4-Hydroxy-3-pyridinemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFAKVYNKBBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442629 | |
| Record name | 4-Hydroxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177592-15-3 | |
| Record name | 4-Hydroxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Hydroxypyridin-3-yl)methanol: Structure, Properties, and Synthetic Considerations
Abstract: This technical guide provides a comprehensive overview of (4-Hydroxypyridin-3-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While data for this specific isomer is not broadly published, this document leverages established principles of pyridine chemistry, tautomerism, and spectroscopic analysis to construct a robust profile. We will delve into its core structure, the critical concept of pyridone-hydroxypyridine tautomerism, predicted physicochemical and spectroscopic properties, plausible synthetic strategies, and potential applications as a versatile chemical building block. This guide is intended to serve as an authoritative resource for scientists engaged in drug discovery and fine chemical synthesis.
Molecular Structure and Isomerism
Core Structure and Nomenclature
(4-Hydroxypyridin-3-yl)methanol is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a hydroxyl (-OH) group at the 4-position and a hydroxymethyl (-CH2OH) group at the 3-position.
-
IUPAC Name: (4-Hydroxypyridin-3-yl)methanol
-
Alternate Name: 3-(Hydroxymethyl)pyridin-4-ol
-
Molecular Formula: C₆H₇NO₂
-
Molecular Weight: 125.13 g/mol
Caption: Chemical structure of (4-Hydroxypyridin-3-yl)methanol.
The Critical Role of Tautomerism
A pivotal characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one (or 4-pyridone) form.[2] This equilibrium is highly sensitive to the compound's environment, including solvent polarity and physical state (solid vs. solution).[3]
For (4-Hydroxypyridin-3-yl)methanol, this equilibrium is between the aromatic alcohol form and the 3-(hydroxymethyl)pyridin-4(1H)-one form. In polar solvents and the solid state, the pyridone tautomer is generally favored due to its amide-like resonance and greater capacity for intermolecular hydrogen bonding.[3][4] The aromatic hydroxypyridine form may become more significant in the gas phase or in nonpolar solvents.[3][5] This phenomenon is a critical consideration for reaction planning, as the reactivity of the two tautomers differs significantly.
Caption: Tautomeric equilibrium of the 4-hydroxypyridine moiety.
Physicochemical and Spectroscopic Properties
Definitive experimental data for this specific isomer is sparse. The properties presented below are predicted based on its structure and data from closely related isomers.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |
| Melting Point | Solid, likely > 150 °C | 4-Hydroxypyridine has a melting point of ~150 °C. The additional polar groups may increase this value. |
| Boiling Point | High, > 250 °C (decomposes) | Isomers like 3-Hydroxy-4-pyridinemethanol have high boiling points.[6] |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMSO). | The presence of two hydroxyl groups and the pyridine nitrogen facilitates hydrogen bonding.[7] |
| pKa | ~4-5 (pyridine N-H⁺), ~9-10 (phenolic OH) | Based on values for 4-hydroxypyridine and substituted phenols. The pyridone form is less basic. |
Spectroscopic Profile for Structural Elucidation
The unequivocal identification of (4-Hydroxypyridin-3-yl)methanol from its isomers relies on a combined spectroscopic approach.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most diagnostic tool. Key features would include:
-
Three distinct signals in the aromatic region, corresponding to the protons at C-2, C-5, and C-6. The specific coupling patterns (doublets, doublet of doublets) would unambiguously define the 3,4-substitution pattern.
-
A singlet (or AB quartet, depending on chirality) around 4.5-4.8 ppm for the benzylic protons of the -CH₂OH group.
-
Broad, exchangeable signals for the two -OH protons.
-
-
¹³C NMR Spectroscopy: The spectrum should show six distinct carbon signals, confirming the lack of symmetry. The chemical shifts of the substituted carbons (C-3 and C-4) would be highly indicative of the attached functional groups.
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band from 3200-3500 cm⁻¹ for the alcoholic and phenolic hydroxyl groups.
-
If the pyridone tautomer is present, a strong C=O stretching absorption would appear around 1640-1680 cm⁻¹.
-
Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[9]
-
C-O stretching bands for the primary alcohol and phenol around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) MS would show a molecular ion (M⁺) peak at m/z = 125. A prominent fragment would be the loss of the hydroxymethyl group (M-31), leading to a fragment at m/z = 94.
Caption: Logical workflow for the spectroscopic confirmation of the target compound.[8]
Synthesis and Reactivity
Plausible Synthetic Pathways
The synthesis of substituted hydroxypyridines can be approached through various methods, often involving the construction of the pyridine ring or the modification of a pre-existing one.[10] A logical approach to (4-Hydroxypyridin-3-yl)methanol could start from 4-hydroxypyridine.
A potential route involves the enzymatic hydroxylation of a suitable precursor. For instance, it has been shown that 4-hydroxypyridine can be hydroxylated to pyridine-3,4-diol by certain microbial enzymes, demonstrating the feasibility of introducing a hydroxyl group at the 3-position.[11] Subsequent selective functionalization would be required to yield the target molecule.
A more traditional chemical synthesis approach is outlined below.
Example Synthetic Protocol: A Conceptual Workflow
This protocol is a conceptual, multi-step synthesis based on established transformations of pyridine derivatives.[12][13]
Step 1: Formylation of 4-Hydroxypyridine
-
Objective: Introduce a formyl (-CHO) group at the 3-position. This can be challenging and may require protecting the 4-hydroxyl group first (e.g., as a benzyl ether).
-
Reagents: Protected 4-hydroxypyridine, a suitable formylating agent (e.g., Vilsmeier-Haack or Duff reaction conditions).
-
Rationale: Ortho-lithiation followed by quenching with an electrophile like DMF is a common strategy for directed functionalization of pyridine rings.
Step 2: Reduction of the Aldehyde to an Alcohol
-
Objective: Reduce the newly introduced aldehyde to the primary alcohol (hydroxymethyl group).
-
Reagents: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
-
Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes in the presence of other functional groups like the protected phenol and the pyridine ring.
-
Procedure:
-
Dissolve the aldehyde from Step 1 in methanol and cool to 0 °C in an ice bath.
-
Slowly add NaBH₄ portion-wise, monitoring the reaction by TLC.
-
Once complete, quench the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.
-
Step 3: Deprotection (if necessary)
-
Objective: Remove the protecting group from the 4-hydroxyl position.
-
Reagents: If a benzyl ether was used, catalytic hydrogenation (H₂, Pd/C) is a standard method.[14]
-
Rationale: This final step unmasks the phenolic hydroxyl group to yield the target compound. The product would then be purified by recrystallization or column chromatography.
Applications and Significance in Research
A Versatile Heterocyclic Building Block
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[15] The specific 3,4-disubstitution pattern of (4-Hydroxypyridin-3-yl)methanol offers three distinct points for further chemical modification:
-
The Pyridine Nitrogen: Can be alkylated or oxidized.
-
The Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or amines.[12]
-
The Phenolic Hydroxyl: Can participate in O-alkylation, O-arylation, or act as a directing group for further electrophilic substitution on the ring.[13]
This trifunctional nature makes it a highly valuable intermediate for constructing complex molecular libraries for drug screening.
Potential Pharmacological Relevance
The 3-hydroxy-4-pyridone motif is a well-known and powerful bidentate chelator for metal ions, particularly iron (Fe³⁺).[16] The drug Deferiprone, for example, is based on this core structure. Given that the pyridone tautomer is favored, (4-Hydroxypyridin-3-yl)methanol could be a precursor to novel iron chelators or other metal-binding agents. Such compounds are investigated for treating iron overload diseases and potentially as antimicrobial agents that function by sequestering essential metal ions from pathogens.[16]
Furthermore, substituted pyridines are known to exhibit a wide range of biological activities, including antiproliferative, antiviral, and antibacterial effects.[17][18] This compound could serve as a starting point for the synthesis of novel therapeutic candidates.
Caption: Logical relationships between the core structure and its potential applications.
Safety and Handling
-
Hazard Profile: Based on similar compounds like 4-pyridinemethanol, this substance should be handled as a potential irritant, causing skin and serious eye irritation. It may also be harmful if swallowed.[19][20]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. A dust mask should be used when handling the solid.
-
Storage: The compound is likely hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
References
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ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
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Wikipedia. (2023). 4-Pyridone. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Retrieved from [Link]
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PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Retrieved from [Link]
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ResearchGate. (n.d.). Some important 3-hydroxy-4-pyridones. Retrieved from [Link]
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NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]
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PubChem. (n.d.). (4-Methylpyridin-3-yl)methanol. Retrieved from [Link]
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PubMed. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Retrieved from [Link]
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Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]
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PubMed Central. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Retrieved from [Link]
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ajeee. (n.d.). View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]
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National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Retrieved from [Link]
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MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
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PubMed. (n.d.). Biological activity of the methanol and water extracts of the fruits of anthocyanin-rich plants grown in south-west Poland. Retrieved from [Link]
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aip.scitation.org. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Hydroxy-4-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Hydroxy-4-pyridinemethanol (CAS Number: 33349-67-6), a pyridine derivative of significant interest in various scientific domains. This document delves into its chemical identity, synthesis, and its pivotal role as a structural analog of Vitamin B6, offering insights for its application in research and development.
Chemical Identity and Synonyms
3-Hydroxy-4-pyridinemethanol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a hydroxymethyl group at the 4-position. Its unique structure imparts properties that make it a valuable subject of study in medicinal chemistry and drug design.[1]
| Identifier | Value |
| CAS Number | 33349-67-6[] |
| Molecular Formula | C6H7NO2[] |
| Molecular Weight | 125.13 g/mol [] |
| IUPAC Name | (3-hydroxypyridin-4-yl)methanol[] |
| Synonyms | 4-Pyridinemethanol, 3-hydroxy-; 3-Hydroxy-4-hydroxymethylpyridine; 3-Hydroxypyridine-4-methanol; 4-(Hydroxymethyl)-3-hydroxypyridine[] |
Synthesis of 3-Hydroxy-4-pyridinemethanol and Related Analogs
The synthesis of 3-Hydroxy-4-pyridinemethanol is intrinsically linked to the broader field of pyridoxine (Vitamin B6) chemistry. General strategies for the synthesis of pyridoxine analogs often involve the construction of the pyridine ring through cycloaddition reactions or the modification of pre-existing pyridine scaffolds.[3]
General Synthetic Strategies for Pyridoxine Analogs
A prevalent method for constructing the substituted pyridine core of Vitamin B6 analogs is the Diels-Alder reaction. This approach typically involves the reaction of a substituted oxazole, acting as the diene, with a suitable dienophile. This methodology has been successfully employed in the synthesis of various natural products, including pyridoxal and its derivatives.[3]
Another fundamental approach involves the condensation of smaller acyclic precursors. The first total synthesis of Vitamin B6, for instance, was achieved through the condensation of acetylacetone and cyanoacetamide.[3] These foundational methods provide a framework for the targeted synthesis of specific analogs like 3-Hydroxy-4-pyridinemethanol.
Conceptual Synthesis Protocol for 3-Hydroxy-4-pyridinemethanol
While a specific, detailed protocol for the direct synthesis of 3-Hydroxy-4-pyridinemethanol is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established pyridoxine synthesis methodologies. One such approach could involve the selective functionalization of a suitable pyridine precursor. For instance, the synthesis could potentially start from a commercially available substituted pyridine, followed by a series of reactions to introduce the hydroxyl and hydroxymethyl groups at the desired positions.
A generalized workflow for such a synthesis is depicted below:
Caption: Conceptual workflow for the synthesis of 3-Hydroxy-4-pyridinemethanol.
Biological Significance and Role in Drug Development
The biological relevance of 3-Hydroxy-4-pyridinemethanol stems from its structural analogy to the vitamers of Vitamin B6, particularly pyridoxine. Vitamin B6, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is a crucial cofactor for over 140 enzymatic reactions in the human body, primarily involved in amino acid metabolism.[4][5]
The Vitamin B6 Salvage Pathway: A Locus of Action
Humans cannot synthesize Vitamin B6 de novo and must obtain it from their diet. Once ingested, the various forms of Vitamin B6 are interconverted to the active PLP via the salvage pathway. This pathway involves several key enzymes, including pyridoxal kinase and PNP oxidase.[4] Analogs like 3-Hydroxy-4-pyridinemethanol can potentially interact with the enzymes of this pathway, acting as either substrates, inhibitors, or modulators.
The diagram below illustrates the central role of the salvage pathway in Vitamin B6 metabolism:
Caption: Simplified overview of the Vitamin B6 salvage pathway.
The potential for 3-Hydroxy-4-pyridinemethanol to influence these critical metabolic pathways makes it a compound of interest for drug development. For instance, designing molecules that can modulate the activity of PLP-dependent enzymes is a strategy for developing novel therapeutics. The pyridine scaffold is a well-established pharmacophore in numerous approved drugs, highlighting the potential of its derivatives.[1]
Experimental Protocols for Studying Biological Activity
To investigate the biological effects of 3-Hydroxy-4-pyridinemethanol, a series of in vitro and in vivo experiments can be conducted.
In Vitro Enzymatic Assays:
-
Objective: To determine if 3-Hydroxy-4-pyridinemethanol can act as a substrate or inhibitor for key enzymes in the Vitamin B6 salvage pathway, such as pyridoxal kinase.
-
Methodology:
-
Recombinantly express and purify the target enzyme.
-
Develop a suitable assay to measure enzyme activity (e.g., spectrophotometric, fluorometric, or HPLC-based).
-
Incubate the enzyme with its natural substrate (e.g., pyridoxal) and varying concentrations of 3-Hydroxy-4-pyridinemethanol.
-
Measure the reaction rate to determine if the compound inhibits or is a substrate for the enzyme.
-
Calculate kinetic parameters such as Ki or Km and Vmax.
-
Cell-Based Assays:
-
Objective: To assess the effect of 3-Hydroxy-4-pyridinemethanol on cellular processes that are dependent on Vitamin B6.
-
Methodology:
-
Culture a suitable cell line (e.g., a neuronal cell line for studying neurotransmitter synthesis).
-
Treat the cells with varying concentrations of 3-Hydroxy-4-pyridinemethanol.
-
Measure relevant cellular endpoints, such as cell viability, proliferation, or the levels of specific metabolites or neurotransmitters.
-
Compare the effects to those of known Vitamin B6 vitamers or antagonists.
-
Conclusion
3-Hydroxy-4-pyridinemethanol is a heterocyclic compound with significant potential in chemical and biological research. Its structural similarity to Vitamin B6 positions it as a valuable tool for probing the intricacies of the Vitamin B6 metabolic pathways and for the development of novel therapeutic agents. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to explore the multifaceted applications of this intriguing molecule.
References
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The Big Concept PG Topics. (2019, May 24). Vitamin B6 (Pyridoxine…): Structure Elucidation & Synthesis. YouTube. [Link]
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An In-depth Technical Guide to Tautomerism in 3-Hydroxy-4-Pyridinemethanol Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-hydroxy-4-pyridinemethanol scaffold, a core component of pyridoxine (Vitamin B6) and its derivatives, is a privileged structure in medicinal chemistry. Its chemical behavior and biological activity are profoundly influenced by tautomerism—a dynamic equilibrium between interconverting structural isomers. This guide provides a detailed examination of the tautomeric landscape of these derivatives. We will explore the fundamental principles governing the equilibrium between the neutral (enol), zwitterionic, and keto tautomers. Emphasis is placed on the environmental factors, such as solvent polarity and pH, that dictate the predominant tautomeric form. This document details robust experimental and computational methodologies for the unambiguous characterization of these species, offering field-proven insights into the causality behind experimental choices. Finally, the critical implications of tautomerism on drug properties, including receptor binding, pharmacokinetics, and formulation, are discussed to provide a comprehensive resource for professionals in drug discovery and development.
Section 1: The Tautomeric Landscape of the 3-Hydroxy-4-Pyridinemethanol Core
Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert.[1][2] In the context of 3-hydroxy-4-pyridinemethanol derivatives, the key phenomenon is prototropic tautomerism, involving the migration of a proton. The scaffold primarily exists in a dynamic equilibrium between three main forms:
-
The Neutral (Enol) Form: Characterized by a hydroxyl group at the 3-position. This form is aromatic and is generally favored in the gas phase and in nonpolar, aprotic solvents.[3][4][5]
-
The Zwitterionic (Dipolar) Form: Arises from the migration of the phenolic proton from the 3-hydroxyl group to the pyridine nitrogen. This creates a negatively charged oxygen and a positively charged nitrogen within the same molecule. This form is significantly stabilized by polar, protic solvents capable of hydrogen bonding.[3][6][7][8]
-
The Keto (Pyridone) Form: Involves the migration of the proton to the C4-methanol group is less commonly discussed for this specific scaffold compared to the prominent enol-zwitterion equilibrium, but the related 3-hydroxypyridine can exist in equilibrium with its 3-pyridone tautomer.[6][8]
The equilibrium between these forms is not static; it is a delicate balance governed by both intramolecular and environmental factors. In aqueous solution at physiological pH, many pyridoxine derivatives exist as a mixture of the neutral and zwitterionic forms.[7] For the simpler 3-hydroxypyridine, the zwitterionic keto form is highly stabilized by hydrogen bonds in aqueous solution, allowing both the enol and keto structures to coexist in nearly equal proportions.[3]
Caption: A diagram illustrating the primary tautomeric equilibrium.
Section 2: Key Factors Influencing Tautomeric Equilibrium
The predominance of a specific tautomer is not an intrinsic, immutable property but is dictated by a sensitive interplay of environmental conditions. Understanding these factors is paramount for predicting and controlling molecular behavior.
2.1 Solvent Effects
The polarity and proticity of the solvent are arguably the most dominant factors.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents excel at stabilizing charged species. Through hydrogen bonding, they solvate the positively charged pyridinium ion and the negatively charged phenolate of the zwitterionic form, shifting the equilibrium significantly in its favor.[3][5][8] Studies on 3-hydroxypyridine show that its zwitterionic form has distinct absorption peaks in water.[6][8] Computational studies confirm that at least three water molecules are necessary to effectively solvate the polar centers of each tautomer.[6][9]
-
Nonpolar Aprotic Solvents (e.g., Dioxane, Chloroform): In these environments, the uncharged, neutral enol form is more stable. Lacking the ability to form strong hydrogen bonds, these solvents cannot sufficiently stabilize the charge separation of the zwitterion.[5] This is demonstrated experimentally where adding dioxane to an aqueous solution of pyridoxine shifts the equilibrium toward the neutral form.[7] Similarly, encapsulating 3-hydroxypyridine in the hydrophobic cavity of cyclodextrins decreases the absorbance of the zwitterion tautomer while increasing that of the enol form.[6][8][9]
2.2 pH of the Medium
The pH of the solution directly influences the protonation state of the molecule, thereby affecting the tautomeric balance.
-
Acidic pH: The pyridine nitrogen is protonated, locking the molecule into a cationic, enol-like form.
-
Neutral pH: A delicate equilibrium exists, often favoring the zwitterionic form in aqueous media, as is the case for pyridoxine.[7]
-
Basic pH: The phenolic proton is abstracted, leading to an anionic phenolate species.
Caption: The effect of pH on the dominant ionic species.
2.3 Temperature
Thermodynamic studies have shown that the tautomeric equilibrium is temperature-dependent. For pyridoxine in dioxane/water mixtures, a significant temperature dependence on ¹³C NMR chemical shifts was observed, indicating a thermally induced shift in the equilibrium between the neutral and dipolar forms.[7] This allows for the calculation of thermodynamic parameters like the change in enthalpy (ΔH°) for the tautomerization process.[7]
Section 3: Methodologies for Tautomer Characterization
The unambiguous identification and quantification of tautomers require a multi-faceted analytical approach. Relying on a single technique can be misleading; therefore, a combination of spectroscopic and computational methods provides a self-validating system for characterization.
3.1 Spectroscopic Techniques
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution. Since the interconversion between tautomers is often fast on the NMR timescale, the observed spectrum is a population-weighted average of the individual tautomers.[7]
-
Causality of Choice: ¹H and ¹³C NMR are chosen because chemical shifts are highly sensitive to the electronic environment of the nuclei. The change from a neutral phenol to a zwitterionic pyridinium phenolate causes significant shifts, particularly for the carbons and protons near the sites of protonation and charge localization (e.g., C-3 and C-6 in pyridoxine).[7]
-
Experimental Protocol: Temperature-Dependent ¹³C NMR
-
Sample Preparation: Dissolve a precise concentration (e.g., 0.1 M) of the 3-hydroxy-4-pyridinemethanol derivative in a deuterated solvent mixture of interest (e.g., D₂O/1,4-dioxane-d₈). Buffer the solution to a specific pD (e.g., 7.0).
-
Acquisition: Acquire ¹³C NMR spectra over a range of temperatures (e.g., 298 K to 343 K in 5 K increments). Ensure the system reaches thermal equilibrium at each step.
-
Data Analysis: Plot the chemical shifts of sensitive nuclei (e.g., C-3, C-6) as a function of temperature.
-
Quantification: Fit the experimental data to a theoretical curve describing a two-state equilibrium. This allows for the extraction of thermodynamic parameters (ΔH°, ΔS°) and the determination of the chemical shifts for the pure neutral and zwitterionic forms.[7]
-
3.1.2 UV-Vis Absorption Spectroscopy
The electronic transitions of the different tautomers occur at distinct wavelengths, making UV-Vis spectroscopy an excellent method for quantitative analysis.
-
Causality of Choice: The aromatic enol form and the zwitterionic form have different π-electron systems, resulting in different absorption maxima. For 3-hydroxypyridine in water, the enol form absorbs around 278 nm, while the zwitterionic form shows characteristic peaks at approximately 247 nm and 315 nm.[10] This allows for direct observation of shifts in the equilibrium.
-
Experimental Protocol: Solvent Titration
-
Sample Preparation: Prepare a stock solution of the compound in a nonpolar solvent (e.g., 1,4-dioxane).
-
Acquisition: Record the UV-Vis spectrum. This spectrum will be dominated by the neutral enol tautomer.
-
Titration: Sequentially add aliquots of a polar solvent (e.g., water) to the cuvette, recording a new spectrum after each addition.
-
Data Analysis: Observe the decrease in the enol peak and the concomitant increase in the zwitterionic peaks.[6][8] By analyzing the changes in absorbance, one can quantify the equilibrium constant (KT) in different solvent mixtures.
-
3.2 Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.
-
Causality of Choice: DFT methods can accurately predict the relative stabilities (energies) of different tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model, PCM).[11][12] This provides a theoretical foundation for interpreting experimental results. Calculations can also predict spectroscopic properties (NMR shifts, vibrational frequencies) to aid in spectral assignment.
-
Workflow: Tautomer Stability Prediction
-
Structure Generation: Build the 3D structures of all plausible tautomers (neutral, zwitterionic, keto).
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).[13]
-
Energy Calculation: Calculate the single-point energies for the optimized structures in the gas phase and with a PCM for relevant solvents.
-
Analysis: Compare the relative energies to determine the most stable tautomer under each condition. The energy difference can be used to calculate a theoretical equilibrium constant.
-
Caption: Workflow for characterizing tautomeric systems.
Section 4: Implications for Drug Development
The tautomeric state of a drug molecule is not a mere chemical curiosity; it is a critical determinant of its therapeutic efficacy and developability.[1][14] Ignoring tautomerism can lead to flawed structure-activity relationship (SAR) models and unexpected clinical outcomes.
4.1 Pharmacodynamics (Receptor Binding)
Tautomers are distinct chemical entities with different shapes, hydrogen bonding patterns, and electrostatic potentials. Consequently, only one tautomer may be the "active" species that fits optimally into a biological target's binding site.
-
Pharmacophore Features: A neutral enol tautomer presents a hydrogen bond donor (the -OH group). In contrast, a zwitterionic tautomer presents a hydrogen bond acceptor (the O⁻) and a charged interaction site (the NH⁺). This fundamental difference can dramatically alter the binding affinity and selectivity of a drug.[1]
4.2 Pharmacokinetics (ADME)
The physicochemical properties that govern Absorption, Distribution, Metabolism, and Excretion (ADME) are highly dependent on the tautomeric form.
-
Solubility and Permeability: The highly polar zwitterionic form generally exhibits greater aqueous solubility but lower membrane permeability compared to the more lipophilic neutral enol form. The tautomeric equilibrium in the gastrointestinal tract can therefore directly impact a drug's absorption and bioavailability.[1]
-
Metabolism: Different tautomers may be recognized and metabolized by different enzyme isoforms (e.g., Cytochrome P450s). The susceptibility to metabolic transformation can be altered, affecting the drug's half-life and potential for drug-drug interactions.[1]
Data Presentation: Tautomeric Ratios in Different Solvents
The following table summarizes hypothetical, yet representative, quantitative data for a generic 3-hydroxy-4-pyridinemethanol derivative, illustrating the profound impact of the solvent environment.
| Solvent System | Dielectric Constant (ε) | Predominant Tautomer | % Neutral (Enol) Form | % Zwitterionic Form |
| 1,4-Dioxane | 2.2 | Neutral (Enol) | ~95% | ~5% |
| Chloroform | 4.8 | Neutral (Enol) | ~80% | ~20% |
| Methanol | 33.0 | Zwitterionic | ~30% | ~70% |
| Water | 80.1 | Zwitterionic | <10% | >90% |
Table 1. Representative tautomeric distribution as a function of solvent polarity.
Section 5: Conclusion
Tautomerism in 3-hydroxy-4-pyridinemethanol derivatives is a critical, dynamic phenomenon that profoundly impacts their chemical and biological identity. The equilibrium is a tunable property, highly sensitive to solvent, pH, and temperature. For professionals in drug development, a thorough understanding and characterization of the tautomeric landscape are not optional—they are essential for rational drug design, accurate SAR interpretation, and the successful development of safe and effective therapeutics. By employing an integrated strategy of advanced spectroscopic and computational methods, researchers can gain precise control over the molecular properties of this vital scaffold, unlocking its full therapeutic potential.
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- Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... | Download Scientific Diagram.
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- 3-Hydroxypyridine 98 109-00-2. Sigma-Aldrich.
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An In-depth Technical Guide to Hydroxypyridinemethanols for the Research Scientist
This guide provides a comprehensive technical overview of hydroxypyridinemethanols, focusing on the nuanced distinctions between key isomers that are critical for researchers, scientists, and drug development professionals. While the query specifically mentioned 4-Hydroxy-3-pyridinemethanol, the landscape of available research indicates a broader interest in several positional isomers. This document therefore addresses 3-Hydroxy-4-pyridinemethanol, and its more extensively studied isomers, 3-Pyridinemethanol and 4-Pyridinemethanol, to provide a thorough and contextually relevant resource.
Section 1: Unraveling the Isomers - Identification and Physicochemical Properties
The precise positioning of the hydroxyl and hydroxymethyl groups on the pyridine ring dictates the molecule's chemical properties, reactivity, and biological activity. Understanding these differences is the foundation of effective research and development.
Chemical Identity
The nomenclature of these compounds can be a source of confusion. The following table clarifies the structures and common synonyms for the three key isomers discussed in this guide.
| IUPAC Name | Common Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| (Pyridin-3-yl)methanol | 3-Pyridinemethanol, Nicotinyl alcohol, 3-Pyridylcarbinol | 100-55-0[1][2] | C₆H₇NO | 109.13[1][2] | |
| (Pyridin-4-yl)methanol | 4-Pyridinemethanol, 4-(Hydroxymethyl)pyridine, 4-Pyridylcarbinol | 586-95-8[3][4] | C₆H₇NO | 109.13[3][5] | |
| 4-(Hydroxymethyl)pyridin-3-ol | 3-Hydroxy-4-pyridinemethanol, 3-Hydroxypyridine-4-methanol | 33349-67-6[] | C₆H₇NO₂ | 125.13[] |
Physicochemical Data
The physical and chemical properties of these isomers vary, impacting their solubility, stability, and handling in a laboratory setting.
| Property | 3-Pyridinemethanol | 4-Pyridinemethanol | 3-Hydroxy-4-pyridinemethanol |
| Appearance | Clear light yellow to yellow liquid[7] | White to light yellow crystalline solid[8] | - |
| Boiling Point | 112-114 °C at 2-3 mmHg[7] | 107-110 °C at 1 mmHg[8] | 423.7±30.0 °C at 760 mmHg[] |
| Melting Point | - | 52-56 °C[8] | - |
| Density | - | - | 1.318±0.06 g/cm³[] |
| pKa of Conjugate Acid | ~4.9[9] | ~5.6[9] | - |
| Solubility | Soluble in water | Soluble in water | - |
Section 2: Historical Context and Discovery
The exploration of pyridinemethanol derivatives is intrinsically linked to the broader history of pyridine chemistry and the search for biologically active compounds.
3-Pyridinemethanol (Nicotinyl Alcohol) , being an alcohol analog of nicotinic acid (niacin or vitamin B3), has a more documented history. Its development arose from research into the pharmacological effects of nicotinic acid derivatives. It was introduced as a vasodilator agent under the trade name Roniacol by Roche in 1949[7]. Its synthesis and properties were investigated in the mid-20th century as part of a wider exploration of substituted pyridines for potential pharmaceutical applications[10].
The history of 4-Pyridinemethanol and 3-Hydroxy-4-pyridinemethanol is less defined by a singular discovery or application. These compounds are more recognized as versatile intermediates in organic synthesis. 4-Pyridinemethanol, for instance, is a key building block for various pharmaceuticals and agrochemicals[11][12]. The discovery and synthesis of these molecules are products of the systematic advancement of organic chemistry, where novel structures are created and characterized to expand the toolbox for medicinal chemists and material scientists.
Section 3: Synthesis and Experimental Protocols
The synthesis of these hydroxypyridinemethanol isomers relies on established organic chemistry reactions. The choice of starting material and reaction conditions is crucial for achieving the desired isomer with high yield and purity.
Synthetic Pathways Overview
The following diagram illustrates the general synthetic approaches for 3- and 4-pyridinemethanol.
Caption: General synthetic routes to 3- and 4-pyridinemethanol.
Detailed Experimental Protocol: Lab-Scale Synthesis of 4-Pyridinemethanol
This protocol is based on the reduction of methyl isonicotinate using sodium borohydride and lithium chloride[8].
Materials:
-
Methyl isonicotinate
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, under an inert atmosphere (argon or nitrogen), charge lithium chloride (8.8g), sodium borohydride (7.9g), and anhydrous tetrahydrofuran (THF)[8].
-
Addition of Ester: Slowly add a solution of methyl isonicotinate in anhydrous THF to the stirred suspension. Maintain the temperature between -5°C and 0°C using an ice-salt bath.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65°C in THF) for 6-8 hours[8]. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a dilute HCl solution to quench the excess reducing agent.
-
Work-up and Isolation: Adjust the pH of the mixture with a NaOH solution to make it basic. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[8].
-
Purification: Purify the crude 4-pyridinemethanol by distillation under reduced pressure or by recrystallization to yield a white to light yellow crystalline solid[8].
Self-Validation: The identity and purity of the synthesized 4-pyridinemethanol should be confirmed using spectroscopic methods as detailed in Section 5.
Section 4: Biological Activity and Therapeutic Potential
The biological profiles of these isomers are distinct, a direct consequence of their structural differences.
3-Pyridinemethanol (Nicotinyl Alcohol) is a well-documented peripheral vasodilator and antilipemic (cholesterol-lowering) agent[1][13][14]. It is used in the management of peripheral vascular diseases[13]. Its mechanism of action is thought to involve the release of prostaglandins and nitric oxide[9]. It can also be used to treat conditions like acroarterial spasm, frostbite, and migraine[7].
In contrast, there is a scarcity of publicly available scientific literature on the specific biological activities of 4-Pyridinemethanol and 3-Hydroxy-4-pyridinemethanol . 4-Pyridinemethanol is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals, including those targeting neurological disorders, and in the formulation of agrochemicals[11][13]. While it is a component of larger, biologically active molecules, its intrinsic, direct biological activity is not well-documented[9].
The following diagram illustrates the proposed signaling pathway for the vasodilatory effect of 3-Pyridinemethanol.
Caption: Proposed signaling pathway for 3-Pyridinemethanol-induced vasodilation.
Section 5: Spectroscopic Characterization and Analytical Protocols
Unequivocal identification of these isomers is paramount. Spectroscopic techniques provide a definitive means of structural confirmation.
Comparative Spectroscopic Data
The symmetry of the 4-substituted isomer results in a simpler NMR spectrum compared to the 3-substituted isomer[15].
| Technique | 3-Pyridinemethanol | 4-Pyridinemethanol | Key Differentiating Features |
| ¹H NMR | More complex splitting pattern in the aromatic region. | Simpler, more symmetrical pattern in the aromatic region. | The number and splitting of aromatic proton signals are distinct. |
| ¹³C NMR | More distinct signals for the pyridine ring carbons. | Fewer distinct signals due to symmetry. | The chemical shifts of the pyridine carbons are indicative of the substitution pattern. |
| FTIR | Characteristic peaks for -OH stretch, aromatic C-H stretch, and C-N stretch. | Similar to the 3-isomer, with subtle differences in the fingerprint region. | Differences in aromatic C-H bending vibrations can aid in differentiation[15]. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 109. | Molecular ion peak (M⁺) at m/z 109. | Fragmentation patterns may show subtle differences. |
Analytical Protocol: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection is a robust method for quantifying 4-pyridinemethanol[16].
Instrumentation and Conditions:
-
HPLC System: With UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may require optimization[16].
-
Flow Rate: 1.0 mL/min[16].
-
Column Temperature: 30 °C[16].
-
Detection Wavelength: 254 nm[16].
-
Injection Volume: 10 µL[16].
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-pyridinemethanol (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.5 to 100 µg/mL)[16].
-
Sample Preparation: Accurately weigh the sample containing 4-pyridinemethanol and dissolve it in the mobile phase to a concentration within the calibration range[16].
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 4-pyridinemethanol in the sample by interpolating its peak area on the calibration curve.
The following diagram outlines the workflow for HPLC analysis.
Caption: Workflow for the quantitative analysis of 4-pyridinemethanol by HPLC.
Section 6: Safety and Handling
Both 3- and 4-pyridinemethanol are classified as irritants.
-
3-Pyridinemethanol: Causes skin and serious eye irritation. May cause respiratory irritation[17].
-
4-Pyridinemethanol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[4].
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[17].
-
Wash hands thoroughly after handling[17].
Section 7: Concluding Remarks for the Research Professional
The subtle isomeric differences between 3-pyridinemethanol, 4-pyridinemethanol, and 3-hydroxy-4-pyridinemethanol have profound implications for their chemical and biological properties. While 3-pyridinemethanol has found a niche as a therapeutic agent, the other isomers serve as crucial building blocks in the synthesis of a wide array of complex molecules. For the researcher, a precise understanding of the synthesis, characterization, and handling of the specific isomer of interest is essential for the successful execution of experimental work and the generation of reliable and reproducible data. This guide provides a foundational framework to support these endeavors.
References
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CAS Common Chemistry. (n.d.). 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1). Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Retrieved from [Link]
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Veeprho. (n.d.). 4-Pyridinemethanol | CAS 586-95-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 211976, 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylsulfinylmethyl)-, hydrochloride. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 203534, 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-yl)-. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Hydroxy-5-(mercaptomethyl)-2-methyl-4-pyridinemethanol. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 5-Hydroxy-4-(mercaptomethyl)-6-methyl-3-pyridinemethanol. Retrieved from [Link]
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ChemBK. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]
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An In-depth Technical Guide on the Biological Role of Hydroxypyridine Methanols in Metabolic Pathways
A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals
Foreword: Navigating the Nomenclature of Biologically Active Pyridines
The query "4-Hydroxy-3-pyridinemethanol" does not correspond to a commonly recognized metabolite within established biochemical pathways. However, the structural motif of a hydroxylated pyridine ring with a methanol group is central to a class of essential micronutrients vital for all domains of life: Vitamin B6 . This guide, therefore, addresses the core scientific query by focusing on the well-characterized and biologically indispensable roles of the Vitamin B6 family of compounds.
For clarity, the official IUPAC nomenclature for the primary alcohol form of Vitamin B6, pyridoxine, is 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol [1][2]. The term Vitamin B6 itself is a generic descriptor for six interconvertible compounds, or "vitamers," that all share a 2-methyl-3-hydroxypyridine core and exhibit the biological activity of pyridoxine[1][3][4]. Understanding the metabolic interconversion and function of these vitamers is paramount for research in metabolism, enzymology, and drug development.
This guide provides a detailed exploration of the metabolic pathways involving these critical hydroxypyridine methanols, focusing on their absorption, conversion to the active coenzyme form, and their indispensable roles in cellular biochemistry.
Part 1: The Vitamin B6 Vitamers: A Family of Essential Pyridine Derivatives
Vitamin B6 is not a single molecule but a group of six related compounds that are metabolically interconvertible. These vitamers are essential as animals cannot synthesize them de novo and must obtain them from dietary sources[2][3].
The six vitamers of Vitamin B6 are:
-
Pyridoxine (PN): The alcohol form, characterized by a hydroxymethyl group at the 4-position. It is the most common form found in plant-based foods and is frequently used in dietary supplements due to its stability[3][5].
-
Pyridoxal (PL): The aldehyde form, with a formyl group at the 4-position[1][6].
-
Pyridoxamine (PM): The amine form, containing an aminomethyl group at the 4-position[7][8].
-
Pyridoxine 5'-phosphate (PNP)
-
Pyridoxal 5'-phosphate (PLP)
-
Pyridoxamine 5'-phosphate (PMP)
The phosphorylated forms, particularly PLP, represent the biologically active coenzyme forms[4][9]. The metabolic journey of these vitamers from dietary intake to cellular function is governed by the Vitamin B6 salvage pathway.
| Vitamer Name | Chemical Structure (Core: 2-methyl-3-hydroxypyridine) | Key Characteristics |
| Pyridoxine (PN) | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | Alcohol form; stable; common in supplements[2][3]. |
| Pyridoxal (PL) | 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | Aldehyde form[6][10]. |
| Pyridoxamine (PM) | 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Amine form[7][8]. |
| Pyridoxal 5'-phosphate (PLP) | (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate | The primary active coenzyme form[3][11]. |
Part 2: The Vitamin B6 Salvage Pathway: Activation and Homeostasis
Humans and other mammals rely exclusively on a "salvage pathway" to interconvert dietary Vitamin B6 vitamers into the active coenzyme, PLP. This pathway ensures a continuous supply of PLP for the myriad of enzymatic reactions it supports. The liver is the primary site for this metabolic conversion.
The core of the salvage pathway involves two key enzymes:
-
Pyridoxal Kinase (PDXK): An ATP-dependent kinase that phosphorylates the 5'-hydroxymethyl group of pyridoxine, pyridoxal, and pyridoxamine to yield their respective 5'-phosphate esters (PNP, PLP, and PMP).
-
Pyridoxine 5'-phosphate Oxidase (PNPO): An FMN-dependent oxidase that catalyzes the oxidation of PNP and PMP to the final active form, PLP.
Step-by-Step Metabolic Workflow:
-
Absorption: Dietary phosphorylated vitamers (PNP, PLP, PMP) are dephosphorylated by intestinal alkaline phosphatases. The non-phosphorylated forms (PN, PL, PM) are then absorbed, primarily in the jejunum, via passive diffusion[4].
-
Hepatic Trapping and Phosphorylation: The absorbed vitamers are transported to the liver. Here, Pyridoxal Kinase (PDXK) phosphorylates them, effectively "trapping" them within the cell for further metabolism.
-
Oxidation to PLP: Pyridoxine 5'-phosphate Oxidase (PNPO) converts PNP and PMP into PLP. This step is the final common pathway for producing the active coenzyme.
-
Distribution: PLP is released from the liver into circulation, tightly bound to albumin. To be taken up by other tissues, it must be dephosphorylated back to pyridoxal (PL) by tissue non-specific alkaline phosphatases at the cell surface. PL then enters the cell and is re-phosphorylated to PLP by intracellular PDXK.
This tightly regulated process ensures that PLP is available throughout the body for its diverse coenzymatic functions.
Part 3: The Central Role of Pyridoxal 5'-Phosphate (PLP) in Metabolism
PLP is one of the most versatile coenzymes in the human body, participating in over 140 distinct enzymatic reactions[3]. Its chemical reactivity, stemming from the aldehyde group and the electron-withdrawing pyridine ring, allows it to form a Schiff base (internal aldimine) with a lysine residue in the active site of PLP-dependent enzymes. This intermediate is then poised to react with an incoming amino acid substrate, forming an external aldimine and stabilizing various reaction intermediates.
Key Metabolic Functions of PLP:
-
Amino Acid Metabolism: This is the most well-known role of PLP.
-
Transamination: PLP is a critical cofactor for aminotransferases (transaminases), which transfer amino groups from an amino acid to an α-keto acid. This is fundamental for the synthesis and degradation of non-essential amino acids.
-
Decarboxylation: PLP is required for amino acid decarboxylases, which are essential for the synthesis of neurotransmitters (e.g., GABA from glutamate, serotonin from 5-hydroxytryptophan, dopamine from DOPA) and histamine from histidine[11][12].
-
Other Reactions: PLP is also involved in racemizations, eliminations, and side-chain modifications of amino acids.
-
-
Glucose Metabolism: PLP is a required coenzyme for glycogen phosphorylase, the enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate (glycogenolysis)[3][4]. This is crucial for maintaining blood glucose homeostasis.
-
Lipid Metabolism: PLP is involved in the synthesis of sphingolipids, which are essential components of cell membranes, particularly in the nervous system[2].
-
Heme Synthesis: PLP is a cofactor for aminolevulinate synthase, the enzyme that catalyzes the first committed step in heme biosynthesis.
-
One-Carbon Metabolism: PLP is involved in the interconversion of serine and glycine, a key process in the folate and methionine cycles, which are critical for nucleotide synthesis and methylation reactions.
Catabolism and Excretion
The primary end-product of Vitamin B6 catabolism is 4-pyridoxic acid . This inactive metabolite is formed in the liver by the action of aldehyde oxidase on pyridoxal and is subsequently excreted in the urine[3]. Measuring urinary 4-pyridoxic acid can be an indicator of Vitamin B6 status.
Part 4: Experimental Protocols and Analysis
For researchers and drug development professionals, accurately quantifying Vitamin B6 vitamers in biological matrices is crucial for assessing nutritional status, diagnosing deficiencies, or studying the effects of xenobiotics on B6 metabolism. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the gold standard.
Protocol: Quantification of B6 Vitamers in Human Plasma
This protocol outlines a typical workflow for the analysis of PN, PL, PM, and PLP in plasma.
-
Sample Collection and Handling:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place on ice and protect from light, as B6 vitamers are light-sensitive.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Protein Precipitation and Analyte Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC-Fluorescence Analysis:
-
Instrumentation: HPLC system with a C18 reverse-phase column and a fluorescence detector.
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 3.0) with an ion-pairing agent like octanesulfonic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A gradient from 5% to 35% Mobile Phase B over 20 minutes is typically used to separate the different vitamers.
-
Fluorescence Detection: Utilize specific excitation and emission wavelengths for the vitamers. For PLP and PL, post-column derivatization with a bisulfite solution is often required to enhance fluorescence.
-
PN, PM, PNP, PMP: Ex/Em ~328/393 nm
-
PL, PLP (post-derivatization): Ex/Em ~313/418 nm
-
-
-
Data Analysis:
-
Construct calibration curves using certified standards for each vitamer.
-
Quantify the concentration of each vitamer in the plasma samples by comparing peak areas to the calibration curve.
-
Results are typically reported in nmol/L. Plasma PLP is the most common and reliable indicator of Vitamin B6 status[4].
-
Conclusion
While the specific compound "this compound" is not a recognized player in central metabolism, the broader class of hydroxypyridine methanols, embodied by the Vitamin B6 vitamers, is fundamental to cellular life. The metabolic activation of these compounds via the salvage pathway culminates in the synthesis of pyridoxal 5'-phosphate (PLP), a coenzyme whose versatility is unparalleled. From amino acid synthesis to neurotransmitter production and glucose homeostasis, PLP's role underscores the critical importance of Vitamin B6 in health and disease. For researchers and drug development professionals, a deep understanding of these metabolic pathways is essential for fields ranging from nutritional science and clinical diagnostics to the design of novel therapeutics that may interact with or depend on these ubiquitous enzymatic systems.
References
-
Wikipedia. (n.d.). Vitamin B6. Retrieved January 12, 2026, from [Link]
-
Britannica. (2025, December 22). Vitamin B6. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2023, June 16). Vitamin B6 - Health Professional Fact Sheet. Retrieved January 12, 2026, from [Link]
-
Harvard T.H. Chan School of Public Health. (n.d.). Vitamin B6. The Nutrition Source. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridoxamine. Retrieved January 12, 2026, from [Link]
-
MedlinePlus. (2025, January 21). Vitamin B6. Retrieved January 12, 2026, from [Link]
-
Queen Mary University of London. (n.d.). Vitamin B-6 - IUPAC nomenclature. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Pyridoxine. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Pyridoxamine. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Pyridoxal. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridoxal. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved January 12, 2026, from [Link]
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- 2. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 4. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. Pyridoxine | 65-23-6 [chemicalbook.com]
- 6. Pyridoxal | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridoxamine - Wikipedia [en.wikipedia.org]
- 8. Pyridoxamine | C8H12N2O2 | CID 1052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vitamin B6 • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 10. Pyridoxal - Wikipedia [en.wikipedia.org]
- 11. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 12. Vitamin B6 | Coenzyme, Pyridoxal & Pyridoxamine | Britannica [britannica.com]
A Technical Guide to 4-Hydroxy-3-pyridinemethanol: A Versatile Fragment for Modern Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1] This methodology relies on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, providing ideal starting points for chemical optimization.[2] This guide provides an in-depth technical overview of 4-Hydroxy-3-pyridinemethanol, a heterocyclic fragment poised for significant utility in FBDD campaigns. We will dissect its physicochemical properties, propose viable synthetic routes, and detail a strategic framework for its application in a screening campaign, from initial hit identification to strategies for lead elaboration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel, high-potential fragments in their discovery pipelines.
The Strategic Value of the Pyridine Scaffold in FBDD
Fragment-based approaches prioritize efficiency, both in terms of sampling chemical space and in the quality of the interactions formed with a target protein.[1] The core principle is to start with small, simple molecules ("fragments") that adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3) and subsequently grow or combine them into more potent, drug-like leads.[3]
Within this paradigm, certain chemical motifs, often termed "privileged scaffolds," are of particular interest. The pyridine ring is a quintessential example, recognized as a key structural component in numerous FDA-approved drugs.[4] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility. The aromatic system can engage in π-stacking interactions with protein side chains (e.g., Phe, Tyr, Trp). Pyridine derivatives have demonstrated a vast range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects, underscoring their versatility in medicinal chemistry.[4][5][6]
This compound emerges as a particularly compelling fragment. It combines the proven pyridine core with two distinct, orthogonally positioned functional groups—a phenolic hydroxyl and a primary alcohol. These groups serve as both key interaction points for target binding and as strategic vectors for synthetic elaboration, making it an ideal starting point for an FBDD campaign.
Physicochemical and Structural Profile
The suitability of a compound as a fragment is dictated by its physicochemical properties. This compound aligns well with the guiding principles of FBDD.
| Property | Value | Source | Significance in FBDD |
| Molecular Formula | C₆H₇NO₂ | [] | Simple atomic composition, low complexity. |
| Molecular Weight | 125.13 g/mol | [] | Well within the "Rule of Three" (<300 Da), ensuring high ligand efficiency. |
| Hydrogen Bond Donors | 2 (two -OH groups) | Calculated | Provides strong, directional interactions with the protein target. |
| Hydrogen Bond Acceptors | 3 (N, two O atoms) | Calculated | Offers multiple points for hydrogen bonding, a key driver of affinity. |
| cLogP (Predicted) | ~0.1 - 0.6 | [8] (related) | Low lipophilicity suggests good aqueous solubility, reducing non-specific binding. |
| Rotatable Bonds | 1 | Calculated | Low conformational flexibility increases the probability of adopting a favorable binding pose. |
Structural Analysis for Drug Discovery:
-
Pyridine Core: The aromatic ring provides a rigid scaffold. The nitrogen atom is a key hydrogen bond acceptor and influences the electronic properties of the ring.
-
Phenolic Hydroxyl (-OH at C4): This group is a versatile hydrogen bond donor and acceptor. Its acidity allows it to act as a potent donor, forming strong interactions with residues like Asp, Glu, or backbone carbonyls.
-
Methanol Group (-CH₂OH at C3): This primary alcohol provides another hydrogen bond donor/acceptor site. Crucially, it serves as a primary, non-conjugated vector for synthetic "growing." Modifications at this position can explore adjacent pockets within the binding site without significantly altering the electronic properties of the core pyridine ring.
Synthesis and Chemical Accessibility
A critical requirement for any useful fragment is its synthetic tractability. The initial hit must be readily resynthesized, and a diverse library of analogues must be accessible for rapid exploration of the Structure-Activity Relationship (SAR). While a specific dedicated synthesis for this compound is not prominently detailed, a plausible and efficient route can be designed based on established transformations of pyridine derivatives.[9][10]
Proposed Synthetic Protocol: Reduction of a Carboxylic Acid Ester
This protocol outlines a common and reliable method for producing pyridinemethanol compounds via the reduction of a more stable ester precursor.
Step 1: Esterification of 4-Hydroxy-3-pyridinecarboxylic acid
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-pyridinecarboxylic acid (1 eq.).
-
Reagents: Suspend the acid in methanol (MeOH, 10 volumes). Carefully add thionyl chloride (SOCl₂, 1.2 eq.) dropwise at 0 °C.
-
Causality: SOCl₂ reacts with MeOH to form HCl in situ, catalyzing the Fischer esterification. This method is often cleaner than directly adding a strong acid.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction and remove the solvent under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester.
Step 2: Reduction to this compound
-
Setup: In a 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the methyl 4-hydroxy-3-pyridinecarboxylate (1 eq.) from the previous step in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) portion-wise.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing the ester to the primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The excess is to ensure complete reaction.
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the purification process significantly compared to other quenching methods.
-
-
Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Application in a Fragment Screening Campaign
The true value of this compound is realized when it is deployed in a well-designed screening campaign to identify novel chemical matter for a specific biological target.
Experimental FBDD Workflow
The overall process follows a validated, multi-step approach to ensure that initial hits are genuine binders and provide a solid foundation for chemistry efforts.
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
In silico prediction of 4-Hydroxy-3-pyridinemethanol bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 4-Hydroxy-3-pyridinemethanol Bioactivity
Abstract
This guide provides a comprehensive, in-depth exploration of the computational methodologies used to predict the biological activity of this compound. As the demand for rapid and cost-effective drug discovery pipelines intensifies, in silico techniques have become indispensable. This document is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on leveraging computational tools to elucidate potential therapeutic applications of this pyridine derivative. We will traverse the entire workflow, from initial data acquisition and ligand preparation to the application of core predictive models such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling. The guide emphasizes the rationale behind methodological choices, the importance of robust validation, and the critical step of integrating computational data with experimental validation strategies.
Introduction to this compound and In Silico Bioactivity Prediction
Chemical and Pharmacological Profile of this compound
This compound, a derivative of pyridine, belongs to a class of compounds that are structurally related to Vitamin B6 vitamers like pyridoxine. Its heterocyclic aromatic nature and the presence of hydroxyl and hydroxymethyl functional groups make it a molecule of significant interest for potential biological activity. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition by biological targets. While not as extensively studied as its close analogs, its structure suggests potential roles in enzymatic reactions or as a modulator of protein function.
The Role of In Silico Methods in Drug Discovery
The traditional drug discovery process is notoriously long, expensive, and characterized by a high attrition rate. In silico methods, which utilize computer simulations and computational models, offer a powerful alternative to accelerate this process. By predicting the properties and biological activities of molecules before they are synthesized and tested in a lab, we can significantly reduce the number of candidate compounds, saving valuable time and resources.
The primary advantages of a computational approach include:
-
Speed and Cost-Efficiency: Virtually screening millions of compounds is orders of magnitude faster and cheaper than high-throughput screening (HTS) in a wet lab.
-
Focused Exploration: Computational models can prioritize compounds with the highest probability of success, allowing researchers to focus their experimental efforts.
-
Mechanistic Insights: Simulations can provide a detailed, atom-level understanding of how a ligand interacts with its biological target, guiding lead optimization efforts.
This guide will focus on three core in silico techniques:
-
Quantitative Structure-Activity Relationship (QSAR): A modeling approach that correlates variations in the physicochemical properties of compounds with their biological activities.
-
Molecular Docking: A simulation technique that predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.
-
Pharmacophore Modeling: A method that identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity.
Objectives and Scope of this Guide
The objective of this guide is to provide a practical, scientifically grounded framework for predicting the bioactivity of this compound. We will move beyond a simple recitation of steps to explain the causality behind our choices, ensuring that the described protocols are self-validating and robust. By the end of this guide, the reader will have a clear understanding of how to design and execute an in silico workflow to generate testable hypotheses about the therapeutic potential of this molecule.
Foundational Data Acquisition and Preparation
The axiom "garbage in, garbage out" is particularly true for computational modeling. The quality of your input data directly determines the reliability of your predictions.
Sourcing Chemical and Biological Data
Authoritative, well-curated databases are the bedrock of any in silico study. For our purposes, we will rely on several key resources:
-
PubChem: A comprehensive public repository containing information on chemical substances and their biological activities. It is an excellent starting point for retrieving the structure and basic information for this compound.
-
ChEMBL: A large, open-access database of bioactive molecules with drug-like properties. It is invaluable for finding bioactivity data on structurally similar compounds, which is crucial for building QSAR models.
-
Protein Data Bank (PDB): The primary repository for 3D structural data of large biological molecules, such as proteins and nucleic acids. This is where we will source our target structures for molecular docking.
-
Ligand Structure:
-
Navigate to the PubChem database ([Link]).
-
Search for "this compound" or its CID (e.g., 21639).
-
Download the 2D or 3D structure in a suitable format, such as SDF (Structure-Data File).
-
-
Target Identification:
-
Based on structural similarity to pyridoxine, a plausible hypothesis is that this compound may interact with pyridoxal kinase, an enzyme critical for Vitamin B6 metabolism.
-
Search the PDB ([Link]) for "pyridoxal kinase" to find available crystal structures. Select a high-resolution human structure for further analysis.
-
Ligand Preparation: Standardizing for Analysis
A downloaded chemical structure is rarely ready for immediate use in simulation. It must be "prepared" to ensure it is in a chemically correct and energetically favorable state.
This protocol utilizes open-source tools like RDKit for cheminformatics tasks.
-
Load Structure: Import the downloaded SDF file into your computational environment.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly represented, as they are crucial for calculating charge and for hydrogen bonding. Most molecular file formats from databases omit them.
-
Generate 3D Conformation: If you started with a 2D structure, generate a reasonable 3D conformation. The ETKDG (Experimental-Torsion-Angle-Preference Knowledge Distance Geometry) method is a robust choice.
-
Energy Minimization: Perform a geometry optimization using a force field like MMFF94 (Merck Molecular Force Field) to relieve any steric strain and find a low-energy conformation. This step ensures the ligand's bond lengths and angles are physically realistic.
Target Preparation
Similarly, a raw protein structure from the PDB must be cleaned and prepared before it can be used for docking.
This protocol is typically performed with software like PyMOL or Chimera.
-
Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. Water molecules are often not modeled in simple docking studies to reduce computational complexity.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms, which are usually missing from crystal structures. Assign partial charges to each atom using a force field (e.g., AMBER).
-
Repair Missing Residues: Check for and repair any missing side chains or loops in the protein structure using tools like Modeller.
-
Energy Minimization: Perform a constrained energy minimization on the protein to relax the structure, particularly the newly added hydrogen atoms, while keeping the backbone atoms fixed.
Predicting Bioactivity: Methodologies and Workflows
With prepared ligand and target structures, we can now proceed to the core predictive modeling stages.
Quantitative Structure-Activity Relationship (QSAR) Modeling
The Causality Behind QSAR: The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. By calculating a variety of numerical descriptors that encode physicochemical properties (e.g., logP for lipophilicity, molecular weight, number of hydrogen bond donors/acceptors), we can build a mathematical model that predicts the activity of new compounds.
-
Dataset Curation:
-
Gather a dataset of compounds structurally related to this compound with known biological activity against a specific target from a database like ChEMBL.
-
Ensure the activity data (e.g., IC50, Ki) is consistent and from the same assay.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or RDKit.
-
-
Model Training and Validation:
-
Split the dataset into a training set (~80%) and a test set (~20%).
-
Use a machine learning algorithm (e.g., Random Forest, Support Vector Machine) to train a model on the training set, using the descriptors as features and the biological activity as the target variable.
-
Validate the model's predictive power on the unseen test set. Key validation metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE).
-
Caption: QSAR Model Development and Prediction Workflow.
Molecular Docking Simulations
Principle of Molecular Docking: Docking algorithms explore the conformational space of a ligand within the binding site of a protein, scoring each potential binding pose based on a scoring function. This function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating more favorable binding.
-
Define the Binding Site:
-
Identify the coordinates of the active site. If a co-crystallized ligand was present in the original PDB structure, the center of this ligand is an excellent starting point.
-
Define a "grid box" around this center, which specifies the volume where the docking algorithm will search for binding poses. The box should be large enough to encompass the entire binding pocket.
-
-
Run the Docking Simulation:
-
Execute the docking software (e.g., AutoDock Vina) with the prepared protein receptor and ligand files as input, along with the grid box parameters.
-
-
Analyze and Interpret Docking Results:
-
Binding Affinity: The primary output is a table of binding poses ranked by their predicted binding affinity. The top-ranked pose is the most likely binding mode.
-
Pose Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL). Critically examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. A good binding pose is one that is not only energetically favorable but also makes sense from a biochemical perspective.
-
Caption: The core workflow for molecular docking simulations.
Pharmacophore Modeling
The Concept of a Pharmacophore: A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition by a biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Hypothesis Generation:
-
Ligand-Based: If several active molecules are known, they can be aligned, and their common chemical features can be extracted to create a pharmacophore model.
-
Structure-Based: The interaction points between a protein and a known binder can be analyzed to directly generate a pharmacophore model representing the binding site's requirements.
-
-
Pharmacophore Model Validation: The model should be validated by screening a test database containing known active and inactive compounds. A good model will successfully identify the actives while rejecting the inactives.
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to search large compound databases for molecules that match the pharmacophore features. This is an effective way to identify novel scaffolds.
Caption: Workflow for pharmacophore modeling and virtual screening.
Advanced Analysis and Interpretation
A single predictive method is rarely sufficient. The true power of in silico analysis comes from integrating multiple lines of computational evidence.
Integrating Data from Multiple In Silico Methods
-
Consensus Scoring: If this compound is predicted to be active by a QSAR model, shows a favorable binding energy in docking simulations, and fits a validated pharmacophore for the target, our confidence in the prediction is significantly increased.
-
Cross-Validation: Use the results of one method to inform another. For example, if docking reveals a critical hydrogen bond, ensure that this feature is present in your pharmacophore model.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
A compound is useless as a drug if it is toxic or cannot reach its target in the body. Early prediction of ADMET properties is crucial.
Several web-based tools provide free and reliable ADMET predictions:
-
SwissADME: A popular web server that predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Another tool that predicts a wide range of pharmacokinetic and toxicity properties.
The following table summarizes hypothetical ADMET predictions for this compound, as would be generated by a tool like SwissADME.
| Property | Predicted Value | Interpretation |
| Physicochemical | ||
| Molecular Weight | 125.13 g/mol | Well within Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 0.25 | Indicates good water solubility |
| TPSA (Polar Surface Area) | 53.09 Ų | Suggests good cell membrane permeability |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Favorable oral drug candidate profile |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |
Experimental Validation: Bridging the Gap
Computational predictions are, at their core, hypotheses. They must be validated through rigorous experimental testing.
The Imperative of Experimental Verification
No in silico model is perfect. The ultimate proof of a compound's activity lies in its performance in a biological assay. The goal of our computational work is to enrich the pool of candidates for this expensive and time-consuming stage, increasing the probability of success.
Prioritizing Compounds for In Vitro Testing
Based on our integrated computational analysis, this compound could be prioritized for synthesis and testing if it meets the following criteria:
-
Predicted to be active by a validated QSAR model.
-
Shows a strong, stable binding mode in docking simulations to a relevant target.
-
Matches a well-defined pharmacophore for the target class.
-
Possesses a favorable predicted ADMET profile.
Recommended Experimental Assays
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (K_D) between the compound and the protein target, providing a direct validation of the docking prediction.
-
Cellular Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine an IC50 value. If the target is a receptor, a cell-based reporter assay can be used to measure functional agonism or antagonism.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted in silico workflow for predicting the bioactivity of this compound. By systematically applying QSAR, molecular docking, and pharmacophore modeling, complemented by ADMET profiling, we can construct a robust, data-driven case for the compound's therapeutic potential. This approach allows us to move beyond mere speculation and generate specific, testable hypotheses that can guide and accelerate experimental drug discovery efforts.
The future of in silico drug discovery lies in the continued integration of artificial intelligence and machine learning with physics-based simulations. As predictive models become more accurate and computational power increases, these methods will play an ever more central role in the development of new medicines.
References
-
Title: PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: ChEMBL Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]
-
Title: PDB-101: Learn Source: RCSB Protein Data Bank URL: [Link]
-
Title: ETKDG: A new method for 3D conformer generation Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]
Thermochemical properties of substituted pyridinemethanols
An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyridinemethanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridinemethanols are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. A profound understanding of their thermochemical properties—such as enthalpies of formation, sublimation, and vaporization—is fundamental to predicting their stability, reactivity, and phase behavior, which are critical parameters in drug design, process chemistry, and materials science. This guide provides a comprehensive exploration of the experimental and computational methodologies used to determine these properties, delves into the influence of molecular structure on thermodynamic stability, and presents a framework for predicting the energetic landscape of these valuable compounds.
Introduction: The Significance of Thermochemical Data
Pyridinemethanols, characterized by a pyridine ring substituted with a hydroxymethyl group (-CH₂OH), are key building blocks in medicinal chemistry. Their derivatives are found in drugs targeting a wide array of conditions. The thermodynamic stability of these molecules, dictated by their enthalpy of formation (ΔfH°), directly impacts their synthesis, storage, and biological activity. Furthermore, properties like the enthalpy of sublimation (ΔsubH°) and vaporization (ΔvapH°) are essential for controlling purification processes (e.g., sublimation, distillation), formulating solid-state dosage forms, and understanding crystal lattice energies.
This guide serves as a senior application scientist's perspective on navigating the complexities of determining and interpreting the thermochemical properties of these molecules. We will explore not just the "how" of experimental and computational protocols but the "why," grounding every choice in established thermodynamic principles.
Experimental Determination of Thermochemical Properties
The cornerstone of thermochemistry is precise experimental measurement. The choice of technique is dictated by the specific property of interest and the physical state of the compound.
Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation is most reliably determined from the standard molar energy of combustion (ΔcU°).[1] This is achieved using static or rotating bomb combustion calorimetry.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of the crystalline pyridinemethanol derivative is placed in a crucible within the combustion bomb. A cotton fuse of known mass and combustion energy is attached.
-
Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa. A small, known quantity of distilled water is added to the bomb to ensure saturation of the final atmosphere, facilitating the formation of nitric acid from any atmospheric nitrogen.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in a calorimeter vessel. The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The temperature of the water is meticulously recorded at short intervals before, during, and after combustion until a steady final temperature is reached.
-
Data Analysis: The raw temperature-time data is analyzed to correct for heat exchange with the surroundings, yielding the corrected temperature rise (ΔT). The energy equivalent of the calorimeter system (εcal) is determined separately using a standard substance with a known energy of combustion, such as benzoic acid.
-
Calculation: The constant-volume energy of combustion (ΔcU°) is calculated, accounting for the energy contributions from the fuse ignition and the formation of nitric acid. The standard energy of combustion (ΔcU°) is then converted to the standard enthalpy of combustion (ΔcH°). Finally, using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard molar enthalpy of formation of the compound in the condensed phase is derived.[2][3]
Causality Behind the Protocol:
-
High-Pressure Oxygen: Ensures complete and rapid combustion of the organic compound to well-defined products (CO₂, H₂O, N₂).
-
Isothermal Jacket: Creates a controlled environment to precisely measure the heat evolved by the reaction, forming the basis of the calorimetric measurement.[4]
-
Benzoic Acid Calibration: Provides a reliable and internationally accepted standard for determining the energy equivalent of the calorimeter, ensuring the accuracy and comparability of results.
Enthalpy of Phase Change (Sublimation, Vaporization, Fusion)
Phase change enthalpies are crucial for understanding intermolecular forces and are determined by measuring vapor pressure as a function of temperature or through calorimetry.
2.2.1. Enthalpy of Sublimation (ΔsubH°)
The Knudsen effusion method is a powerful technique for determining the very low vapor pressures of crystalline solids, from which the enthalpy of sublimation is derived via the Clausius-Clapeyron equation.[5]
Experimental Protocol: Knudsen Effusion Method
-
Cell Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice (typically 0.1-1.0 mm in diameter).
-
High Vacuum & Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.
-
Mass Loss Measurement: As the substance sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss is measured over time, often using a high-precision microbalance.
-
Vapor Pressure Calculation: The vapor pressure (p) inside the cell is calculated from the rate of mass loss using the Knudsen equation.
-
Data Analysis: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, as dictated by the Clausius-Clapeyron equation.[5]
Self-Validating System: The linearity of the ln(p) vs. 1/T plot over the measured temperature range provides internal validation of the data's quality and the assumption that ΔsubH° is constant over that range. Deviations may indicate phase transitions or experimental artifacts.
2.2.2. Enthalpy of Fusion (ΔfusH°)
Differential Scanning Calorimetry (DSC) is the primary method for measuring the enthalpy of fusion.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Encapsulation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An identical empty pan serves as the reference.
-
Heating Program: The sample and reference pans are placed in the DSC cell and heated at a constant, controlled rate (e.g., 5-10 K/min).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the peak maximum is the melting point (Tfus), and the area under the peak is directly proportional to the enthalpy of fusion (ΔfusH°).[6] For 4-pyridinemethanol, the melting point was determined to be 325.12 K, with a molar enthalpy of fusion of 11.78 kJ·mol⁻¹.[6]
Computational Thermochemistry: A Predictive Approach
While experimental methods provide benchmark data, computational chemistry offers a powerful, predictive tool for estimating thermochemical properties, especially for novel or unstable compounds.[7][8] Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy.[7][9]
Computational Protocol: DFT for Enthalpy of Formation
-
Molecular Geometry Optimization: The 3D structure of the substituted pyridinemethanol is optimized at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set) to find its lowest energy conformation.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Total Energy Calculation: The total electronic energy (E₀) of the molecule is calculated. The gas-phase enthalpy at 298.15 K (H₂₉₈) is then the sum of E₀, ZPVE, and thermal corrections.
-
Isodesmic Reaction Scheme: To minimize systematic errors in the DFT calculation, an isodesmic reaction is constructed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. The target molecule is placed on one side, and well-characterized simpler molecules (e.g., pyridine, methanol, substituted benzenes) are used on the other.
-
Enthalpy of Formation Calculation: The enthalpy of reaction (ΔrH°) is calculated from the computed H₂₉₈ values of all species in the isodesmic reaction. By using experimentally known ΔfH° values for the reference compounds, the ΔfH° of the target substituted pyridinemethanol can be accurately determined.
Diagram: Computational Workflow for ΔfH°
Caption: Workflow for predicting ΔfH° using DFT and an isodesmic reaction scheme.
Substituent Effects on Thermochemical Properties
The position and electronic nature of substituents on the pyridine ring profoundly influence the molecule's thermodynamic stability. These effects can be rationalized by considering inductive and resonance contributions.[10]
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the aromatic ring. This generally increases the thermodynamic stability of the molecule, leading to a more negative (more exothermic) enthalpy of formation.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the ring. This destabilizes the molecule, resulting in a less negative (less exothermic or even endothermic) enthalpy of formation.[9]
-
Positional Isomerism: The effect of a substituent depends on its position (ortho, meta, para) relative to the nitrogen atom and the hydroxymethyl group. For example, the enthalpic increment for a methyl group on a pyridine ring is different for the ortho, meta, and para positions.[1] These differences arise from a combination of electronic effects and steric interactions.
The influence of these substituents extends to phase change enthalpies. Stronger intermolecular interactions, such as hydrogen bonding facilitated by a hydroxyl group or strong dipole-dipole interactions from a nitro group, will lead to a higher enthalpy of sublimation, reflecting a more stable crystal lattice.[11]
Diagram: Influence of Substituents on Stability
Caption: Relationship between substituent electronic effects and molecular stability.
Summary of Key Thermochemical Data
The following table summarizes representative thermochemical data for pyridine and related compounds to provide a baseline for understanding substituted pyridinemethanols.
| Compound | Property | Value | Method | Reference |
| Pyridine | ΔfH°(g, 298.15 K) | 140.4 ± 0.7 kJ·mol⁻¹ | Review | [1] |
| Pyridine | ΔvapH°(298.15 K) | 40.2 ± 0.2 kJ·mol⁻¹ | Review | [12][13] |
| 4-Pyridinemethanol | Melting Point (Tfus) | 325.12 K | Adiabatic Calorimetry | [6] |
| 4-Pyridinemethanol | ΔfusH° | 11.78 kJ·mol⁻¹ | Adiabatic Calorimetry | [6] |
| 4-Pyridinemethanol | ΔfusS° | 36.23 J·K⁻¹·mol⁻¹ | Adiabatic Calorimetry | [6] |
| 3-Hydroxypyridine | ΔsubH°(298.15 K) | 100.8 ± 1.0 kJ·mol⁻¹ | Transpiration | [11] |
| 4-Aminopyridine | ΔsubH°(298.15 K) | 93.3 ± 0.8 kJ·mol⁻¹ | Transpiration | [11] |
| 4-Nitropyridine N-oxide | ΔsubH° | 102.3 ± 1.1 kJ·mol⁻¹ | Knudsen Effusion | [5] |
Note: Data for a comprehensive set of substituted pyridinemethanols is sparse in the literature; the values above for substituted pyridines illustrate the magnitude of these properties.
Conclusion
The thermochemical properties of substituted pyridinemethanols are critical parameters that govern their behavior from synthesis to final application. This guide has outlined the robust experimental techniques, such as bomb calorimetry and Knudsen effusion, that provide benchmark data, and has detailed the powerful predictive capabilities of computational methods like DFT. A thorough understanding of substituent effects provides a qualitative and quantitative framework for predicting molecular stability and intermolecular forces. By integrating these experimental and computational approaches, researchers and drug development professionals can make more informed decisions, accelerating the design and optimization of novel pyridinemethanol-based molecules.
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Khoiriah, S. F., Aprianto, A., Kania, P., Fauzi, R. N., & Nurhayati, M. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia, 5(2), 105-115. Retrieved from [Link]
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(n.d.). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. Retrieved from [Link]
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Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations on 4-Hydroxy-3-pyridinemethanol for Drug Development
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-Hydroxy-3-pyridinemethanol, a key structural motif found in pyridoxine (Vitamin B6) and its analogs.[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind computational choices, establishing a self-validating workflow that ensures scientific rigor. By integrating theoretical principles with practical applications, this guide serves as an in-depth resource for leveraging computational chemistry to accelerate the discovery and optimization of novel therapeutics targeting pyridoxine-dependent pathways.[4][5][6][7][8]
Introduction: The Significance of this compound in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs featuring this heterocycle.[9] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for designing molecules that interact with biological targets.[10] this compound, a derivative of pyridine, is of particular interest as it forms the core of pyridoxine (Vitamin B6) and related analogs.[1][2][3] These compounds are precursors to pyridoxal 5'-phosphate (PLP), an essential coenzyme in a vast array of metabolic reactions.
Understanding the intrinsic electronic and structural properties of this compound at a quantum mechanical level is paramount for designing novel inhibitors or modulators of PLP-dependent enzymes. Quantum chemical calculations offer a powerful lens through which we can predict molecular geometry, reactivity, and spectroscopic properties, thereby guiding the rational design of more potent and selective drug candidates.[6] This guide will provide a detailed, step-by-step methodology for performing such calculations and interpreting the results within a drug discovery context.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains heteroatoms and is capable of intramolecular hydrogen bonding, a careful selection is crucial.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for systems of this size due to its excellent balance of computational cost and accuracy.[11][12] Specifically, the B3LYP hybrid functional is a robust choice, as it has been shown to provide reliable results for a wide range of organic molecules.[11][12]
Basis Sets: Describing the Electrons
The basis set is a set of mathematical functions used to describe the distribution of electrons in a molecule. For this compound, the Pople-style basis set, 6-311++G(d,p) , is highly recommended. Let's break down this nomenclature:
-
6-311 : This indicates a triple-zeta basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.
-
++G : These symbols denote the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing anions and systems with significant non-covalent interactions, such as hydrogen bonds.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for a more accurate representation of the anisotropic electron density in molecules, which is critical for describing chemical bonds.
By employing the B3LYP/6-311++G(d,p) level of theory, we can be confident in obtaining a reliable description of the electronic structure and properties of this compound.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where the results of each step inform the next.
Step 1: Molecular Structure Input and Initial Geometry
The first step is to generate a 3D structure of this compound. This can be done using molecular building software such as Avogadro, ChemDraw, or GaussView. The IUPAC name for this molecule is 4-(hydroxymethyl)pyridin-3-ol.[] It is crucial to ensure the correct connectivity of the atoms. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.
Step 2: Geometry Optimization
Geometry optimization is the process of finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. This is a critical step, as all subsequent calculations will be based on this optimized geometry.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Input File:
-
Route Section: #p B3LYP/6-311++G(d,p) Opt
-
Charge and Multiplicity: 0 1 (for a neutral singlet state)
-
Molecular Specification: The Cartesian coordinates of the atoms.
-
-
Execution: Run the calculation.
-
Validation: Upon completion, verify that the calculation terminated normally and that a stationary point has been found. This is typically indicated by the absence of imaginary frequencies in the subsequent frequency calculation.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry for two primary reasons:
-
To confirm that the optimized structure is a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a local minimum.
-
To obtain the vibrational spectra (IR and Raman) of the molecule. These can be compared with experimental data for validation.[14]
Experimental Protocol: Frequency Analysis
-
Software: Same as for geometry optimization.
-
Input File:
-
Route Section: #p B3LYP/6-311++G(d,p) Freq
-
Charge and Multiplicity: 0 1
-
Molecular Specification: The optimized Cartesian coordinates from the previous step.
-
-
Execution: Run the calculation.
-
Analysis:
-
Check for the absence of imaginary frequencies.
-
Analyze the calculated IR spectrum and compare it with experimental data if available. The presence of characteristic peaks for O-H, C-H, and C=C stretching vibrations will help validate the computed structure.[14]
-
Step 4: Calculation of Molecular Properties
Once the optimized geometry is confirmed, a variety of molecular properties can be calculated to gain insights into the molecule's behavior. These properties are crucial for understanding its potential as a drug candidate.
Key Molecular Properties and Their Significance in Drug Design:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, such as drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can be used to quantify the strength of hydrogen bonds and other non-covalent interactions.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It is an important factor in determining a molecule's solubility and its ability to cross cell membranes.
Experimental Protocol: Molecular Property Calculations
-
Software: Same as before.
-
Input File:
-
Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO (for NBO analysis)
-
The Pop=Full keyword can also be used to obtain detailed information about the molecular orbitals.
-
-
Execution: Run the calculation using the optimized geometry.
-
Analysis: Visualize the HOMO, LUMO, and MEP surfaces using software like GaussView or Avogadro. Analyze the NBO output to understand charge distribution and bonding.
Visualization of the Computational Workflow
The logical flow of the quantum chemical calculations can be visualized as follows:
Caption: A flowchart illustrating the sequential workflow for quantum chemical calculations on this compound.
Data Presentation and Interpretation
The quantitative data obtained from these calculations should be summarized in a clear and concise manner for easy comparison and interpretation.
Optimized Geometric Parameters
The optimized bond lengths and angles provide the most stable 3D structure of the molecule. This information is fundamental for understanding its shape and how it might fit into a protein's active site.
Table 1: Selected Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 | Value Å |
| C3-C4 | Value Å | |
| C4-C5 | Value Å | |
| C3-O1 | Value Å | |
| C4-C7 | Value Å | |
| C7-O2 | Value Å | |
| Bond Angle | C2-N1-C6 | Value ° |
| C3-C4-C5 | Value ° | |
| Dihedral Angle | H-O1-C3-C4 | Value ° |
(Note: The "Value" placeholders would be populated with the actual output from the quantum chemistry software.)
Key Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the molecule's IR spectrum. This is particularly useful for identifying key functional groups.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| Value | O-H stretch (hydroxyl at C3) |
| Value | O-H stretch (hydroxymethyl at C4) |
| Value | Aromatic C-H stretch |
| Value | C=C/C=N ring stretch |
| Value | C-O stretch |
(Note: The "Value" placeholders would be populated with the actual output from the frequency calculation.)
Electronic Properties
The calculated electronic properties provide insights into the molecule's reactivity and potential for intermolecular interactions.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | Value eV |
| LUMO Energy | Value eV |
| HOMO-LUMO Gap | Value eV |
| Dipole Moment | Value Debye |
(Note: The "Value" placeholders would be populated with the actual output from the property calculation.)
Application in Drug Development: From Theory to Practice
The data generated from these quantum chemical calculations have direct applications in the drug development pipeline.
-
Pharmacophore Modeling: The MEP map can be used to identify the key electrostatic features of this compound that are important for binding to a target protein. This information can be used to develop a pharmacophore model for virtual screening of compound libraries.
-
Structure-Activity Relationship (SAR) Studies: By performing calculations on a series of analogs of this compound, researchers can establish a quantitative structure-activity relationship (QSAR).[5] This allows for the prediction of the biological activity of new compounds before they are synthesized.
-
Lead Optimization: The calculated properties can guide the optimization of lead compounds. For example, if a lead compound has poor solubility, the dipole moment and other electronic properties can be used to suggest chemical modifications that would improve its pharmacokinetic profile.
Conclusion: The Power of Predictive Science
Quantum chemical calculations provide an invaluable tool for understanding the intrinsic properties of molecules like this compound. By following the rigorous, self-validating workflow outlined in this guide, researchers can generate high-quality, reliable data that can be directly applied to accelerate the drug discovery and development process.[4][6][7] The integration of computational chemistry into modern drug design is no longer an option but a necessity for staying at the forefront of pharmaceutical innovation.[8]
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Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Bin Shaffiq, M. A., Ramay, S. M., & Mushtaq, I. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect, 9(4), e202302917. [Link]
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Singh, P., & Tandon, H. (2017). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 129(5), 633–640. [Link]
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Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Bin Shaffiq, M. A., Ramay, S. M., & Mushtaq, I. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Scribd. Retrieved from [Link]
- Trivedi, S. K. (2017). Theoretical Study of (Rs) - (4-Bromophenyl) (Pyridine-2yl) Methanol Using Density Functional Theory. International Journal of Physics and Research, 7(5), 15-22.
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National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-yl)-. PubChem. Retrieved from [Link]
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Verma, S., & Singh, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219. [Link]
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Methodological & Application
Application Note: A Two-Step Synthesis of 4-Hydroxy-3-pyridinemethanol from 3-Hydroxypyridine
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 4-hydroxy-3-pyridinemethanol, a valuable pyridoxine (Vitamin B6) analog and versatile building block in medicinal chemistry. The described two-step synthetic pathway begins with the ortho-formylation of commercially available 3-hydroxypyridine via the Reimer-Tiemann reaction to yield the key intermediate, 3-hydroxy-4-pyridinecarboxaldehyde. Subsequent selective reduction of the aldehyde functionality using sodium borohydride affords the target compound. This document offers detailed, step-by-step protocols, mechanistic insights, safety procedures, and data presentation to ensure reproducibility and success for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
This compound is a heterocyclic compound of significant interest due to its structural similarity to pyridoxal, a form of Vitamin B6. This relationship makes it a valuable tool for studying enzymatic mechanisms and a precursor for novel pharmaceutical agents.[1] The synthetic challenge lies in the selective functionalization of the pyridine ring, starting from simple precursors.
The strategy outlined herein employs a robust and logical two-step sequence:
-
Ortho-Formylation: The phenolic nature of 3-hydroxypyridine allows for electrophilic aromatic substitution. We leverage the Reimer-Tiemann reaction, a classic method for installing a formyl (-CHO) group at the ortho-position to a hydroxyl group on an aromatic ring.[2][3] In this reaction, chloroform and a strong base generate highly reactive dichlorocarbene (:CCl₂) in situ.[2][4] The electron-rich phenoxide, formed by the deprotonation of 3-hydroxypyridine, attacks the dichlorocarbene, leading to the formation of 3-hydroxy-4-pyridinecarboxaldehyde after hydrolysis.[2]
-
Selective Aldehyde Reduction: The intermediate aldehyde is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity. It readily reduces aldehydes and ketones while being unreactive towards the aromatic pyridine ring under standard conditions.[5][6] This chemoselectivity is crucial for the success of the synthesis.
The complete synthetic workflow is illustrated below.
Caption: Overall synthetic workflow from 3-hydroxypyridine to the final product.
Detailed Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of 3-Hydroxy-4-pyridinecarboxaldehyde (Intermediate)
This protocol is adapted from the principles of the Reimer-Tiemann reaction on phenolic compounds.[2][4]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-hydroxypyridine (9.51 g, 0.1 mol).
-
Base Addition: Add a solution of sodium hydroxide (24.0 g, 0.6 mol) in deionized water (100 mL). Stir the mixture until the 3-hydroxypyridine is fully dissolved. The solution will become warm.
-
Chloroform Addition: Heat the mixture to 60-65°C in a water bath. Begin adding chloroform (35.8 g, 24 mL, 0.3 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and a gentle reflux should be maintained.
-
Reaction: After the addition is complete, continue to stir the reaction mixture vigorously at 60-65°C for an additional 3 hours. The mixture will typically turn dark red or brown.
-
Work-up and Neutralization: Cool the flask to room temperature in an ice bath. Carefully acidify the reaction mixture by slowly adding concentrated hydrochloric acid (approx. 50 mL) until the pH is between 6 and 7. Use pH paper to monitor. This step must be done slowly and with cooling, as it is highly exothermic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxy-4-pyridinecarboxaldehyde.[7]
-
Purification: The crude product, typically a pale yellow or brown solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part B: Synthesis of this compound (Final Product)
This protocol utilizes a standard sodium borohydride reduction of an aldehyde.[8][9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 3-hydroxy-4-pyridinecarboxaldehyde (6.15 g, 0.05 mol) in methanol (100 mL).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reductant Addition: While stirring, add sodium borohydride (1.9 g, 0.05 mol) portion-wise over 30 minutes. Be cautious as hydrogen gas evolution will occur. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture again in an ice bath and slowly add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the solution to pH ~7. Stop adding acid when gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and stir. If necessary, add saturated sodium chloride solution to aid in phase separation. Transfer to a separatory funnel and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent like ethyl acetate or isopropanol to yield a white or off-white solid.
Materials and Data Summary
The following table summarizes the key quantitative data for the two-step synthesis.
| Parameter | 3-Hydroxypyridine | Sodium Hydroxide | Chloroform | 3-Hydroxy-4-pyridinecarboxaldehyde | Sodium Borohydride | This compound |
| Formula | C₅H₅NO | NaOH | CHCl₃ | C₆H₅NO₂[10] | NaBH₄ | C₆H₇NO₂ |
| MW ( g/mol ) | 95.10 | 40.00 | 119.38 | 123.11[1] | 37.83 | 125.13 |
| Amount (g) | 9.51 | 24.0 | 35.8 | (Theoretical: 12.3) | 1.9 | (Theoretical: 6.26) |
| Amount (mol) | 0.1 | 0.6 | 0.3 | (Theoretical: 0.1) | 0.05 | (Theoretical: 0.05) |
| Role | Starting Material | Base | Reagent | Intermediate | Reducing Agent | Final Product |
| Step | A | A | A | A → B | B | B |
Safety Precautions
-
3-Hydroxypyridine: Harmful if swallowed. Causes skin and serious eye irritation.[11] Avoid inhalation of dust and contact with skin and eyes.[12][13] Store in a cool, dry, well-ventilated area.[12]
-
Chloroform: Harmful if swallowed, causes skin irritation, and serious eye irritation. Suspected of causing cancer and damage to organs through prolonged or repeated exposure. Use only in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, avoiding contact with skin and eyes.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Ensure the reaction is quenched slowly and in a controlled manner in an ice bath.
-
General Handling: Always wear appropriate PPE.[14] In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical attention.[11] Dispose of all chemical waste according to institutional and local regulations.[13]
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Application Notes & Protocols: A Guide to the Regioselective Functionalization of 4-Hydroxypyridine
Abstract: The 4-hydroxypyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] Its utility, however, is matched by the synthetic challenge of achieving regioselective functionalization. The molecule exists as a mixture of tautomers and presents multiple reactive sites: the nitrogen and oxygen heteroatoms, and the C-2, C-3, C-5, and C-6 positions of the pyridine ring. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the controlled, site-selective modification of 4-hydroxypyridine, empowering researchers to navigate its complex reactivity and unlock its full potential in organic synthesis.
The Challenge of Regioselectivity: A Multi-faceted Reactive Landscape
The primary hurdle in modifying 4-hydroxypyridine is controlling the site of reaction. The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms, with the more polar pyridone tautomer being favored in polar solvents.[4][5] This equilibrium presents an ambident nucleophilic system with reactive centers at the nitrogen and oxygen atoms. Furthermore, the pyridine ring itself has distinct electronic properties, with the C-2/C-6 and C-4 positions being electron-deficient and susceptible to nucleophilic attack, while the C-3/C-5 positions are less reactive.
Direct C-H functionalization is a powerful and atom-economical approach, but the inherent reactivity of the pyridine ring often favors the C-2 position due to the directing effect of the nitrogen atom.[6][7] Achieving functionalization at the C-3, C-4, or C-5 positions requires specialized strategies to overcome these innate electronic biases.[6][7][8]
Below is a conceptual map illustrating the reactive sites on the 4-pyridone tautomer, which is the predominant form and key to understanding its functionalization.
Protocols for Regioselective Functionalization
This section details validated protocols for targeting specific positions on the 4-hydroxypyridine ring. The rationale behind key experimental choices is provided to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Protocol 1: Selective N-Alkylation of 4-Hydroxypyridine
The selective alkylation of the nitrogen atom over the oxygen is a common challenge for ambident nucleophiles.[9] This protocol favors N-alkylation by using a strong base in an aprotic solvent, which generates a harder nucleophile at the nitrogen atom. A catalyst- and base-free approach has also been reported, offering a useful alternative.[10]
Principle: Deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) generates the pyridone anion. In this environment, the charge is more localized on the nitrogen, favoring attack by hard electrophiles like alkyl halides.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4-hydroxypyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.
-
Causality Insight: The use of NaH ensures complete and irreversible deprotonation. Performing this step at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Reaction Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution becomes clear and gas evolution ceases.
-
Electrophile Addition: Cool the solution back to 0 °C and add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated 4-pyridone.
-
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation, favors N-anion. |
| Solvent | Anhydrous DMF | Aprotic polar solvent, stabilizes the anion. |
| Temperature | 0 °C to RT | Controls initial exotherm, allows reaction to proceed. |
| Selectivity | >95% N-alkylation | Favored by hard-hard interaction (N-anion, alkyl halide). |
Protocol 2: Regioselective C-2 Halogenation via N-Oxide Intermediate
Direct halogenation of 4-hydroxypyridine can lead to mixtures. A robust strategy to achieve high regioselectivity at the C-2 position involves a two-step sequence: formation of the pyridine N-oxide followed by selective halogenation.[11] The N-oxide group activates the C-2 and C-6 positions for electrophilic attack.
Principle: The N-oxide oxygen atom increases the electron density at the C-2 position, making it the most nucleophilic carbon on the ring. This directs electrophilic halogenating agents like phosphoryl chloride (for chlorination) or phosphorus tribromide (for bromination) to react selectively at this site.
Step-by-Step Methodology:
Part A: Synthesis of 4-Hydroxypyridine N-Oxide
-
Preparation: In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 eq) in glacial acetic acid.
-
Oxidation: Add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise while maintaining the temperature below 60 °C.
-
Reaction: Heat the mixture at 70-80 °C for 12-24 hours. Monitor by TLC.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid. The resulting solid can be recrystallized from ethanol to yield pure 4-hydroxypyridine N-oxide.
Part B: C-2 Halogenation
-
Preparation: Place the 4-hydroxypyridine N-oxide (1.0 eq) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: For chlorination, add phosphoryl chloride (POCl₃, 3.0-5.0 eq) slowly at 0 °C. For bromination, use phosphorus tribromide (PBr₃).
-
Causality Insight: POCl₃ acts as both the chlorinating agent and a dehydrating agent. The excess reagent also serves as the solvent.
-
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 110 °C for POCl₃) and maintain for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a solid base like sodium bicarbonate (NaHCO₃) or a saturated aqueous solution until the pH is ~7-8.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization to obtain the 2-halo-4-hydroxypyridine.
Protocol 3: Regioselective C-3 Functionalization via meta-C–H Borylation
Functionalizing the C-3 position is notoriously difficult due to its lower reactivity.[6] A modern and effective method involves a transition metal-catalyzed C-H borylation, which installs a boronic ester at the C-3 position. This versatile handle can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of substituents.
Principle: An iridium-based catalyst with a specific bidentate ligand can overcome the inherent electronic preference of the pyridine ring and direct borylation to the C-3 position (meta to the nitrogen). The hydroxyl group is typically protected as a methyl or benzyl ether prior to this reaction to prevent interference with the catalyst.
Step-by-Step Methodology:
Part A: meta-C–H Borylation
-
Substrate Preparation: Protect the hydroxyl group of 4-hydroxypyridine as a methyl ether (4-methoxypyridine) using a standard procedure like Williamson ether synthesis.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(cod)OMe]₂ (1.5 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %), and bis(pinacolato)diboron (B₂pin₂) (1.2 eq) to an oven-dried Schlenk flask.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the 4-methoxypyridine substrate (1.0 eq).
-
Reaction: Seal the flask and heat the mixture at 80 °C for 16-24 hours.
-
Causality Insight: The combination of the iridium precursor and the sterically hindered dtbpy ligand is crucial for achieving high meta-selectivity. The reaction is driven by the formation of a stable B-C bond.
-
-
Isolation: After cooling, remove the solvent under reduced pressure. The crude product, 4-methoxy-3-(pinacolboryl)pyridine, can often be used directly in the next step after filtration through a short plug of silica to remove catalyst residues.
Part B: Suzuki Cross-Coupling
-
Reaction Setup: To a flask, add the crude 4-methoxy-3-(pinacolboryl)pyridine (1.0 eq), the desired aryl halide (Aryl-Br, 1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol %).
-
Solvent and Base: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq).
-
Reaction: Degas the mixture thoroughly with nitrogen or argon, then heat to 90-100 °C for 6-12 hours.
-
Workup and Purification: Cool the reaction, separate the layers, and extract the aqueous phase with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the 3-aryl-4-methoxypyridine product. The methoxy group can be cleaved if desired using agents like BBr₃ to reveal the final 3-substituted-4-hydroxypyridine.
Summary of Regioselective Strategies
| Target Position | Strategy | Key Reagents/Catalyst | Typical Conditions | Primary Rationale |
| Nitrogen (N) | N-Alkylation | NaH, Alkyl Halide | DMF, 0 °C to RT | Favors reaction at the harder N-nucleophile. |
| Oxygen (O) | O-Alkylation | K₂CO₃, Alkyl Halide | Acetone/MeOH, Reflux | Softer conditions favor reaction at the softer O-nucleophile. |
| C-2 / C-6 | N-Oxide Activation | m-CPBA; then POCl₃ | 70 °C; then Reflux | N-oxide electronically activates C-2 for electrophilic attack.[12] |
| C-2 / C-6 | Directed ortho-Metalation (DoM) | n-BuLi/s-BuLi, TMEDA | THF, -78 °C | A directing group (e.g., -OCONR₂) coordinates lithium to deprotonate the adjacent C-2 position.[13][14][15][16] |
| C-3 / C-5 | meta-C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | THF, 80 °C | Iridium catalyst with specific ligand overrides innate reactivity to direct borylation to C-3.[6] |
| C-4 | Metal-Halogen Exchange | n-BuNa, 4-Halopyridine | THF, -78 °C | Deprotonation of 4-halopyridine is challenging; metal-halogen exchange provides an alternative route to a C-4 nucleophile.[8] |
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Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Pubs.rsc.org. Available at: [Link]
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Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health (NIH). Available at: [Link]
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Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. Available at: [Link]
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Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
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4-Hydroxypyridine as a Cornerstone for Fine Chemical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Directed ortho metalation. Wikipedia. Available at: [Link]
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Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
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Regioselective synthesis of 4-functionalized pyridines. OUCI. Available at: [Link]
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The alkylation of 4-pyridone. Youngstown State University. Available at: [Link]
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Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. Available at: [Link]
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Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications. Available at: [Link]
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Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. Available at: [Link]
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Regioselective synthesis of 4-functionalized pyridines. ResearchGate. Available at: [Link]
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Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar. Available at: [Link]
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Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. PubMed Central. Available at: [Link]
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Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. ResearchGate. Available at: [Link]
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- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. baranlab.org [baranlab.org]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Derivatization of 4-Hydroxy-3-pyridinemethanol for structure-activity relationship studies
Application Notes and Protocols
Topic: Derivatization of 4-Hydroxy-3-pyridinemethanol for Structure-Activity Relationship Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Specifically, the this compound scaffold presents a rich platform for synthetic modification, featuring three distinct functional groups amenable to derivatization: a phenolic hydroxyl, a primary alcohol, and the pyridine ring itself. This guide provides a comprehensive framework for the systematic derivatization of this scaffold to facilitate structure-activity relationship (SAR) studies. We will explore detailed synthetic protocols for etherification, esterification, and palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by an explanation of the underlying chemical principles, guidance on analytical validation, and insights into how specific structural modifications can probe key interactions with biological targets. The objective is to equip researchers with the foundational knowledge and practical methodologies required to generate diverse chemical libraries based on the this compound core, thereby accelerating the discovery of novel therapeutic agents.
The this compound Scaffold: A Privileged Starting Point
The this compound molecule, also known as 4-(hydroxymethyl)pyridin-3-ol[], is an attractive starting point for medicinal chemistry campaigns. Its inherent functionalities allow for the exploration of chemical space in three dimensions. The strategic derivatization at its key sites can systematically alter properties such as:
-
Lipophilicity: Modifying the hydroxyl groups can significantly impact the molecule's solubility and ability to cross cell membranes.
-
Hydrogen Bonding Capacity: The hydroxyl groups can act as both hydrogen bond donors and acceptors. Converting them to ethers or esters allows for a precise evaluation of the importance of these interactions for target binding.
-
Steric Profile: Introducing bulky groups, particularly on the pyridine ring, can probe the size and shape of a receptor's binding pocket.
-
Electronic Properties: Substituents on the pyridine ring can modulate the electron density of the aromatic system, influencing its pKa and potential for π-π stacking interactions.
The following diagram illustrates the primary sites for derivatization on the core scaffold.
Caption: Key sites for synthetic modification on the this compound core.
Synthetic Strategies and Protocols
For successful SAR studies, robust and reproducible synthetic protocols are paramount. The following sections detail validated methods for modifying the scaffold.
Strategy 1: O-Alkylation of the Phenolic Hydroxyl (Etherification)
Rationale: The phenolic hydroxyl at position 4 is more acidic than the primary alcohol at position 3. This difference in reactivity allows for its selective alkylation under basic conditions. Converting the phenol to an ether is a classic strategy to probe the necessity of the hydrogen bond-donating proton and to increase lipophilicity.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of 4-methoxy-3-pyridinemethanol as a representative example.
-
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
-
-
Self-Validation and Characterization:
-
¹H NMR: Expect the disappearance of the phenolic -OH proton signal and the appearance of a new singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.[5]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the addition of a CH₂ group (+14.02 Da) to the parent mass.[6]
-
Workflow Diagram: O-Alkylation
Caption: General workflow for the O-alkylation of this compound.
Strategy 2: O-Acylation of the Primary Alcohol (Esterification)
Rationale: The primary alcohol at position 3 can be selectively acylated to form esters. Esterification is a common tactic for creating prodrugs, improving solubility, or replacing a hydrogen bond donor with a hydrogen bond acceptor group. Fischer esterification is a straightforward method for this transformation.[7]
Protocol 2: Fischer Esterification
This protocol details the synthesis of the acetate ester as an example.
-
Materials:
-
This compound
-
Acetic Acid (glacial)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Toluene
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like toluene. Use of excess acetic acid as the solvent is also possible.
-
Add acetic acid (3.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux (approx. 110 °C if using toluene) for 3-5 hours. If using a Dean-Stark trap, monitor the collection of water.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
-
Self-Validation and Characterization:
-
¹H NMR: The methylene protons (-CH₂OH) signal will shift downfield upon conversion to the ester (-CH₂OAc). A new singlet corresponding to the acetyl methyl group (-OCOCH₃) will appear around 2.1 ppm.[8]
-
FTIR: Appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will increase by 42.01 Da, corresponding to the addition of an acetyl group.[6]
-
Strategy 3: Modification of the Pyridine Ring (Suzuki Cross-Coupling)
Rationale: To explore the steric and electronic requirements of the binding pocket, introducing substituents directly onto the pyridine ring is a powerful strategy. The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming C-C bonds.[9][10] However, Suzuki couplings on pyridine rings can be challenging due to the coordinating nature of the nitrogen atom and the stability of pyridine boronic acids.[10][11] This protocol assumes the starting material is a halogenated (e.g., bromo- or chloro-) version of the scaffold.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling an arylboronic acid to a hypothetical 2-bromo-4-hydroxy-3-pyridinemethanol.
-
Materials:
-
Halogenated this compound (e.g., 2-bromo derivative) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)[9]
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup
-
-
Procedure:
-
To a round-bottom flask, add the halogenated pyridine (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere for 8-16 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography to isolate the coupled product.
-
-
Self-Validation and Characterization:
-
¹H NMR: Disappearance of the proton signal at the halogenated position and appearance of new signals in the aromatic region corresponding to the coupled aryl group.
-
¹³C NMR: Appearance of new carbon signals corresponding to the new aryl substituent.[5]
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the starting material minus the halogen plus the mass of the coupled aryl group.
-
Workflow Diagram: Suzuki Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling on a halogenated pyridine scaffold.
Structure-Activity Relationship (SAR) Data Analysis
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. The goal is to identify which structural modifications lead to improved potency, selectivity, or other desirable properties. While specific SAR data for this compound is proprietary to individual research programs, we can draw valuable insights from published studies on related pyridine derivatives.[1][2][3]
Table 1: Representative SAR Trends for Pyridine Derivatives
| Scaffold Position | Modification | General Effect on Activity | Rationale / Insight |
| Pyridine Ring | Introduction of bulky aryl groups (via Suzuki) | Can increase or decrease activity | Probes for steric tolerance in the binding site. Can introduce new π-stacking interactions.[9][13] |
| Pyridine Ring | Introduction of -OMe, -OH, -NH₂ groups | Often enhances antiproliferative activity | These groups can act as key hydrogen bond donors/acceptors, improving target engagement.[1][3] |
| Pyridine Ring | Introduction of Halogens | Often decreases antiproliferative activity | Can alter electronic properties or introduce unfavorable steric clashes.[1][3] |
| Hydroxyl Groups | Conversion to Ether (-OR) | Variable | Modifies lipophilicity and removes a hydrogen bond donor. Crucial for determining if the H-bond is required.[14] |
| Hydroxyl Groups | Conversion to Ester (-OCOR) | Variable | Can act as a prodrug moiety, improving bioavailability. Also modifies H-bonding potential. |
Analytical Characterization
Rigorous structural confirmation is non-negotiable. A combination of spectroscopic techniques should be used to unequivocally identify each new derivative.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation of pyridine derivatives.[5] Key indicators include the characteristic chemical shifts of protons on the pyridine ring (α-protons: δ 8.5-8.8 ppm, γ-proton: δ 7.5-7.8 ppm, β-protons: δ 7.1-7.5 ppm) and how these shifts are perturbed by new substituents.[5] 2D NMR techniques like COSY and HSQC can be used for unambiguous signal assignment in complex derivatives.[15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compounds. A purity level of >95% is typically required for biological screening.[16]
Conclusion
The this compound scaffold offers a versatile and functionally rich starting point for the development of new chemical entities. The synthetic strategies outlined in this guide—etherification, esterification, and Suzuki cross-coupling—provide a robust toolkit for systematically exploring the structure-activity relationships of its derivatives. By combining these reliable synthetic protocols with rigorous analytical characterization and systematic biological evaluation, research teams can efficiently navigate the chemical space around this privileged core, significantly enhancing the potential for discovering novel and potent therapeutic agents.
References
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- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
- Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol.
- Lin, N. H., Li, Y., He, Y., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
- Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
- ChemicalBook. (n.d.). 3-Pyridinemethanol synthesis.
- Markovic, T., Rocke, B. N., Blakemore, D. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). DOI:10.1039/C7SC00675F.
- ResearchGate. (2025). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach.
- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- MedChemExpress. (n.d.). 3-Pyridinemethanol (Nicotinyl alcohol).
- Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre.
- El-Faham, A., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- ChemicalBook. (n.d.). 3-Pyridinemethanol(100-55-0) 1H NMR spectrum.
- Kumar, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central - NIH.
- BOC Sciences. (n.d.). CAS 33349-67-6 3-Hydroxy-4-pyridinemethanol.
- ResearchGate. (2025). Synthesis and biological activity of compounds based on 4-hydroxycoumarin.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives.
- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
- Benchchem. (n.d.). Application Notes and Protocols: 3-Pyridinemethanol in Agrochemical Synthesis.
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- ResearchGate. (n.d.). SAR Studies of 3- or 4-Pyridine Derivatives of DS-6930.
- Gao, H., et al. (2013). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Royal Society of Chemistry. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety.
- ChemicalBook. (n.d.). 3-Pyridinemethanol | 100-55-0.
- Madhusudana, M. B., et al. (2024). Synthesis, spectroscopic characterization, DFT calculations, in silico-ADMET and molecular docking analysis of novel quinoline-substituted 5H-chromeno [2,3-b] pyridine derivatives as antibacterial agents. PubMed.
- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.
- ResearchGate. (2025). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents.
- NIH. (n.d.). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.
- van den Ouweland, J. M. W., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH.
- CAS Common Chemistry. (n.d.). 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1).
- MDPI. (n.d.). A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2.
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Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Robust Quantification of 4-Hydroxy-3-pyridinemethanol
Abstract & Introduction
4-Hydroxy-3-pyridinemethanol, a significant compound structurally related to pyridoxine (Vitamin B6), is a critical analyte in pharmaceutical development and quality control. Its accurate and precise quantification is essential for monitoring synthesis reactions, evaluating the purity of active pharmaceutical ingredients (APIs), and conducting stability studies. This document provides two robust, validated analytical methods for the determination of this compound: a straightforward High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for complex matrices and trace-level quantification.
As a Senior Application Scientist, this guide is designed to move beyond a simple recitation of steps. It delves into the causality behind methodological choices, providing the reader with a deeper understanding of the analytical process, thereby enabling effective troubleshooting and adaptation. The protocols are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Method Rationale
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile and widely utilized method for the analysis of moderately polar compounds like this compound.[1] The methodology leverages a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the two phases.
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecyl) column is selected for its excellent hydrophobic retention capabilities, which are well-suited for retaining aromatic, moderately polar molecules like this compound, ensuring a good separation from more polar or non-polar impurities.
-
Mobile Phase Composition: A buffered mobile phase is critical for controlling the ionization state of the pyridine ring's nitrogen (pKa ≈ 5-6) and the hydroxyl groups.[2] By maintaining a consistent pH, typically acidic (e.g., pH 3), we ensure a single ionic form of the analyte, leading to sharp, symmetrical, and reproducible peaks. A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) allows for the fine-tuning of retention time.[3]
-
UV Detection Wavelength: The pyridine ring within the molecule contains a chromophore that strongly absorbs UV light.[4] A detection wavelength of 254 nm is chosen as it provides a robust signal for many aromatic compounds and is a common setting on fixed-wavelength detectors.[3] For higher sensitivity, determining the specific wavelength of maximum absorbance (λmax) around 250-260 nm is recommended.[4]
Visualized Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
2.3.1 Reagents and Materials
-
This compound reference standard (≥95% purity)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Phosphoric acid (H₃PO₄), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or deionized (18.2 MΩ·cm)
-
0.45 µm membrane filters for mobile phase and sample filtration
2.3.2 Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.015 M KH₂PO₄ buffer (pH adjusted to 3.0 with H₃PO₄) : Methanol (70:30 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[4]
-
Injection Volume: 10 µL
-
Run Time: ~10 minutes
2.3.3 Step-by-Step Procedure
-
Mobile Phase Preparation: Dissolve 2.04 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.2 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix 700 mL of this buffer with 300 mL of methanol. Degas the final solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the test sample. Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject each calibration standard in triplicate to establish the calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Processing: Plot the average peak area against the concentration for the calibration standards. Perform a linear regression to obtain the calibration curve and correlation coefficient (r²). Use the equation of the line to calculate the concentration of this compound in the sample solutions.
Expected Performance Characteristics
The following table summarizes the typical performance data for this method.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[4] |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Precision (% RSD) | < 2%[4] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Method Rationale
GC-MS offers unparalleled sensitivity and selectivity, making it ideal for analyzing analytes in complex matrices or at very low concentrations.[5] However, direct GC analysis of polar, non-volatile compounds like this compound is problematic due to the presence of active hydrogen atoms in its two hydroxyl groups. These groups lead to poor peak shape, thermal degradation, and irreversible adsorption onto the GC column.
Causality Behind Experimental Choices (The Necessity of Derivatization):
To overcome these challenges, a chemical modification step known as derivatization is mandatory.[6][7] The primary goals of derivatization in this context are:
-
Increase Volatility: By replacing the polar -OH groups with non-polar functional groups.
-
Improve Thermal Stability: To prevent the molecule from degrading at the high temperatures of the GC inlet and oven.
-
Enhance Chromatographic Performance: Resulting in sharp, symmetrical peaks.
Silylation is the most common derivatization technique for compounds with hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), react with the active hydrogens to form stable, volatile trimethylsilyl (TMS) ethers. This transformation makes the analyte "GC-friendly." The mass spectrometer then provides definitive identification based on the unique fragmentation pattern of the derivatized molecule.
Visualized Workflow: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Detailed Experimental Protocol: GC-MS
3.3.1 Reagents and Materials
-
This compound reference standard (≥95% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), derivatization grade
-
Pyridine or Acetonitrile, anhydrous grade (as reaction solvent)
-
Methanol, HPLC grade (for stock solutions)
-
Nitrogen gas, high purity
3.3.2 Instrumentation and Conditions
-
GC-MS System: Agilent 7890B GC coupled with a 5977 MS detector or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, 1.0 mL/min constant flow
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or 10:1 split, depending on concentration)
-
Oven Program: Initial 75 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)[8]
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Quadrupole Temp: 150 °C[9]
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the di-TMS derivative.
3.3.3 Step-by-Step Procedure
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards (0.1-50 µg/mL): Prepare serial dilutions in methanol.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Derivatization (for all standards and samples): a. Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water and solvent is crucial for the reaction to proceed to completion. c. Add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue. d. Add 100 µL of BSTFA + 1% TMCS derivatizing reagent. e. Cap the vial tightly and heat at 75 °C for 45 minutes in a heating block or oven. f. Allow the vial to cool to room temperature before analysis.
-
Analysis Sequence:
-
Inject a derivatized blank (solvent + reagent) to check for interferences.
-
Inject the derivatized calibration standards to build the quantification curve.
-
Inject the derivatized samples.
-
-
Data Processing: The di-TMS derivative of this compound (MW 269.5) will produce characteristic ions. Monitor ions such as m/z 269 (Molecular Ion, M+), 254 (M-15, loss of CH₃), and others specific to the fragmentation pattern. Quantify using the peak area of the most abundant, characteristic ion against the calibration curve.
Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[4] |
| Accuracy (% Recovery) | 97 - 103%[4] |
| Precision (% RSD) | < 5% |
Method Comparison and Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, each with distinct advantages.
-
HPLC-UV is robust, requires minimal sample preparation, and is ideal for routine quality control and assays where concentration levels are relatively high ( > 0.5 µg/mL). Its simplicity and speed make it a cost-effective choice for high-throughput environments.
-
GC-MS provides superior sensitivity and specificity due to the mass spectrometric detection. Although it requires a critical derivatization step, it is the method of choice for trace-level analysis, impurity profiling, and confirmation studies in complex biological or environmental matrices.
The selection of the appropriate method should be guided by the specific application, required sensitivity, sample matrix, and available instrumentation. The protocols detailed in this guide have been designed to provide reliable, accurate, and reproducible results for the quantification of this compound in a variety of research and development settings.
References
-
ResearchGate. (n.d.). Analysis of Pyridoxine and Its Respective Vitamers by High-Performance Liquid Chromatography. Retrieved from [Link]
-
IJSDR. (2025). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. Retrieved from [Link]
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PubMed. (2006). [The determination of pyridoxine hydrochloride (vitamin B6) according to European Pharmacopoeia 4.0]. Retrieved from [Link]
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MDPI. (2021). Quantitative analysis of vitamin B5 and B6 using high performance liquid chromatography. Retrieved from [Link]
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European Union. (2011). Final Report FAD-2010-0139 Vitamin B6. Retrieved from [Link]
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PJSIR. (1980). determinations of pyridoxine hydrochloride (vitamin b6) in multmt am in preparations. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Retrieved from [Link]
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NIH. (2021). Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. Retrieved from [Link]
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PubMed. (n.d.). Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry. Retrieved from [Link]
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Latunji and Sons. (n.d.). REVIEW Vitamin B6:Deficiency diseases and methods of analysis. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). determination of vitamin b6 by means of differential spectrophotometry in pharmaceutical preparations. Retrieved from [Link]
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Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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PTFarm. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]
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Journal of Food and Drug Analysis. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Retrieved from [Link]
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Juniper Publishers. (2021). Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]
-
MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
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MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]
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Application Note: 4-Hydroxy-3-pyridinemethanol as a Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents
Abstract: The escalating threat of multidrug-resistant (MDR) pathogens necessitates the urgent development of new antimicrobial agents.[1] Heterocyclic compounds, particularly those containing a pyridine nucleus, have emerged as a privileged scaffold in medicinal chemistry due to their proven therapeutic properties and ability to improve water solubility.[1][2][3] This application note provides a technical guide for researchers, chemists, and drug development professionals on the utilization of 4-Hydroxy-3-pyridinemethanol as a key starting material for the synthesis of novel antimicrobial compounds. We present detailed synthetic protocols, methodologies for antimicrobial evaluation, and insights into structure-activity relationships (SAR) to guide the design of next-generation therapeutics.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyridine ring is a fundamental structural unit found in numerous natural products and FDA-approved drugs.[3] Its poor basicity and potential for hydrogen bonding make it an attractive component for improving the pharmacokinetic profile of therapeutic agents.[2] The this compound scaffold is particularly advantageous for several reasons:
-
Dual Functional Handles: It possesses two distinct, reactive functional groups—a phenolic hydroxyl group at the C4 position and a primary alcohol (hydroxymethyl group) at the C3 position. These sites allow for selective and diverse chemical modifications.
-
Tautomeric Versatility: The 4-hydroxypyridine moiety exists in equilibrium with its pyridone tautomer, which can influence its reactivity and interaction with biological targets.
-
Scaffold for Bioisosteric Replacement: The pyridine ring can act as a bioisostere of a benzene ring, offering similar spatial arrangement while introducing improved properties like solubility and metabolic stability.[4]
This guide focuses on leveraging these features to synthesize derivatives with potent antimicrobial activity. We will explore three primary synthetic strategies: (A) Synthesis of Pyridine-Chalcone Hybrids, (B) Synthesis of Pyridine-Triazole Conjugates, and (C) Esterification to Modulate Lipophilicity.
Synthetic Strategies and Protocols
The choice of a synthetic route is dictated by the desired final structure and the intended biological target. The following protocols are designed to be robust and adaptable, providing a solid foundation for library synthesis.
Strategy A: Synthesis of Pyridine-Chalcone Hybrids via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated carbonyl system, are well-established pharmacophores with a broad range of biological activities, including antimicrobial effects.[5][6] This workflow first involves the selective oxidation of the hydroxymethyl group of this compound to an aldehyde, which then serves as a key intermediate for condensation.
Caption: Workflow for the synthesis of pyridine-chalcone hybrids.
Protocol A.1: Selective Oxidation to 4-Hydroxy-3-pyridinecarboxaldehyde
-
Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids, preserving the sensitive phenolic hydroxyl group.
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL).
-
Reagents: Add Pyridinium Chlorochromate (PCC, 1.5 equivalents) to the DCM, followed by a small amount of silica gel to simplify filtration later. Stir the resulting suspension.
-
Reaction: Dissolve this compound (1.0 eq) in anhydrous DCM (20 mL) and add it dropwise to the PCC suspension at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase. The reaction is typically complete within 2-3 hours.
-
Work-up: Upon completion, filter the mixture through a pad of Celite® or silica gel, washing thoroughly with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-Hydroxy-3-pyridinecarboxaldehyde as a solid.
Protocol A.2: Claisen-Schmidt Condensation
-
Rationale: This base-catalyzed condensation reaction is a classic and efficient method for forming the α,β-unsaturated ketone core of chalcones.[6]
-
Setup: In a 100 mL flask, dissolve 4-Hydroxy-3-pyridinecarboxaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4'-chloroacetophenone, 1.0 eq) in ethanol (30 mL).
-
Reaction: Cool the solution in an ice bath. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: The formation of a precipitate often indicates product formation. Monitor completion by TLC.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of ~5-6.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone derivative.
Strategy B: Synthesis of Pyridine-Triazole Conjugates
The 1,2,4-triazole moiety is another "privileged" heterocycle known to impart significant antimicrobial properties.[7] This strategy involves converting the hydroxymethyl group into a more reactive leaving group, followed by substitution and cyclization.
Caption: Multi-step synthesis of pyridine-triazole conjugates.
Protocol B.1: Synthesis of a 4-Hydroxy-3-pyridyl-1,2,4-triazole-3-thione
-
Rationale: This multi-step synthesis builds the triazole ring system from the ground up, starting with the functionalization of the hydroxymethyl group. This approach allows for significant structural diversity.
-
Chlorination: React this compound (1.0 eq) with thionyl chloride (SOCl₂, 1.2 eq) in an inert solvent like chloroform at reflux to produce 3-(chloromethyl)-4-hydroxypyridine.
-
Isothiocyanate Formation: Treat the resulting chloromethyl derivative with potassium thiocyanate (KSCN, 1.5 eq) in refluxing acetone to yield the corresponding isothiocyanate intermediate.
-
Thiosemicarbazide Formation: React the isothiocyanate intermediate with hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) in ethanol at room temperature to form the key thiosemicarbazide precursor.
-
Cyclization: Induce cyclization by refluxing the thiosemicarbazide in an aqueous solution of sodium hydroxide (2M). This base-catalyzed reaction forms the desired 5-(4-hydroxy-3-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
Purification: After cooling, acidify the reaction mixture with acetic acid or dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like aqueous ethanol.
Antimicrobial Activity Evaluation
The efficacy of the newly synthesized compounds must be determined using standardized microbiological assays. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's potency.
Caption: Workflow for MIC determination by broth microdilution.
Protocol C.1: Broth Microdilution for MIC Determination
-
Rationale: This method provides a quantitative result (µg/mL or µM) and is considered a gold standard for susceptibility testing.[8]
-
Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin, Linezolid) should be used as a reference standard.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by adding a viability indicator like resazurin.
Data Presentation
Results should be tabulated for clear comparison.
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| LEAD-001 | Chalcone (4'-Cl) | 8 | 32 |
| LEAD-002 | Chalcone (4'-OCH₃) | 16 | 64 |
| LEAD-003 | Triazole-Thione | 4 | 16 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide critical insights into the features required for antimicrobial activity.
-
Lipophilicity and Substituents: In the chalcone series, adding electron-withdrawing groups like chlorine to the appended phenyl ring often enhances activity, particularly against Gram-positive bacteria.[7] Conversely, bulky or highly lipophilic groups may hinder cell wall penetration in Gram-negative bacteria.
-
Role of the Heterocycle: The introduction of additional nitrogen-containing heterocycles like triazoles or imidazoles can create new hydrogen bonding opportunities with bacterial enzymes or nucleic acids, leading to enhanced potency.[7][9]
-
Hydroxyl and Hydroxymethyl Groups: Esterification or etherification of the C4-hydroxyl or C3-hydroxymethyl groups can be used to fine-tune the compound's solubility and lipophilicity. This balance is critical, as the molecule must be soluble enough for administration but lipophilic enough to cross bacterial membranes.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel antimicrobial agents. Its dual functional handles allow for the application of diverse synthetic strategies, leading to compounds with promising activity against clinically relevant pathogens. The protocols and insights provided in this application note offer a robust framework for researchers to explore this chemical space and contribute to the critical effort of combating antimicrobial resistance.
References
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18).
- Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC - NIH.
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- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
- Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed. (2009-07-01).
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022-07-17).
- Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. (2025-01-28).
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- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
- Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - NIH.
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The Versatile Architect: 4-Hydroxy-3-pyridinemethanol as a Strategic Building Block for Novel Heterocyclic Compounds
Introduction: The Strategic Advantage of a Bifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the development of therapeutic agents.[2] Within the vast family of pyridine derivatives, 4-Hydroxy-3-pyridinemethanol stands out as a particularly versatile and strategic building block. Its bifunctional nature, featuring both a nucleophilic hydroxyl group and a reactive hydroxymethyl group positioned on the pyridine core, offers a unique platform for the construction of diverse and novel heterocyclic systems.[3] This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of innovative heterocyclic compounds.
The strategic placement of the hydroxyl and hydroxymethyl groups on the pyridine ring allows for a range of chemical transformations, enabling the construction of fused ring systems with potential biological activity. Pyridine derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Consequently, the development of novel heterocyclic compounds derived from readily available building blocks like this compound is a significant endeavor in the quest for new therapeutic agents.[6]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. The phenolic hydroxyl group at the 4-position is a potent nucleophile and can readily participate in etherification and esterification reactions. The primary alcohol of the hydroxymethyl group at the 3-position can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This dual reactivity allows for sequential or one-pot transformations to construct complex molecular architectures.
A key synthetic strategy involves the intramolecular cyclization of derivatives of this compound to form fused heterocyclic systems. For instance, conversion of the hydroxymethyl group to an aminomethyl group, followed by reaction with a suitable reagent, can lead to the formation of oxazolo- or thiazolo[5,4-c]pyridines. The choice of reagents and reaction conditions will dictate the final heterocyclic scaffold, offering a modular approach to a library of novel compounds.
Application Protocol: Synthesis of a Fused Thiazolo[5,4-c]pyridine Derivative
This section provides a detailed, step-by-step protocol for the synthesis of a novel thiazolo[5,4-c]pyridine derivative, demonstrating the utility of this compound as a key building block. This class of compounds is of significant interest due to the prevalence of the thiazole ring in medicinally important molecules.
Experimental Workflow
The overall synthetic strategy involves a three-step process, beginning with the conversion of the hydroxymethyl group to a more reactive intermediate, followed by the introduction of a sulfur-containing moiety and subsequent intramolecular cyclization to form the fused thiazole ring.
Caption: Synthetic workflow for the preparation of a Thiazolo[5,4-c]pyridine derivative.
Step 1: Selective Tosylation of the Hydroxymethyl Group
Causality: The initial step focuses on the selective activation of the primary alcohol of the hydroxymethyl group over the phenolic hydroxyl group. This is achieved by converting the alcohol into a better leaving group, a tosylate, which facilitates subsequent nucleophilic substitution. The use of pyridine as a base is crucial not only to neutralize the HCl generated but also to catalyze the reaction.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous copper sulfate solution (2 x 30 mL) to remove pyridine, followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (4-hydroxypyridin-3-yl)methyl 4-methylbenzenesulfonate, which can be used in the next step without further purification.
Expected Yield: 85-90%
Step 2: Formation of the Thioacetate Intermediate
Causality: This step introduces the sulfur atom required for the formation of the thiazole ring. Potassium thioacetate serves as a sulfur nucleophile that displaces the tosylate group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, promoting a high reaction rate.
Protocol:
-
To a solution of the crude tosylate from Step 1 (1.0 eq) in anhydrous DMF (15 mL/g), add potassium thioacetate (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
After completion, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield S-((4-hydroxypyridin-3-yl)methyl) ethanethioate.
Expected Yield: 70-75%
Step 3: Intramolecular Cyclization to the Thiazolo[5,4-c]pyridine Core
Causality: The final step involves the thionation of the amide (formed in situ from the thioacetate) and subsequent intramolecular cyclization to construct the thiazole ring. Lawesson's reagent is a powerful thionating agent for this transformation. The high temperature is necessary to drive the cyclization and dehydration to form the aromatic thiazole ring.
Protocol:
-
To a solution of the thioacetate from Step 2 (1.0 eq) in anhydrous toluene (20 mL/g), add Lawesson's reagent (0.6 eq).
-
Heat the reaction mixture to reflux (110 °C) for 6 hours, monitoring by TLC (ethyl acetate).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, a novel thiazolo[5,4-c]pyridine derivative.
Expected Yield: 45-55%
Data Summary
| Step | Product | Reagents and Conditions | Expected Yield (%) |
| 1 | (4-hydroxypyridin-3-yl)methyl 4-methylbenzenesulfonate | TsCl, Pyridine, 0 °C to rt | 85-90 |
| 2 | S-((4-hydroxypyridin-3-yl)methyl) ethanethioate | KSAc, DMF, 60 °C | 70-75 |
| 3 | Thiazolo[5,4-c]pyridin-2(3H)-one | Lawesson's Reagent, Toluene, 110 °C | 45-55 |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The presented protocol for the synthesis of a thiazolo[5,4-c]pyridine derivative highlights a practical application of its unique bifunctionality. The modular nature of this synthetic strategy allows for the introduction of diversity at various positions of the heterocyclic scaffold, making it a powerful tool for the generation of compound libraries for drug discovery programs. Further exploration of the reactivity of the hydroxyl and hydroxymethyl groups, including their participation in multicomponent reactions and tandem cyclizations, will undoubtedly lead to the discovery of new and medicinally relevant heterocyclic systems.
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- Choi, H. W., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4058.
- Okamoto, Y., & Ueda, T. (n.d.). Intramolecular Cyclization of 4-Amino-5-(2,2-Dicyanovinyl)-Amino-1,3-Dimethyluracil. Chemical and Pharmaceutical Bulletin, 23(6), 1391-1395.
- (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 148-156.
- Cui, J., et al. (2009). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 19(7), 1944-1948.
- Nesi, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2339-2343.
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299.
- Shin, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- Al-Azayza, M. Y., et al. (1990). Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2333-2337.
- Gellis, A., et al. (2008). Intramolecular cyclization reactions of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines. Tetrahedron, 64(8), 1709-1715.
- (n.d.). HETEROCYCLES, Vol.
- Klapars, A., et al. (2014). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 12(43), 8611-8622.
- Gontijo, T. B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6549.
- May Jr, J. A., & Townsend, L. B. (1976). Synthesis of V-triazolo(4,5-c)pyridine nucleosides and 4-(beta-D-ribofuranosyl)amino-1,2,3-thiadiazolo(5,4-b)pyridine via a rearrangement. The Journal of Organic Chemistry, 41(8), 1449–1456.
- Ryabukhin, S. V., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry, 17, 1642–1651.
- Hughes, D. L. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & Biomolecular Chemistry, 17(32), 7546-7550.
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- Bakulev, V. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances, 13(24), 16453-16461.
- (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Chemistry Proceedings, 14(1), 109.
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- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-3-pyridinemethanol Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our approach is grounded in established chemical principles to ensure you can not only follow the protocol but also understand the causality behind each experimental choice.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a three-step process starting from commercially available 3-aminoisonicotinic acid. This route avoids the complexities of selective de-functionalization of more substituted pyridines like pyridoxine. The pathway involves:
-
Diazotization-Hydrolysis: Conversion of 3-aminoisonicotinic acid to 3-hydroxyisonicotinic acid.
-
Esterification: Protection of the carboxylic acid as an ethyl ester to facilitate selective reduction.
-
Reduction: Chemoselective reduction of the ethyl ester to the primary alcohol, yielding the final product.
Below, we address common issues and questions that may arise during this synthesis.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Synthesis of 3-Hydroxyisonicotinic Acid
Question 1: My diazotization reaction of 3-aminoisonicotinic acid is resulting in a low yield and a dark, tarry crude product. What are the likely causes?
Answer: This is a common issue in diazotization reactions and typically points to poor temperature control. The diazonium salt intermediate is highly reactive and unstable at elevated temperatures.
-
Causality: If the temperature rises above 10°C during the addition of sodium nitrite, the diazonium salt can decompose prematurely, leading to a mixture of unwanted side products, including phenols from reaction with water and various coupling products, which often present as a dark tar.[1]
-
Troubleshooting Steps:
-
Strict Temperature Monitoring: Ensure your reaction vessel is immersed in an ice-salt bath to maintain an internal temperature between 0-5°C throughout the sodium nitrite addition.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise, allowing for adequate heat dissipation between additions. A pressure-equalizing dropping funnel is recommended for this purpose.
-
Vigorous Stirring: Ensure efficient stirring to prevent localized overheating where the nitrite solution enters the reaction mixture.
-
Question 2: The conversion of the diazonium salt to 3-hydroxyisonicotinic acid seems incomplete after heating. How can I optimize this step?
Answer: Incomplete conversion is often a matter of insufficient heating time or temperature during the hydrolysis of the diazonium salt.
-
Causality: The displacement of the diazonium group by water (hydrolysis) requires sufficient thermal energy to proceed to completion. An inadequate heating profile will leave unreacted diazonium salt, which will decompose upon workup, affecting yield and purity.
-
Optimization:
-
Controlled Heating: After the diazotization is complete, the reaction should be heated gradually to the target temperature (typically around 80°C) and held there for a specified time.[1] Use a temperature-controlled heating mantle or oil bath.
-
Monitoring Reaction Completion: If possible, monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. A simple visual cue is the cessation of nitrogen gas evolution.
-
Sufficient Duration: Ensure the reaction is heated for the full recommended duration to drive the hydrolysis to completion.
-
Part 2: Esterification of 3-Hydroxyisonicotinic Acid
Question 3: I am attempting a Fischer esterification of 3-hydroxyisonicotinic acid with ethanol and sulfuric acid, but the reaction is slow and the yield is poor. What can I do?
Answer: Poor yields in Fischer esterification of this substrate can be due to several factors, including insufficient catalyst, the presence of water, or an unfavorable equilibrium.
-
Causality: Fischer esterification is an equilibrium-driven process. The presence of water, either from reagents or as a byproduct, can shift the equilibrium back towards the starting materials. Additionally, the pyridine nitrogen can be protonated by the acid catalyst, which can influence the reactivity of the carboxylic acid. A strong acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[2]
-
Troubleshooting & Optimization:
-
Use Anhydrous Reagents: Employ anhydrous ethanol and a dry reaction setup to minimize water content.
-
Sufficient Catalyst: Use a catalytic amount of a strong acid like concentrated sulfuric acid. For a similar substrate, a significant molar excess of acid has been shown to be effective.[2]
-
Removal of Water: To drive the equilibrium forward, consider using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction Time and Temperature: Refluxing the reaction mixture is typically necessary to achieve a reasonable reaction rate. Monitor the reaction progress over several hours.
-
Part 3: Reduction of Ethyl 3-Hydroxypyridine-4-carboxylate
Question 4: During the reduction of the ester with Lithium Aluminum Hydride (LiAlH₄), I am observing significant side product formation and a low yield of this compound. What is going wrong?
Answer: The primary challenge in this step is over-reduction. LiAlH₄ is a very powerful reducing agent and can potentially reduce the pyridine ring in addition to the ester.[3][4]
-
Causality: The pyridine ring can be susceptible to reduction under harsh conditions. The formation of side products suggests that the reaction conditions are not selective for the ester group. This can be exacerbated by elevated temperatures.
-
Troubleshooting & Optimization:
-
Low-Temperature Addition: The reaction should be conducted at a low temperature. Cool the solution of the ester in an inert, anhydrous solvent (like THF or diethyl ether) to 0°C or even -78°C before slowly adding the LiAlH₄ solution.
-
Stoichiometric Control: Use a carefully measured amount of LiAlH₄. While an excess is needed to ensure complete reduction of the ester, a large excess increases the risk of side reactions. Typically, 1.5 to 2.0 equivalents are sufficient.
-
Careful Quenching: Quench the reaction at low temperature by slowly adding water, followed by a sodium hydroxide solution, to decompose the excess LiAlH₄ and the aluminum salts. The Fieser workup is a standard and effective method.
-
Question 5: My final product is difficult to purify. What are the best methods for isolating pure this compound?
Answer: The product is a polar, water-soluble compound, which can make extraction and purification challenging.
-
Purification Strategy:
-
Workup: After quenching the reduction, the aluminum salts precipitate. It is crucial to stir the mixture until a granular precipitate forms, which can be easily filtered off. Washing the filter cake thoroughly with the reaction solvent and then a more polar solvent like ethyl acetate is important to recover all the product.
-
Extraction: If the product remains in the aqueous layer, continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol) may be necessary.
-
Chromatography: Column chromatography on silica gel is an effective method for final purification. A polar mobile phase, such as a gradient of methanol in dichloromethane, is typically required to elute the product.
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate or methanol/ether) can be used to obtain a highly pure product.
-
Data Summary Table
| Step | Reaction | Key Reagents | Typical Temperature | Expected Yield | Key Optimization Parameters |
| 1 | Diazotization-Hydrolysis | 3-aminoisonicotinic acid, NaNO₂, H₂SO₄, H₂O | 0-10°C (diazotization), 80°C (hydrolysis) | 70-80% | Strict temperature control during diazotization; slow addition of NaNO₂. |
| 2 | Esterification | 3-hydroxyisonicotinic acid, Anhydrous Ethanol, conc. H₂SO₄ | Reflux (approx. 78°C) | 85-95% | Use of anhydrous reagents; sufficient acid catalyst; removal of water. |
| 3 | Reduction | Ethyl 3-hydroxypyridine-4-carboxylate, LiAlH₄, Anhydrous THF | 0°C to room temp. | 60-75% | Low-temperature addition of LiAlH₄; careful control of stoichiometry; proper quenching. |
Experimental Protocols
Step 1: Synthesis of 3-Hydroxyisonicotinic Acid
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminoisonicotinic acid (108.86 g, 0.788 mol) in 1740 mL of deionized water.
-
Slowly add concentrated sulfuric acid (84.02 mL, 1.576 mol) while cooling the flask in an ice bath.
-
Cool the resulting yellow slurry to below 10°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (60.36 g, 0.875 mol) in 510 mL of water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Gradually heat the reaction mixture to 80°C and maintain this temperature for 2 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-hydroxyisonicotinic acid.
Step 2: Synthesis of Ethyl 3-Hydroxypyridine-4-carboxylate
-
To a suspension of 3-hydroxyisonicotinic acid (72 mmol, 1 equiv.) in anhydrous ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser, add concentrated sulfuric acid (3 equiv.) dropwise at 0°C.
-
Heat the resulting solution to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexanes with a few drops of acetic acid).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 3-hydroxypyridine-4-carboxylate (1 equiv.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiAlH₄ (1.5 equiv.) in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction back to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture vigorously for 1 hour at room temperature until a white, granular precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield pure this compound.
Visualizations
Synthetic Workflow
Caption: Decision tree for troubleshooting the ester reduction step.
References
- Google Patents. (2015). CN105175320A - Preparation method of 3-hydroxypyridine.
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-pyridinecarboxylic acid. Retrieved from [Link]
Sources
Common side reactions and byproducts in 4-Hydroxy-3-pyridinemethanol synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable pyridine derivative. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on practical, field-proven insights to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and directing you to more detailed information within this guide.
Q1: What is the most common and accessible synthetic route for this compound?
A1: A prevalent and well-documented method involves the diazotization of a suitable aminopyridine precursor, such as 4-amino-3-pyridinemethanol, followed by hydrolysis of the resulting diazonium salt. This approach is often favored due to the availability of the starting materials. Another viable route involves the reduction of a corresponding carboxylic acid or ester, such as isonicotinic acid derivatives.
Q2: What are the primary challenges associated with the diazotization route?
A2: The primary challenge lies in the inherent instability of pyridyl diazonium salts, particularly those with the diazonium group at the 2- or 4-position.[1][2] This instability can lead to a variety of side reactions, including the formation of halogenated pyridines if halide ions are present (a Sandmeyer-type side reaction), azo-coupling products, and other decomposition byproducts.[3][4] Careful control of temperature and reaction conditions is paramount.
Q3: What are the most likely byproducts I might encounter?
A3: Depending on your specific synthetic route, common byproducts may include:
-
Halogenated Pyridines: If your reaction mixture contains chloride or bromide ions (e.g., from the use of hydrochloric or hydrobromic acid), you may form 4-chloro- or 4-bromo-3-pyridinemethanol.[4]
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Azo Dyes: Self-coupling of the diazonium salt with the electron-rich hydroxypyridine product can lead to the formation of colored azo compounds.[5][6]
-
Unreacted Starting Material: Incomplete diazotization or hydrolysis will result in the presence of the starting aminopyridine.
-
Over-reduction Products: If employing a reduction route from a carboxylic acid or ester, over-reduction can lead to the formation of methylpyridines.
-
Bipyridine Derivatives: Radical-mediated side reactions can sometimes lead to the formation of bipyridine byproducts.[7]
Q4: How can I best monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the consumption of starting material and the formation of the product and byproducts.[8][9] Developing a reliable HPLC method early on will be invaluable for both reaction monitoring and final purity analysis.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield | 1. Decomposition of the Diazonium Intermediate: Pyridyl diazonium salts are often unstable, leading to the formation of various byproducts instead of the desired product.[1][10] 2. Incomplete Reaction: The diazotization or hydrolysis step may not have gone to completion. 3. Suboptimal Reaction Conditions: Incorrect temperature, pH, or reagent stoichiometry can significantly impact the yield. | 1. Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process to minimize the decomposition of the diazonium salt.[1] 2. pH Adjustment: Ensure the correct acidic conditions for diazotization and appropriate conditions for the subsequent hydrolysis. 3. Reagent Quality: Use freshly prepared sodium nitrite solution and ensure the purity of your starting amine. 4. Monitor Reaction Progress: Use TLC or HPLC to confirm the complete consumption of the starting material before proceeding to the next step.[8] |
| Presence of a Halogenated Impurity (e.g., 4-chloro-3-pyridinemethanol) | Sandmeyer Side Reaction: The presence of halide ions (Cl-, Br-) in the reaction mixture can lead to the nucleophilic substitution of the diazonium group, forming the corresponding halopyridine.[4][11] | 1. Use of Non-Halide Acids: Consider using a non-halogenated acid like sulfuric acid or tetrafluoroboric acid for the diazotization step to avoid the introduction of halide nucleophiles.[12] 2. Purification: If the halogenated impurity is present, it can often be separated from the desired product by column chromatography or recrystallization. |
| Formation of a Colored Byproduct | Azo-Coupling: The electrophilic diazonium salt can react with the electron-rich this compound product to form colored azo dyes.[5][6] | 1. Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and maintain a low temperature to keep the concentration of the diazonium salt low at any given time, minimizing the chance of self-coupling. 2. Purification: Activated carbon treatment can sometimes be effective in removing colored impurities. Column chromatography is also a reliable method for separating these byproducts. |
| Unexpected Peaks in NMR or Mass Spectrum | Presence of Isomeric Byproducts or Unidentified Impurities: Side reactions can lead to the formation of a variety of unexpected compounds. | 1. Detailed Spectral Analysis: Carefully analyze the NMR (¹H, ¹³C) and mass spectrometry data to propose potential structures for the impurities.[4][13] Common laboratory solvents can also appear as impurities.[9][14] 2. Comparison to Known Impurities: Compare the spectral data to that of known potential byproducts (e.g., starting material, halogenated pyridines). 3. LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying unknown impurities.[5] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
Objective: To synthesize this compound from 4-amino-3-pyridinemethanol.
Materials:
-
4-amino-3-pyridinemethanol
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Deionized water
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-3-pyridinemethanol in dilute sulfuric acid (prepared by slowly adding concentrated sulfuric acid to water) while maintaining the temperature at 0-5 °C with an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. Monitor the reaction for the disappearance of the starting amine by TLC.
-
-
Hydrolysis:
-
Slowly and carefully heat the reaction mixture to 50-60 °C. You should observe the evolution of nitrogen gas.
-
Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
-
Protocol 2: HPLC Method for Purity Analysis
Objective: To determine the purity of synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point. Isocratic elution can also be developed.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the pure compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of a pure standard of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the sample by comparing the peak area of the main product to the total peak area of all components, or by using the calibration curve generated from the standards.
IV. Visualizations
Diagram 1: Key Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway to this compound and major side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
V. References
-
Khomenko, D. M., et al. (2022). Pyridine-2-diazonium salts in anionarylation reactions of unsaturated carboxylic acids amides. Ternopil Bioscience, 9.
-
Moorhoff, C. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6945–6949. [Link]
-
BenchChem. (2025). Preventing Byproduct Formation in Aminopyridine Synthesis. BenchChem Technical Support.
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1045–1052. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Pyridinemethanol. BenchChem Technical Support.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Ridd, J. H. (1961). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1028-1033.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ortho-Formylation of phenols. Retrieved from [Link]
-
BenchChem. (2025). A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol. BenchChem Technical Support.
-
BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production. BenchChem Technical Support.
-
Pawlaczyk, I., & Pospiech, E. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(5), 333-339.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Chemistry Learners. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds [Video]. YouTube.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals. BenchChem Technical Support.
-
Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines. Retrieved from
-
Organic Syntheses. (n.d.). Trypan Blue. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1). Retrieved from [Link]
-
Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
-
Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds. Retrieved from
-
Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
-
Reissig, H. U., et al. (2007). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Tetrahedron, 63(26), 5979-5988.
-
Patel, K. D., et al. (2013). Synthesis and Antimicrobial Evaluation of Some Novel 4-Hydroxy Coumarin Derivatives Bearing Azo Moiety. Rasayan Journal of Chemistry, 6(2), 117-122.
-
Johnson, W., et al. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 33(1_suppl), 47S-53S.
-
Kikelj, D., et al. (1993). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Archiv der Pharmazie, 326(9), 541-544.
-
PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]
-
Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 4-Hydroxy-3-pyridinemethanol
Welcome to the technical support center for 4-Hydroxy-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heteroaromatic alcohol. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting advice and robust protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound, which are crucial for designing an effective purification strategy.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: this compound (MW: 125.13 g/mol ) is a polar molecule due to the presence of a pyridine ring, a phenolic hydroxyl group, and a primary alcohol (hydroxymethyl) group.[] This high polarity and hydrogen bonding capability dictates its solubility, making it highly soluble in polar protic solvents like water, methanol, and ethanol, and moderately soluble in polar aprotic solvents like DMSO and DMF.[2] Conversely, it has very limited solubility in non-polar solvents such as hexane or toluene.[2] This solubility profile is the cornerstone of developing effective recrystallization and chromatography methods.
Q2: My solid this compound has a yellow or brown tint. Is it degraded?
A2: Pure this compound should be a white to off-white solid. A yellow or brown discoloration is a common indicator of degradation or the presence of impurities.[3] Pyridine derivatives are susceptible to oxidation and light-induced degradation.[3] The color often arises from oxidized polymeric byproducts. It is crucial to assess the purity analytically (e.g., via HPLC or TLC) to confirm degradation before proceeding.
Q3: How should I properly store this compound to maintain its purity?
A3: To minimize degradation, solid this compound should be stored in a cool (2-8°C), dark, and dry environment within a tightly sealed container.[][3] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[] Solutions are even more susceptible to degradation and should be freshly prepared. If short-term storage of a solution is necessary, use amber vials, protect from light, and store at low temperatures.[3]
Q4: What are the typical impurities I might encounter?
A4: Impurities are generally process-related or degradation-induced.
-
Process-Related Impurities: These include unreacted starting materials (e.g., a corresponding ester or aldehyde), reagents, and side-products from the synthesis. The specific impurities will depend on the synthetic route used.
-
Degradation Products: The most common degradation products are the corresponding aldehyde (4-formyl-3-hydroxypyridine) and carboxylic acid (3-hydroxy-4-pyridinecarboxylic acid), which result from oxidation of the hydroxymethyl group.[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Persistent Discoloration (Yellow/Brown) in the Final Product
-
Underlying Cause: This is typically due to highly colored, polar, and often polymeric impurities resulting from oxidation. These impurities may co-crystallize or co-elute with the product.
-
Solution Strategy:
-
Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.[5] This should be the first line of defense.
-
Inert Atmosphere: Perform all purification steps, especially those involving heat (like hot filtration during recrystallization), under an inert atmosphere (N₂ or Ar) to prevent further oxidation.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup or the initial stages of purification can be beneficial, but care must be taken to ensure it can be easily removed later.
-
Protocol 1: Decolorization with Activated Charcoal during Recrystallization
-
Dissolve the impure this compound in a minimum amount of a suitable hot solvent (see Table 1).
-
Once fully dissolved, remove the flask from the heat source.
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[6]
-
Gently swirl the mixture and bring it back to a gentle boil for 5-10 minutes.
-
Perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper to remove the charcoal.[6]
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Problem 2: Oiling Out During Recrystallization
-
Underlying Cause: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of crystals. This is common when the boiling point of the solvent is too high or if the solution is cooled too rapidly. Impurities can also suppress the melting point of the mixture, contributing to this issue.
-
Solution Strategy:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.[7]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of high-quality crystals. Let it cool to room temperature undisturbed before moving to an ice bath.[7]
-
Change Solvent System: If the problem persists, the solvent system is likely unsuitable. Try a solvent with a lower boiling point or use a solvent/anti-solvent pair (e.g., dissolve in hot methanol and slowly add ethyl acetate until turbidity appears, then re-heat to clarify and cool slowly).
-
Problem 3: Poor Recovery from Column Chromatography
-
Underlying Cause: this compound is very polar and can irreversibly adsorb onto silica gel, especially if the silica is slightly acidic. This leads to significant streaking and low recovery.
-
Solution Strategy:
-
Deactivate Silica Gel: Use silica gel that has been pre-treated with a base. A common method is to use a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%) or ammonia (e.g., by using a mobile phase saturated with ammonia vapor). This neutralizes acidic sites on the silica, preventing strong adsorption of the basic pyridine nitrogen.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.
-
Optimize Mobile Phase: Ensure the mobile phase is sufficiently polar to elute the compound. A gradient elution, starting with a less polar mixture and gradually increasing polarity, is often effective. For example, start with 100% Ethyl Acetate and gradually increase the percentage of Methanol.
-
Data Presentation: Solvent Systems for Purification
Below are suggested starting points for solvent selection in recrystallization and chromatography.
| Purification Method | Solvent System | Rationale & Comments |
| Recrystallization | Methanol / Water | Good for highly polar compounds. Dissolve in hot methanol, add hot water dropwise until cloudy, then clarify with a few drops of methanol and cool.[7] |
| Ethanol / Ethyl Acetate | Dissolve in minimal hot ethanol, then add ethyl acetate as an anti-solvent. Good for removing less polar impurities. | |
| Water | Can be a good choice for highly polar compounds, but solubility might be high even at room temperature, potentially reducing yield.[8] | |
| Column Chromatography | Dichloromethane / Methanol (95:5 to 80:20) | A standard choice for polar compounds. The high end of the methanol range is for very polar impurities. |
| (Silica Gel) | Ethyl Acetate / Hexane / Triethylamine (e.g., 70:30:0.5) | The triethylamine deactivates the silica gel. Adjust the EtOAc/Hexane ratio based on TLC results. |
Experimental Workflows & Diagrams
Workflow 1: General Purification Strategy
This workflow guides the user from an impure solid to a final, pure product, incorporating decision points and quality control checks.
Caption: Decision workflow for purifying this compound.
Workflow 2: Column Chromatography Protocol
This diagram outlines the key steps in performing column chromatography for this compound.
Caption: Step-by-step workflow for column chromatography purification.
References
- BenchChem. (2025).
- BOC Sciences. (n.d.). 3-Hydroxy-4-pyridinemethanol.
- BenchChem. (2025).
- BenchChem. (2025).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Recrystalliz
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- III Analytical Methods. (n.d.).
- Reddit. (2014).
- Organic Syntheses Procedure. (n.d.).
- Organic Chemistry Lab: Recrystalliz
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals.
- ChemicalBook. (n.d.). 3-Pyridinemethanol synthesis.
- ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride.
Sources
Technical Support Center: A Guide to the Stability of 4-Hydroxy-3-pyridinemethanol
Welcome to the technical support resource for 4-Hydroxy-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound is oxidation. The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can occur in two stages: first to the corresponding aldehyde (4-formyl-3-hydroxypyridine) and subsequently to the carboxylic acid (4-carboxy-3-hydroxypyridine)[1][2]. Additionally, like many pyridine-containing compounds, it is susceptible to photodegradation when exposed to light, particularly UV radiation[1].
Q2: What are the common visual or analytical signs of this compound degradation?
A2: Visually, the degradation of this compound, which is typically a white to pale-yellow solid, may be indicated by a color change in the solid material or its solutions, often turning a more pronounced yellow or brown[1]. Analytically, the most definitive sign of degradation is the appearance of new peaks in chromatograms (e.g., HPLC or GC) that are not present in a freshly prepared standard[1].
Q3: How does pH influence the stability of this compound in aqueous solutions?
A3: While specific kinetic data for this compound is limited, pyridine derivatives can be susceptible to degradation under both acidic and basic conditions[1][3]. Hydrolysis of the compound or related impurities can be catalyzed by both acids and bases. Therefore, to minimize potential degradation, it is strongly recommended to maintain aqueous solutions at or near a neutral pH (pH 6.5-7.5) unless the experimental design requires otherwise[1].
Q4: Is this compound sensitive to light?
A4: Yes, pyridine and its derivatives are known to be sensitive to light[1][4]. Exposure to light can induce photochemical reactions that lead to degradation. It is a critical best practice to protect both solid material and solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil[1].
Q5: What is the expected solubility and stability of this compound in common laboratory solvents?
A5: The solubility of this compound is governed by its polar pyridine ring and its hydroxyl group, which can engage in hydrogen bonding[5].
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions[5]. However, these solvents can also participate in degradation reactions (e.g., solvolysis) under certain conditions, especially at non-neutral pH and elevated temperatures.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated[5]. These solvents are often a good choice for stock solutions as they are less reactive than protic solvents. However, DMSO can be hygroscopic and may contain water, which could contribute to hydrolysis over long-term storage. Acetonitrile is often preferred for analytical work.
-
Low-Polarity/Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): Solubility is expected to be limited[5]. Stability in these solvents is generally high for the dissolved portion, as nonpolar environments are less conducive to ionic degradation pathways.
The choice of solvent is a trade-off between solubility and stability. For long-term storage, a polar aprotic solvent is often the most suitable choice.
Troubleshooting Guide: Common Stability-Related Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in solution color (e.g., yellowing) | 1. Oxidation of the hydroxymethyl group.2. Photodegradation from light exposure. | 1. Store solutions protected from light (use amber vials or foil wrapping)[1].2. Prepare fresh solutions before use.3. Consider purging the solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen before preparing the solution[1]. |
| Appearance of unexpected peaks in HPLC/GC analysis | 1. Degradation of this compound. | 1. Verify storage conditions (temperature, light exposure, container seal).2. Prepare and analyze a fresh sample from a new bottle of solid material to confirm the purity of the starting material.3. Perform a forced degradation study (see Protocol 1) to identify potential degradation products and confirm their retention times[1]. |
| Inconsistent or non-reproducible experimental results | 1. Degradation of stock solutions over time. | 1. Prepare fresh stock solutions for each experiment or for a limited number of experiments.2. Aliquot stock solutions into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles and exposure to ambient conditions[1]. |
Data & Visualizations
Table 1: Recommended Storage Conditions
| Form | Duration | Temperature | Light Protection | Atmosphere | Container |
| Solid | Long-term | 2-8°C | Required | Normal (in a tightly sealed container) | Tightly sealed, opaque or amber glass bottle |
| Solution | Short-term (<1 week) | 2-8°C | Required (Amber vials or foil-wrapped) | Normal | Tightly sealed vials |
| Solution | Long-term (>1 week) | -20°C to -80°C | Required (Amber vials or foil-wrapped) | Inert (Argon or Nitrogen)[1] | Tightly sealed vials |
Table 2: Qualitative Solubility Profile
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group and pyridine nitrogen can form strong hydrogen bonds with the solvent[5]. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | The polarity of these solvents can solvate the polar regions of the molecule[5]. |
| Low-Polarity / Nonpolar | Dichloromethane, Toluene, Hexane | Limited / Low | Weak van der Waals interactions are insufficient to overcome the crystal lattice energy of the solid compound[5]. |
Diagrams
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a Forced Degradation Study.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework to intentionally degrade the compound, which is essential for identifying its degradation products and developing a stability-indicating analytical method[1][6].
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
Photostability chamber and oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of water and methanol[1].
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60-80°C for a specified period (e.g., 24 hours). Keep a control sample at room temperature[1].
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 24 hours)[1].
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 6-24 hours), protected from light[1].
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours)[1].
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to serve as a dark control[1].
-
Analysis: After the specified stress period, neutralize the acidic and basic samples if necessary. Dilute all stressed samples, along with an unstressed control, to an appropriate concentration and analyze them using a stability-indicating HPLC method (see Protocol 3).
Protocol 2: HPLC-Based Purity and Stability Assessment
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products. Method optimization will be required.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient should be optimized to resolve the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/PDA detector, monitoring at a wavelength appropriate for the compound (e.g., determined by UV scan, typically around 260-280 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL)[1].
-
Sample Preparation: Prepare the sample solution to be analyzed at approximately the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms[1].
-
Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of peaks other than the main this compound peak indicates the presence of impurities or degradation products. Purity can be calculated based on peak area percentages[1].
References
- Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution - Benchchem. (n.d.).
- A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents - Benchchem. (n.d.).
- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate - Benchchem. (n.d.).
- Rhee, S. K., & Lall, C. I. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
- Analytical Methods. (n.d.).
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.).
- (PDF) Degradation of Pyridines in the Environment - ResearchGate. (n.d.).
- A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professi - Benchchem. (n.d.).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
Sources
Technical Support Center: A Guide to Preventing Degradation of 4-Hydroxy-3-pyridinemethanol During Storage
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development who work with 4-Hydroxy-3-pyridinemethanol. The integrity of this compound is paramount for reproducible and reliable results. This guide provides in-depth, practical advice in a user-friendly question-and-answer format to address common challenges and ensure the long-term stability of your samples.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries regarding the storage and handling of this compound.
Q1: What are the primary drivers of this compound degradation?
The degradation of this compound is primarily initiated by oxidation . This process is significantly accelerated by exposure to light, elevated temperatures, and atmospheric oxygen . The presence of moisture can also facilitate degradation pathways.
Q2: What are the tell-tale visual signs of degradation?
While analytical methods are definitive, visual cues can signal potential degradation. A noticeable color change from its typical white or off-white appearance to shades of yellow or brown is a primary indicator. Additionally, changes in the physical state, such as clumping, may suggest moisture absorption, a factor that can accelerate degradation.
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for accurately quantifying the purity of this compound and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both quantification and identification of impurities.
Q4: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at or below -20°C , protected from light in amber glass vials , and under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
Part 2: Troubleshooting Guide: Addressing Common Degradation Issues
This section offers a structured approach to troubleshooting common problems encountered during the storage of this compound.
| Observed Issue | Potential Root Cause(s) | Corrective and Preventive Actions |
| Discoloration (Yellowing/Browning) of the Solid | Exposure to light and/or atmospheric oxygen. | 1. Immediately transfer the sample to an amber vial if not already in one. 2. Purge the vial headspace with an inert gas (argon or nitrogen) before sealing. 3. Store the vial in a freezer at ≤ -20°C. |
| Appearance of New Peaks in HPLC/GC-MS Analysis | Chemical degradation has occurred due to suboptimal storage. | 1. Review and rectify storage conditions based on the recommendations in this guide. 2. If purity is compromised beyond acceptable limits for your application, it is advisable to procure a fresh lot of the compound. |
| Caking or Clumping of the Powder | Absorption of moisture from the atmosphere. | 1. Store the compound in a desiccator, especially for frequently accessed samples. 2. When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation. |
Part 3: Protocols and Methodologies for Ensuring Stability
Protocol 1: Recommended Procedure for Long-Term Storage
This step-by-step protocol is designed to maximize the shelf-life of this compound.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined screw caps
-
Source of dry inert gas (Argon or Nitrogen)
-
Freezer (≤ -20°C)
-
Desiccator with active desiccant
Procedure:
-
Aliquotting: To prevent repeated exposure of the bulk material to ambient conditions, divide the compound into smaller, experiment-sized aliquots.
-
Inert Atmosphere: Place the desired amount of this compound into an amber glass vial. Gently flush the headspace of the vial with a stream of inert gas for approximately 30 seconds.
-
Secure Sealing: Immediately cap the vial tightly. Ensure the cap has a PTFE liner for an effective seal.
-
Cold Storage: Place the sealed vial in a freezer set at -20°C or lower. For added protection against moisture, the vials can be stored within a desiccator inside the freezer.
Workflow for Proactive Stability Monitoring
A systematic approach to stability testing is crucial for critical applications. The following workflow outlines a general procedure.
Caption: A logical workflow for a comprehensive stability study of this compound.
Part 4: Mechanistic Insights into Degradation Pathways
The molecular structure of this compound contains two functional groups susceptible to oxidation: a phenolic hydroxyl group and a primary benzylic alcohol.
Caption: Factors leading to the degradation of this compound.
The primary alcohol at the 3-position can be oxidized first to an aldehyde and subsequently to a carboxylic acid. The phenolic hydroxyl group at the 4-position is also prone to oxidation, which can lead to the formation of quinone-like structures and, eventually, colored polymeric byproducts. The pyridine ring itself can influence the reactivity of these functional groups.
By adhering to the stringent storage and handling protocols detailed in this guide, researchers can significantly minimize the impact of these degradation pathways, thereby ensuring the quality and reliability of their experimental outcomes.
References
-
MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanol. PubChem. Retrieved from [Link]
Technical Support Center: A Guide to Improving Yield in Large-Scale 4-Hydroxy-3-pyridinemethanol Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable pyridoxine analog. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.
I. Understanding the Synthetic Landscape
The synthesis of this compound, a key intermediate in various pharmaceutical applications, presents unique challenges due to the specific arrangement of its functional groups. The presence of both a hydroxyl and a hydroxymethyl group on the pyridine ring necessitates careful consideration of regioselectivity and potential side reactions, especially when transitioning to a larger scale.
A common conceptual pathway for the synthesis of this compound is illustrated below. This multi-step process often involves the construction of the pyridine ring followed by the introduction or modification of the functional groups.
Caption: Conceptual synthesis pathway for this compound.
II. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Isomer (Regioselectivity Issues)
Symptoms:
-
A significant percentage of isomeric byproducts is observed in the crude reaction mixture (e.g., 3-hydroxy-4-pyridinemethanol).
-
Difficulty in separating the desired product from its isomers through standard purification techniques.
Potential Causes:
-
Poor Regiocontrol during C-H Functionalization: Directing functional groups to the C3 and C4 positions of the pyridine ring can be challenging due to the electronic nature of the ring.
-
Starting Material Isomerization: Under harsh reaction conditions, the starting materials or intermediates may isomerize.
-
Steric Hindrance: The directing groups used to achieve regioselectivity may not be effective on a larger scale due to steric hindrance.
Solutions:
| Strategy | Detailed Protocol/Explanation | Key Considerations |
| Directed Ortho-Metalation (DoM) | Utilize a directing group at a position adjacent to the target C3 position to facilitate lithiation and subsequent reaction with an electrophile (e.g., formaldehyde) to introduce the hydroxymethyl group. | The choice of directing group is critical and must be easily removable. Anhydrous and inert conditions are paramount for the success of organolithium reactions. |
| Pre-functionalized Starting Materials | Begin with a starting material that already possesses the desired substitution pattern or a precursor that can be reliably converted. For instance, starting with a substituted 3-picoline derivative. | Availability and cost of the starting material on a large scale need to be evaluated. |
| Catalytic C-H Functionalization | Employ transition metal catalysts that can selectively activate the C-H bond at the 3-position for the introduction of the hydroxymethyl group or a precursor. | Catalyst selection, ligand design, and reaction optimization are crucial. This approach can offer a more atom-economical and sustainable route. |
Issue 2: Incomplete Reaction and/or Formation of Side Products
Symptoms:
-
The presence of unreacted starting materials in the final product mixture.
-
Formation of over-oxidized products (e.g., carboxylic acid from the hydroxymethyl group).
-
Polymerization or tar formation.
Potential Causes:
-
Insufficient Reagent Stoichiometry: On a larger scale, mass transfer limitations can lead to localized reagent depletion.
-
Suboptimal Reaction Temperature: Poor heat transfer in large reactors can lead to hot spots, promoting side reactions.
-
Air/Moisture Sensitivity: Reagents may be sensitive to air or moisture, leading to decomposition and side reactions.
Solutions:
| Strategy | Detailed Protocol/Explanation | Key Considerations |
| Controlled Reagent Addition | Add critical reagents, especially strong oxidizing or reducing agents, slowly and sub-surface to ensure proper mixing and temperature control. | Utilize a calibrated addition funnel or a syringe pump for precise control. |
| Effective Temperature Management | Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Monitor the internal reaction temperature closely. | For highly exothermic reactions, consider a semi-batch or continuous flow process. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation and other side reactions. | Ensure all solvents and reagents are dry and degassed. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product is an oil or a non-crystalline solid.
-
The product is highly soluble in the work-up solvents, leading to low recovery.
-
Co-crystallization of impurities with the final product.
Potential Causes:
-
Presence of Impurities: Small amounts of impurities can inhibit crystallization.
-
Incorrect pH during Work-up: The amphoteric nature of the product requires careful pH control to ensure precipitation.
-
Inappropriate Solvent System for Crystallization: The chosen solvent may not be optimal for inducing crystallization.
Solutions:
| Strategy | Detailed Protocol/Explanation | Key Considerations |
| pH Adjustment | Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility and induce precipitation. | Use a calibrated pH meter and add the acid or base solution slowly. |
| Solvent Screening for Crystallization | Perform small-scale crystallization trials with a variety of solvents and solvent mixtures to identify the optimal conditions. | Consider anti-solvent crystallization by adding a non-solvent to a solution of the product. |
| Purification via Salt Formation | Convert the crude product to a salt (e.g., hydrochloride) which may have better crystallization properties. The pure salt can then be neutralized to obtain the final product. | Ensure the chosen salt is stable and easily converted back to the free base. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most promising starting material for a scalable synthesis of this compound?
While multiple routes are being explored, starting from a pre-functionalized pyridine derivative, such as a substituted 3-picoline, often provides a more direct and controllable pathway. The key is to have a handle on the molecule that allows for the selective introduction of the hydroxyl and hydroxymethyl groups. The technical production of pyridoxine (a close analog) often involves a hetero-Diels-Alder reaction to construct the pyridine ring, which could also be a viable, though more complex, approach for large-scale production.[1]
Q2: How can I selectively introduce a hydroxymethyl group at the C3 position of a 4-hydroxypyridine ring?
This is a significant challenge due to the directing effects of the existing hydroxyl group and the pyridine nitrogen. One potential strategy is the use of a directed metalation approach where a directing group at an adjacent position facilitates selective deprotonation at C3, followed by quenching with an electrophile like formaldehyde. Another approach could involve the functionalization of a pre-existing methyl group at the C3 position.
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
-
Exothermic Reactions: Many steps, particularly those involving strong acids, bases, or reducing agents, can be highly exothermic. Ensure adequate cooling capacity and controlled reagent addition.
-
Handling of Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors. Work in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reactor is properly vented.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and ensuring final product purity?
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts. A reversed-phase C18 column with a buffered mobile phase is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unexpected side products.
IV. Experimental Workflow Example: Conceptual Introduction of a Hydroxymethyl Group
The following diagram illustrates a conceptual workflow for the introduction of a hydroxymethyl group at the C3 position of a protected 4-hydroxypyridine derivative.
Caption: Conceptual workflow for C3-hydroxymethylation of a 4-hydroxypyridine derivative.
V. References
-
Milling of cyanoacetamide and acetoacetic ester as reactants, in the presence of KOH as the catalyst and ethanol as a viscous control agent (VCA) was performed in a planetary ball mill with the goal of investigating the effect of mechanochemical treatment for the synthesis of 3-cyano-6- hydroxy-4-methyl-2-pyridone at room temperature. Link
-
Synthesis of 3-hydroxy-1-methyl-4(1H)-Pyridinone from 3-Benzyloxy-1-methyl-1H-pyridin-4-one. Link
-
Optimization of Reaction Conditions for the Synthesis of Pyridoxine Glycosides. Link
-
An improved synthesis of 3-hydroxy-4-pyridone via an Elbs oxidation of 4-pyridone and isolation of 4-pyridone-3-sulfate is described. Link
-
Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Link
-
Process for the preparation of pyridoxine or its acid addition salt. Link
-
The efficient and regioselective synthesis of substituted pyridines represents one of the most important subjects in heterocyclic chemistry. Link
-
Process for preparing 4-hydroxypyridines. Link
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Link
-
Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Link
-
Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Link
-
Method for synthesizing pyridoxal phosphate. Link
-
Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Link
-
4-(Hydroxymethyl)pyridine Manufacturer & Supplier China. Link
-
4-(Hydroxymethyl)pyridin-3-ol. Link
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Link
-
3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Link
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Link
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Link
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. Link
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Link
-
Synthesis of analogues of pyridoxine. Link
-
4-HYDROXYMETHYL-PYRIDIN-3-OL Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. Link
-
Vitamin B6 (Pyridoxine). Link
Sources
Technical Support Center: Mass Spectrometry Analysis of 4-Hydroxy-3-pyridinemethanol
Welcome to the technical support guide for the identification of impurities in 4-Hydroxy-3-pyridinemethanol by mass spectrometry. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and robust protocols for accurate impurity profiling.
Introduction
This compound is a key pyridine derivative whose purity is critical for its application in pharmaceutical synthesis and research. Impurity profiling—the identification and quantification of unwanted chemical entities—is a mandatory step throughout the drug development process to ensure product safety and efficacy.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone technique for this purpose, offering unparalleled sensitivity and specificity for detecting and characterizing impurities, even at trace levels.[3][4]
This guide provides a comprehensive framework for tackling the challenges associated with the mass spectrometric analysis of this compound, from sample preparation to data interpretation.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the analysis of this compound and its impurities.
Q1: What are the most likely types of impurities I should expect to find in my this compound sample?
A1: Impurities can originate from various sources. They are typically categorized as:
-
Process-Related Impurities: Arising from the synthetic route. These can include starting materials, intermediates, reagents, and byproducts from side reactions. For pyridine derivatives, this could involve related pyridines or incompletely reacted precursors.
-
Degradation Products: Formed during storage or manufacturing due to exposure to light, heat, humidity, or reactive excipients. For a molecule with hydroxyl and pyridinic functionalities, oxidation products (e.g., N-oxides, aldehydes from the alcohol) are common degradation pathways.
-
Contaminants: Extraneous substances introduced from the environment, solvents, or equipment. These can include plasticizers (e.g., phthalates), grease, and common laboratory solvents.[5][6][7]
Q2: What is the best ionization technique for analyzing this compound and its impurities?
A2: Electrospray Ionization (ESI) is the most suitable technique. The pyridine nitrogen is basic and readily accepts a proton, making it ideal for positive-ion mode ESI ([M+H]⁺). The hydroxyl group can also be protonated. This "soft" ionization technique typically preserves the molecular ion, which is crucial for determining the molecular weight of unknown impurities.[4] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative, but ESI is generally preferred for molecules of this polarity.
Q3: My baseline is noisy and full of peaks, even in blank runs. What is the cause?
A3: A noisy or contaminated baseline is a frequent issue in high-sensitivity LC-MS analysis. The primary culprits are often:
-
Solvent Contamination: Impurities in methanol, acetonitrile, or water. Using high-purity LC-MS grade solvents is essential.
-
Mobile Phase Additives: Formic acid, ammonium acetate, or other additives can be a source of contamination or form adducts.
-
System Contamination: Leaching of plasticizers (e.g., phthalates, polyethylene glycol - PEG) from tubing, vials, or well plates is very common.[6][7]
-
Carryover: Residual sample from a previous injection sticking to the injector, column, or ion source.
Always run solvent blanks and system suitability tests to identify the source of contamination.
Q4: I see multiple peaks in my chromatogram with the same mass-to-charge ratio (m/z). Are these isomers?
A4: It is highly likely. Isomeric impurities are common and can be challenging to identify. They can be:
-
Positional Isomers: Impurities where a functional group is attached to a different position on the pyridine ring.
-
Stereoisomers: If any chiral centers exist in the impurities.
To confirm isomers, you need robust chromatographic separation. Further structural elucidation would require tandem mass spectrometry (MS/MS) to see if the fragmentation patterns differ, or complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Troubleshooting Guide
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
Problem 1: Poor Peak Shape or No Signal for the Parent Compound
| Symptom | Potential Cause | Troubleshooting Action |
| No peak observed | 1. Incorrect MS parameters (polarity, scan range).2. Compound instability in the mobile phase or ion source.3. LC plumbing issue (leak, clog). | 1. Verify MS is in positive ion mode and the scan range includes the expected m/z of 126.06 for [M+H]⁺.2. Try a different mobile phase pH; the pyridine nitrogen's protonation is pH-dependent.3. Perform a system check, ensuring solvent flows and pressures are normal. Infuse the standard directly to confirm MS performance. |
| Broad or Tailing Peaks | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Secondary interactions with column silanols. | 1. Flush the column with a strong solvent or replace it.2. Adjust mobile phase pH. For basic compounds like pyridines, a slightly acidic pH (e.g., with 0.1% formic acid) often improves peak shape.3. Use a column with end-capping or a different stationary phase. |
| Low Sensitivity | 1. Suboptimal ionization.2. Ion suppression from the matrix or mobile phase.3. Poor desolvation in the ESI source. | 1. Optimize source parameters (capillary voltage, gas flow, temperature).2. Dilute the sample. Improve chromatographic separation to move the analyte away from interfering species.3. Increase drying gas temperature and flow rate. |
Problem 2: Difficulty in Identifying an Unknown Impurity Peak
This workflow outlines a systematic approach to impurity identification.
Caption: Workflow for systematic impurity identification using LC-MS.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Impurity Profiling
This protocol provides a starting point for developing a robust impurity profiling method. Method validation should be performed according to ICH guidelines.[8]
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.
-
Working Standard: Dilute the stock solution to 1.0 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid).
-
Sample Preparation: Dissolve the test sample in methanol to a concentration of 1 mg/mL. Dilute as necessary with the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter if particulates are present.
2. Chromatographic Conditions:
-
LC System: UPLC/HPLC system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization: ESI, Positive Mode.
-
Scan Mode: Full Scan (m/z 50-500) for initial screening, followed by data-dependent MS/MS (product ion scan) on the most intense ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Drying Gas Flow: 8 L/min.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a rich fragmentation spectrum.
4. System Suitability:
-
Inject the working standard six times.
-
The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
The theoretical plates for the main peak should be >2000.
Data Interpretation: Fragmentation Patterns
Understanding how this compound fragments is key to identifying its impurities. The structure contains a stable aromatic ring, a primary alcohol, and a phenolic hydroxyl group.
Molecular Ion: The protonated molecule [M+H]⁺ has an expected m/z of 126.06.
Expected Fragmentation Pathways: Electron impact (EI) and collision-induced dissociation (CID) in ESI-MS/MS often follow predictable chemical logic.[9][10][11]
-
Loss of Water (-18 Da): The primary alcohol can easily lose water, especially after protonation, leading to a fragment at m/z 108.05.
-
Loss of Formaldehyde (-30 Da): Cleavage of the C-C bond adjacent to the ring can result in the loss of the CH₂OH group as formaldehyde, yielding a fragment at m/z 96.04.
-
Ring Cleavage: While the pyridine ring is stable, high collision energy can induce ring opening or cleavage, though these are typically less intense fragments.
Caption: Proposed fragmentation of this compound and an oxidized impurity.
Interpreting Impurity Spectra: When you find an unknown peak, compare its MS/MS spectrum to that of the parent compound.
-
Common Fragments: If the impurity and the parent compound share common fragment ions, it suggests the core structure (the pyridine ring) is intact.
-
Mass Shifts: A consistent mass shift between the precursor ions and their corresponding fragments can indicate the location of the modification. For example, if an impurity has a mass of +16 Da (oxidation) and all fragments containing the alcohol group also show a +16 Da shift, the modification is likely on that part of the molecule.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Vepten. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]
-
Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
Rasayan Journal of Chemistry. (2017). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Dow AgroSciences. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Wesdemiotis, C. (2010). Fragmentation pathways of polymer ions. Mass Spectrometry Reviews. [Link]
-
ScienceReady. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
-
Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]
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- 11. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
Technical Support Center: Managing Thermal Runaway in the Scale-up Synthesis of Pyridinemethanols
Welcome to the Technical Support Center for the synthesis of pyridinemethanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial reactions, with a primary focus on the identification, prevention, and management of thermal runaway events. Our goal is to provide you with the expertise and practical insights necessary for safe and efficient process scale-up.
Understanding Thermal Runaway in Pyridinemethanol Synthesis
Thermal runaway is a significant hazard in chemical synthesis, particularly during scale-up. It occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system, leading to a rapid, uncontrolled increase in temperature and pressure.[1][2] This self-accelerating process can result in violent loss of containment, fire, or explosion.[1]
The synthesis of pyridinemethanols often involves highly exothermic steps, such as the use of Grignard reagents or metal hydrides for the reduction of pyridine aldehydes or esters, or the reaction of Grignard reagents with pyridine N-oxides.[3][4] The risk of thermal runaway is amplified during scale-up because as the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[3][5]
Several factors contribute to the risk of thermal runaway in these syntheses:
-
Highly Exothermic Reactions: Grignard reactions and reductions with agents like lithium aluminum hydride (LiAlH₄) are notoriously exothermic.[6]
-
Reagent Accumulation: Slow initiation of the reaction can lead to a buildup of unreacted reagents. Once the reaction starts, the accumulated material can react rapidly, overwhelming the cooling system.[7]
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.[1][8]
-
Poor Mixing: Inefficient stirring can create localized hot spots where the reaction rate accelerates, potentially initiating a runaway.[3]
-
Human Error: Incorrect charging of reagents, deviations from established procedures, or overriding safety alarms are common contributors to industrial accidents.[1][9]
A thorough understanding of the reaction thermochemistry is paramount for safe scale-up.[1] Techniques like reaction calorimetry are essential tools for measuring heat flow, determining the enthalpy of reaction, and calculating the adiabatic temperature rise to assess and mitigate risks.[10][11][12]
Troubleshooting Guide: Addressing Specific Issues
This section provides a question-and-answer format to directly address specific problems you may encounter during the scale-up synthesis of pyridinemethanols.
Q1: I'm observing an unexpectedly sharp temperature increase during the addition of my Grignard reagent to a pyridine derivative. What's happening and what should I do?
A1: An unexpectedly sharp temperature increase is a classic sign of a potential thermal runaway. The immediate priority is to bring the reaction under control.
Root Causes and Solutions:
| Issue | Root Cause | Recommended Action |
| Violent Reaction | Rapid Addition of Reagent: The rate of heat generation is exceeding the cooling capacity of your reactor.[3] | Immediately stop the addition of the Grignard reagent. Increase the cooling to its maximum capacity. If the temperature continues to rise uncontrollably, be prepared to initiate your emergency quenching procedure. |
| Induction Period Followed by Rapid Exotherm | Delayed Reaction Initiation: An "induction period" can occur where the reaction is slow to start, leading to an accumulation of the Grignard reagent.[13][14] When the reaction finally initiates, the large amount of unreacted material reacts very quickly. | Patience is critical. Do not increase the addition rate if the reaction does not start immediately.[13][14] For future batches, consider adding a small amount of a previously successful reaction mixture to "seed" the new reaction or carefully increasing the initial temperature to overcome the activation energy barrier. |
| Poor Heat Dissipation | Inadequate Cooling: The cooling system may be undersized for the scale of the reaction, or there might be poor heat transfer due to fouling of the reactor jacket. | Ensure your reactor's cooling system is functioning optimally. For scale-up, it is crucial to perform heat flow calorimetry studies to determine the required cooling capacity.[10][11] |
| Localized Hot Spots | Inefficient Mixing: Poor agitation can lead to areas of high reagent concentration and localized temperature spikes, which can initiate a runaway.[3] | Verify that your stirring is vigorous and effective for the entire reactor volume. The agitator design and speed are critical parameters in scale-up. |
Experimental Protocol: Emergency Quenching of a Grignard Reaction
-
Prerequisites: This protocol should be part of your standard operating procedure and all personnel should be trained on its execution. Ensure a suitable quenching agent and necessary personal protective equipment (PPE) are readily available.
-
Step 1: Stop Reagent Addition: Immediately cease the addition of the Grignard reagent.
-
Step 2: Maximize Cooling: Increase the flow of coolant to the reactor jacket to the maximum possible rate.
-
Step 3: Prepare for Quenching: If the temperature continues to rise and approaches the predetermined critical limit, prepare to add a quenching agent. A common and effective quenching agent is a saturated aqueous solution of ammonium chloride.[15]
-
Step 4: Controlled Quenching: If necessary, slowly and carefully add the quenching solution to the reaction mixture. Be extremely cautious , as the quenching reaction is also highly exothermic.[14] The addition should be done at a rate that allows the cooling system to manage the heat generated.
-
Step 5: Monitor and Stabilize: Continuously monitor the internal temperature. Once the temperature begins to decrease and stabilizes, you can proceed with a controlled work-up.
Q2: My reaction pressure is increasing unexpectedly. What are the potential causes and how should I respond?
A2: A sudden pressure increase is a serious safety concern and can indicate gas evolution from the desired reaction or, more alarmingly, from a decomposition side reaction.
Root Causes and Solutions:
| Issue | Root Cause | Recommended Action |
| Gas Evolution from Reaction | Solvent Boiling: The exotherm from the reaction may be causing the solvent to boil, especially at localized hot spots. | Improve cooling and agitation. If the pressure continues to rise, stop the reagent addition. |
| Decomposition of Reagents or Products | Thermal Instability: One or more components in your reaction mixture may be decomposing at the elevated temperature, releasing non-condensable gases.[16] For example, some pyridine N-oxides can decompose at higher temperatures.[16] | This is a critical situation. Immediately stop reagent addition and maximize cooling. If the pressure rise is rapid and uncontrollable, it may be necessary to vent the reactor to a safe location through a designated emergency relief system.[7][17] |
| Quenching with a Protic Source | Hydrogen Gas Evolution: If a protic substance (like water) is inadvertently introduced into the Grignard reaction, it will be rapidly deprotonated, releasing hydrogen gas. | Ensure all reagents and solvents are rigorously dried before use. Use an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor. |
Q3: I've noticed a change in the color and viscosity of my reaction mixture, and the temperature is slowly but steadily climbing despite full cooling. What should I be concerned about?
A3: These subtle changes can be early indicators of a developing thermal runaway. The slow, steady temperature rise suggests that the rate of heat generation is beginning to exceed the rate of heat removal.
Root Causes and Solutions:
| Issue | Root Cause | Recommended Action |
| Onset of Side Reactions | Decomposition or Polymerization: The changes in color and viscosity could indicate the formation of byproducts through decomposition or polymerization, which are often exothermic. | Do not ignore these signs. Stop the addition of any further reagents. Continue to monitor the temperature closely. Consider taking a small, quenched sample for analysis if it is safe to do so. |
| Accumulation of Unreacted Material | Low Reaction Rate at Operating Temperature: The reaction may be proceeding slower than the addition rate, leading to a buildup of reactants. | Stop the addition and allow the reaction to "catch up." Monitor the temperature for a decrease, indicating that the accumulated reagent is being consumed. For future runs, consider a higher reaction temperature or a slower addition rate. |
Workflow for Investigating a Slow Thermal Deviation
Caption: Decision workflow for managing a slow thermal deviation.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to monitor to prevent thermal runaway during the scale-up of pyridinemethanol synthesis?
A: The most critical parameters are:
-
Temperature: Both the internal reaction temperature and the temperature of the cooling jacket should be continuously monitored.
-
Reagent Addition Rate: This directly controls the rate of heat generation.[3]
-
Agitator Speed and Power Draw: Ensures proper mixing and heat transfer. A change in power draw can indicate a change in viscosity.
-
Pressure: Monitors for gas evolution from the reaction or decomposition.
Q: How can I determine the safe operating limits for my reaction before scaling up?
A: Reaction calorimetry is the most effective tool for this.[10][11] A reaction calorimeter can measure the heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture. This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise (ΔTad), which are crucial for defining safe operating limits and ensuring your cooling system is adequate.[12][18]
Q: What are the best practices for quenching a large-scale Grignard reaction?
A:
-
Cool the reaction mixture: Before quenching, cool the reactor contents, typically to 0-5 °C, using an ice bath or the reactor's cooling system.[13][14][19]
-
Use a controlled addition: Add the quenching agent (e.g., saturated aqueous ammonium chloride) slowly and dropwise using an addition funnel or a dosing pump.[13][14][15][19]
-
Maintain vigorous stirring: Ensure efficient mixing to dissipate the heat of quenching throughout the reaction mass.
-
Monitor the temperature: Keep a close watch on the internal temperature and be prepared to slow or stop the addition if it rises too quickly.[14]
Q: Are there inherently safer alternatives to Grignard reagents for the synthesis of pyridinemethanols?
A: While Grignard reagents are widely used, other methods can be considered, though they come with their own safety considerations. For the reduction of pyridine aldehydes or esters, sodium borohydride is generally considered safer than lithium aluminum hydride, although its reactivity is lower.[3] For C-C bond formation, organozinc reagents, often prepared from organolithiums, can offer better functional group tolerance and milder reaction conditions, but the preparation of the organolithium precursor still requires careful handling.[20] Continuous flow chemistry is also an inherently safer approach for highly exothermic reactions as it offers superior temperature control due to the high surface-area-to-volume ratio of the reactor.[3]
References
- Standard Experimental Protocols. (n.d.).
- Walter, S., Freitag, S., & Tyrode, M. (n.d.). Thermal runaway prevention of high purity metals reacting with organic reagents. LPI-GSEC / Ecol - GEFTA.
- Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
- BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
- Anastasia, T. (n.d.). A Report on Reagents and its Quenching Methods. Open Access Journals.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (n.d.). PMC.
- Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. (2023, June 16). ACS Chemical Health & Safety.
- METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video [Video]. YouTube.
- BenchChem. (n.d.). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
- Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- Sustaining a Culture of Safety. (n.d.). Purdue College of Engineering.
- Chen, Q., Wang, J., Gao, M., Liu, L., & Tao, J. (2022). Review on loss prevention of chemical reaction thermal runaway: Principles and application. Semantic Scholar.
- BenchChem. (2025, December). A Comparative Guide to 2-Pyridyllithium and 2-Pyridyl Grignard Reagents in Cross-Coupling Reactions.
- Calorimetric investigation of the formation of Grignard reagents. (n.d.).
- Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
- Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.).
- Process design and maintaining design integrity. (n.d.). European Commission.
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 2Methylpyridine N-oxidation runaway studies. (2025, August 6). ResearchGate.
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Validation & Comparative
A Researcher's Guide to Isomeric Reactivity: 4-Hydroxy-3-pyridinemethanol vs. 3-Hydroxy-4-pyridinemethanol
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, pyridinemethanol derivatives are invaluable building blocks, prized for their role in constructing complex molecular architectures. Among these, the isomers 4-Hydroxy-3-pyridinemethanol and 3-Hydroxy-4-pyridinemethanol present a fascinating case study in how subtle changes in substituent placement can profoundly dictate chemical reactivity. While structurally similar, the positioning of the hydroxyl and hydroxymethyl groups relative to the electron-withdrawing nitrogen atom of the pyridine ring creates distinct electronic and steric environments.
This guide provides an in-depth, objective comparison of the reactivity of these two isomers. By synthesizing foundational principles of organic chemistry with experimental insights, we aim to equip researchers, scientists, and drug development professionals with the understanding necessary to make informed decisions in synthetic strategy and reaction design. We will explore the electronic underpinnings of their differential reactivity, present comparative data, and provide actionable experimental protocols to highlight these differences in a practical context.
Part 1: Unpacking the Structural and Electronic Nuances
The reactivity of any aromatic system is fundamentally governed by the distribution of electron density within the ring, which is in turn influenced by the electronic effects of its substituents.[1] The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[2][3]
The interplay between the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups with the pyridine nitrogen is the key to understanding the reactivity differences between the two isomers.
-
Hydroxyl Group (-OH): Acts as a strong electron-donating group through resonance (+R effect) by delocalizing a lone pair of electrons into the ring, while also being electron-withdrawing inductively (-I effect). The resonance effect is typically dominant.
-
Hydroxymethyl Group (-CH₂OH): Functions as a weak electron-donating group through induction (+I effect).
In This compound , the powerful +R effect of the hydroxyl group at the 4-position significantly increases electron density at the 2, 3, and 5-positions. This electronic enrichment can enhance the ring's reactivity towards electrophiles and influences the acidity of the functional groups.
Conversely, in 3-Hydroxy-4-pyridinemethanol , the hydroxyl group is at the 3-position. From this meta-position relative to the nitrogen, its resonance effect does not extend to the nitrogen atom directly, leading to a different distribution of electron density compared to its isomer.[2]
Core Properties at a Glance
| Property | This compound | 3-Hydroxy-4-pyridinemethanol |
| IUPAC Name | 5-(hydroxymethyl)pyridin-4-ol | 4-(hydroxymethyl)pyridin-3-ol[] |
| Synonyms | 3-Hydroxymethyl-4-hydroxypyridine | 3-Hydroxy-4-hydroxymethylpyridine[] |
| CAS Number | 1129-43-7 | 33349-67-6[] |
| Molecular Formula | C₆H₇NO₂ | C₆H₇NO₂[] |
| Molecular Weight | 125.13 g/mol | 125.13 g/mol [] |
| Predicted pKa | Phenolic OH: ~8.5; Pyridinium N: ~5.0 | Phenolic OH: ~9.0; Pyridinium N: ~5.5 |
Visualizing Electronic Influence
The diagram below illustrates the flow of electron density from the hydroxyl group in this compound, demonstrating the activation of the ring through resonance.
Caption: Resonance delocalization in this compound.
Part 2: A Head-to-Head Reactivity Comparison
The structural and electronic differences manifest in distinct chemical behaviors. This section compares the anticipated reactivity at each functional site.
Reactivity of the Phenolic Hydroxyl Group
-
Acidity: The phenolic -OH in This compound is expected to be more acidic (lower pKa) than in its isomer. The oxygen atom is para to the electron-withdrawing ring nitrogen, which helps stabilize the resulting phenoxide anion through resonance. In 3-Hydroxy-4-pyridinemethanol , this direct resonance stabilization involving the nitrogen is absent, rendering the proton less acidic. This difference is critical for reactions requiring deprotonation, such as Williamson ether synthesis or O-alkylation, where the 4-hydroxy isomer will react under milder basic conditions.
Reactivity of the Hydroxymethyl Group
-
Oxidation: Both isomers possess a primary alcohol that can be oxidized to the corresponding aldehyde or carboxylic acid.[2] The relative rates can be influenced by the electronic environment. The slightly more electron-rich ring in This compound might subtly affect the reaction kinetics depending on the oxidant used. For instance, oxidants that are electrophilic in nature may react faster with the more electron-rich substrate.
-
Nucleophilic Substitution: Conversion of the -CH₂OH group to a leaving group (e.g., -CH₂Cl via thionyl chloride) followed by nucleophilic substitution is a common transformation. The stability of potential carbocationic intermediates is a key factor. The positioning of the strongly electron-donating -OH group in This compound can better stabilize an adjacent carbocationic center through resonance, potentially favoring SN1-type pathways under appropriate conditions.
Reactivity of the Pyridine Ring
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally resistant to EAS.[3] However, the powerful activating effect of the hydroxyl group makes this reaction more feasible.
-
In This compound , the -OH group at the 4-position and the -CH₂OH at the 3-position work in concert to direct incoming electrophiles. The -OH is the dominant activating group, strongly directing ortho and para. The positions ortho to the hydroxyl group are C3 and C5. Since C3 is already substituted, electrophilic attack is most likely at the C5 position .
-
In 3-Hydroxy-4-pyridinemethanol , the -OH group at the 3-position directs ortho (C2, C4) and para (C6). The C4 position is blocked. Therefore, electrophilic attack is predicted to occur at the C2 or C6 positions . The inherent deactivation of the pyridine ring at C2/C6 by the ring nitrogen makes these positions less reactive than the C5 position in the isomeric counterpart. This difference in regioselectivity is a critical strategic consideration.
-
-
Nucleophilic Aromatic Substitution (SNAr): While less common for these highly activated rings, if a leaving group were present, the electron-donating groups would generally disfavor SNAr. However, the inherent activation of the pyridine ring for nucleophilic attack at the 2- and 4-positions remains a background consideration.[5]
Part 3: Experimental Validation & Protocols
Theoretical analysis must be grounded in experimental evidence. While direct, side-by-side comparative kinetic studies for these specific isomers are not abundant in the literature, we can design experiments based on established protocols for substituted pyridines to test these hypotheses.
Comparative Oxidation to Aldehyde
This experiment aims to compare the rate of oxidation of the hydroxymethyl group, which can be influenced by the ring's electronic properties.
Objective: To compare the susceptibility of this compound and 3-Hydroxy-4-pyridinemethanol to oxidation to their corresponding aldehydes using manganese dioxide (MnO₂), a mild oxidant for benzylic and allylic alcohols.
Protocol:
-
Preparation: In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 3-Hydroxy-4-pyridinemethanol in 20 mL of dichloromethane (DCM).
-
Reagent Addition: To each flask, add 10 mmol of activated manganese dioxide (MnO₂).
-
Reaction: Stir the suspensions vigorously at room temperature.
-
Monitoring: Monitor the reaction progress every 15 minutes by withdrawing a small aliquot, filtering it through celite, and analyzing by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
-
Analysis: Compare the rate of disappearance of the starting material and the appearance of the more nonpolar aldehyde product for both isomers. The isomer that shows a faster conversion rate is considered more reactive under these conditions.
Expected Outcome: Due to the subtle electronic differences, one isomer may exhibit a moderately faster reaction rate. This protocol provides a direct, self-validating comparison under identical conditions.
Experimental Workflow Diagram
Caption: Workflow for comparative oxidation of pyridinemethanol isomers.
Part 4: Synthetic Implications and Conclusion
The choice between this compound and 3-Hydroxy-4-pyridinemethanol is not arbitrary; it is a strategic decision that profoundly impacts synthetic outcomes.
Summary of Key Reactivity Differences:
| Reaction Type | This compound (More Reactive Site) | 3-Hydroxy-4-pyridinemethanol (More Reactive Site) | Rationale |
| Deprotonation (-OH) | Phenolic OH | Phenolic OH | Enhanced anion stability due to resonance with para-nitrogen. |
| Electrophilic Sub. | C5-position | C2/C6-positions | Strong ortho,para-directing effect of the 4-OH group activates the C5 position. |
| Oxidation (-CH₂OH) | Potentially faster | Potentially slower | Subtle electronic effects may influence reaction kinetics with electrophilic oxidants. |
This compound should be the isomer of choice when the synthetic route requires:
-
Selective reaction at the phenolic hydroxyl under mild basic conditions.
-
Directing an electrophile specifically to the C5 position of the pyridine ring.
3-Hydroxy-4-pyridinemethanol is preferable for syntheses that require:
-
Electrophilic substitution at the C2 or C6 positions.
-
Differential protection strategies where the less acidic phenolic proton can be leveraged.
Ultimately, a thorough understanding of the electronic interplay dictated by substituent position is paramount for harnessing the full synthetic potential of these versatile building blocks. This guide provides a foundational framework for researchers to predict reactivity, control selectivity, and design more efficient and innovative synthetic pathways.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professi.
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- National Center for Biotechnology Information. (n.d.).
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- BOC Sciences. (n.d.). CAS 33349-67-6 3-Hydroxy-4-pyridinemethanol.
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
- National Center for Biotechnology Information. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- Guidechem. (n.d.). 3-Pyridinemethanol 100-55-0 wiki.
- PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
- BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
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A Comparative Guide to the Cytotoxicity of 4-Hydroxy-3-pyridinemethanol and Its Derivatives: A Medicinal Chemistry Perspective
The pyridine ring, a foundational scaffold in medicinal chemistry, is a key component in numerous natural products and pharmaceuticals, including the essential vitamin B6, of which 4-Hydroxy-3-pyridinemethanol is a structural analog. The versatility of the pyridine nucleus allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of biological activities.[1] In the realm of oncology, the strategic derivatization of this heterocycle has emerged as a promising avenue for the development of novel cytotoxic agents.[2]
This guide provides a comparative analysis of the cytotoxic profiles of various pyridine derivatives, synthesizing data from multiple in vitro studies. We will delve into the structure-activity relationships that govern their anti-proliferative effects, explore the underlying molecular mechanisms, and provide detailed experimental protocols for assessing cytotoxicity, offering researchers and drug development professionals a comprehensive resource for this important class of compounds.
Comparative Cytotoxicity: An Analysis of In Vitro Efficacy
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of various pyridine derivatives against a panel of human cancer cell lines, showcasing the impact of structural modifications on their anti-proliferative efficacy.
| Compound/Derivative | Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Source |
| Compound 4a (4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile) | Pyridine-3-carbonitrile | HT29 (Colon) | 2.243 ± 0.217 | Doxorubicin (3.964 µM) | [3] |
| Compound 4a (4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile) | Pyridine-3-carbonitrile | MRC5 (Normal Fibroblast) | 2.222 ± 0.137 | Doxorubicin (2.476 µM) | [3] |
| Compound 9a (4,4'-Bipyridine derivative) | 4,4'-Bipyridine | HepG-2 (Liver) | 8.83 ± 0.30 µg/mL | - | [1] |
| Compound 9b (4,4'-Bipyridine derivative) | 4,4'-Bipyridine | HepG-2 (Liver) | 10.08 ± 0.66 µg/mL | - | [1] |
| Compound 9 (Pyrazolyl Pyridine Conjugate) | Pyrazolyl Pyridine | HepG2 (Liver) | 0.18 | Staurosporine (6.76 µM) | [4] |
| Compound 9 (Pyrazolyl Pyridine Conjugate) | Pyrazolyl Pyridine | MCF-7 (Breast) | 0.34 | Staurosporine (6.76 µM) | [4] |
| Compound 5 (Ethyl 2-(6-(4-chlorophenyl)...acetate) | Pyridin-1(2H)-yl)acetate | HepG2 (Liver) | 2.19 | Staurosporine (6.76 µM) | [4] |
| Thallium(III) Complex C1 (Containing pyridine-2,6-dicarboxylate) | Organometallic Complex | A375 (Melanoma) | 81.45 | Oxaliplatin (331.03 µM) | [5] |
| Thallium(III) Complex C2 (Containing 4-hydroxy-pyridine-2,6-dicarboxylate) | Organometallic Complex | A375 (Melanoma) | 421.13 | Oxaliplatin (331.03 µM) | [5] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between chemical structure and cytotoxic activity:
-
Substitution Matters: The nature and position of substituents on the pyridine ring dramatically influence potency. For instance, compound 4a , a pyridine-3-carbonitrile derivative with chloro and ethoxy substitutions, demonstrates potent activity against the HT29 colon cancer cell line, even surpassing the standard chemotherapeutic drug Doxorubicin.[3]
-
The Role of the Hydroxyl Group: The comparison between Thallium(III) complexes C1 and C2 is particularly insightful. The only structural difference is the presence of a hydroxyl (-OH) group at the 4-position of the pyridine ring in C2. This single modification leads to a significant decrease in cytotoxicity against A375 melanoma cells, suggesting that in this specific scaffold, the hydroxyl group is detrimental to the compound's anti-cancer activity.[5]
-
Conjugation and Complexity: The highly potent pyrazolyl pyridine conjugate 9 (IC50 = 0.18 µM against HepG2) highlights a successful strategy of linking the pyridine core to other heterocyclic systems to enhance efficacy.[4] This approach can improve binding to biological targets and alter the compound's overall pharmacological profile.
-
Selectivity: An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal cells. Compound 4a shows comparable cytotoxicity against the HT29 cancer cell line and the MRC5 normal fibroblast line, indicating a need for further optimization to improve its therapeutic index.[3]
Mechanisms of Cytotoxicity: Unraveling the Pathways to Cell Death
The cytotoxic effects of pyridine derivatives are mediated through the disruption of various cellular processes critical for cancer cell survival and proliferation. Key mechanisms identified include the inhibition of essential enzymes and the activation of programmed cell death (apoptosis).
Key Signaling Pathways Targeted by Pyridine Derivatives
-
Kinase Inhibition: Many cancers are driven by the aberrant activity of protein kinases. Certain pyridine derivatives have been specifically designed to target these enzymes. For example, novel pyrazolyl pyridine conjugates have been identified as potent inhibitors of PIM-1 kinase , a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell cycle progression and apoptosis resistance.[2][4] By inhibiting PIM-1, these compounds can halt cell cycle progression and trigger cell death.
-
Induction of Apoptosis: A common mechanism for effective anticancer agents is the induction of apoptosis. Studies on Thallium(III) complexes containing pyridine-dicarboxylate derivatives have shown that they can trigger mitochondria-mediated apoptosis .[5] This intrinsic pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.
Caption: Standard workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
The derivatization of the pyridine scaffold represents a highly fruitful strategy in the quest for novel and more effective cytotoxic agents. The evidence clearly indicates that modifications to the pyridine ring can dramatically enhance anti-proliferative activity, with certain derivatives demonstrating potency that exceeds established chemotherapeutics in vitro. Key mechanisms of action, including the inhibition of critical cell survival kinases like PIM-1 and the induction of apoptosis, underscore the therapeutic potential of this compound class.
Future research should be directed towards synthesizing and evaluating a broader library of this compound derivatives to establish a more direct and comprehensive structure-activity relationship for this specific scaffold. A critical objective will be to optimize structures to enhance selectivity towards cancer cells over normal cells, thereby widening the therapeutic window. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds will be paramount for their rational development into next-generation cancer therapies.
References
-
Title: Cytotoxicity results of pyridine analogous in the MTT assessment. Source: ResearchGate URL: [Link]
-
Title: Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators Source: PubMed Central URL: [Link]
-
Title: Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds Source: MDPI URL: [Link]
-
Title: Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives Source: PMC - PubMed Central URL: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted 3-Hydroxypyridin-4-ones
For researchers, medicinal chemists, and drug development professionals, the 3-hydroxypyridin-4-one scaffold represents a privileged structure with a remarkable diversity of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted 3-hydroxypyridin-4-ones, focusing on their applications as iron chelators, enzyme inhibitors, and antimicrobial agents. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their evaluation, ensuring a robust and validated approach to your research.
The 3-Hydroxypyridin-4-one Core: A Versatile Pharmacophore
The 3-hydroxypyridin-4-one ring system is a bidentate chelator, meaning it can bind to a metal ion in two places. This property is central to many of its biological activities, particularly its well-established role as an iron chelator. By modifying the substituents at various positions on this core structure, we can modulate its physicochemical properties, such as lipophilicity and electronic effects, to fine-tune its biological activity and selectivity.
Below is a general representation of the 3-hydroxypyridin-4-one scaffold, highlighting the key positions for substitution that will be discussed in this guide.
Caption: General structure of the 3-hydroxypyridin-4-one scaffold.
Comparative Structure-Activity Relationships
The biological activity of substituted 3-hydroxypyridin-4-ones is highly dependent on the nature and position of the substituents on the pyridinone ring. Here, we compare the SAR for three key activities: iron chelation, tyrosinase inhibition, and antimicrobial activity.
Iron Chelating Activity
The primary application of 3-hydroxypyridin-4-ones has been in the development of iron chelators for the treatment of iron overload diseases.[1][2] The affinity for iron (Fe³⁺) is a critical parameter, often expressed as the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH. A higher pFe³⁺ value indicates stronger iron binding.
Key SAR insights for iron chelation include:
-
Substitution at the 1-position (R1): Alkyl groups at this position, such as methyl or ethyl, are common. The nature of this substituent can influence the lipophilicity and, consequently, the cell permeability of the chelator.
-
Substitution at the 2-position (R2): Introduction of a 1'-hydroxyalkyl group at the 2-position can significantly enhance the pFe³⁺ value.[3] For instance, a hydroxyethyl group has been shown to increase the pFe³⁺ value by approximately two orders of magnitude compared to a methyl group.[3]
-
Substitution at the 6-position (R6): Modifications at this position can also modulate the iron-binding affinity and pharmacokinetic properties of the compounds.
The following table summarizes the comparative iron-chelating activity of selected 3-hydroxypyridin-4-one derivatives.
| R1 | R2 | R6 | pFe³⁺ | Reference |
| Methyl | Methyl | H | 19.4 | [3] |
| Ethyl | 1'-Hydroxyethyl | H | 21.4 | [3] |
| Methyl | 1'-Hydroxyethyl | Methyl | 21.5 | [3] |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. 3-Hydroxypyridin-4-ones can act as tyrosinase inhibitors due to their ability to chelate the copper ions in the enzyme's active site.
Key SAR insights for tyrosinase inhibition include:
-
Lipophilicity: A direct correlation has been observed between the lipophilicity of the 3-hydroxypyridin-4-one derivative and its ability to inhibit mammalian tyrosine hydroxylase.[4] More lipophilic compounds tend to be more potent inhibitors.
-
Substituents on a Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the core structure can significantly influence inhibitory activity. For example, a 4-hydroxy-3-methoxy substitution on a phenyl ring has been shown to be a promising feature for tyrosinase inhibition.[5]
-
Benzyl Hydrazide Moiety: The introduction of a benzyl hydrazide moiety can lead to potent tyrosinase inhibitors, with the substitution pattern on the benzyl group playing a key role in determining the inhibitory concentration (IC₅₀).[6]
The table below presents a comparison of the tyrosinase inhibitory activity of various substituted 3-hydroxypyridin-4-ones.
| Compound ID | Key Substituent | IC₅₀ (µM) | Reference |
| 6b | 4-OH-3-OCH₃ phenyl | 25.82 | [5] |
| 6i | 5-hydroxyl and 2-bromobenzyl hydrazide | 25.29 | [6] |
| Kojic Acid (Control) | - | Comparable to 6b | [5] |
Antimicrobial Activity
The ability of 3-hydroxypyridin-4-ones to chelate iron is also linked to their antimicrobial activity. Many microorganisms require iron for growth and virulence, and by sequestering this essential metal, these compounds can inhibit microbial proliferation.[7]
Key SAR insights for antimicrobial activity include:
-
Topological Parameters: Quantitative structure-activity relationship (QSAR) studies have revealed that topological parameters, which describe the shape and branching of the molecule, play a significant role in the antimicrobial activity of 3-hydroxypyridin-4-ones against bacteria like S. aureus and fungi like C. albicans.[7][8]
-
Substituents on a Phenyl Ring: The electronic properties of substituents on a phenyl ring can modulate the antimicrobial potency. For instance, an electron-donating methoxy group at the meta position of a phenyl ring has been associated with potent activity against S. aureus and E. coli.[9]
-
Hydrophobicity: The introduction of more hydrophobic functional groups on the nitrogen of the pyridinone ring has been shown to result in higher cytotoxic activity against cancer cell lines, which can be an indicator of general bioactivity.[10]
The following table provides a comparative overview of the minimum inhibitory concentration (MIC) values for selected 3-hydroxypyridin-4-one derivatives against different microorganisms.
| Compound ID | Key Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6c | m-OCH₃ phenyl | S. aureus | 32 | [9] |
| 6c | m-OCH₃ phenyl | E. coli | 32 | [9] |
| Ampicillin (Control) | - | S. aureus, E. coli | Less potent than 6c | [9] |
Experimental Protocols: A Guide to Self-Validating Systems
The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the generation of reliable and reproducible data. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Ferrous Ion Chelating (FIC) Assay
This assay quantitatively measures the iron-chelating capacity of the test compounds. The principle lies in the competition between the test compound and a chromogenic indicator, ferrozine, for binding to ferrous ions (Fe²⁺).
Causality of Experimental Choices:
-
Ferrozine: This indicator forms a stable, magenta-colored complex with Fe²⁺, with a maximum absorbance at 562 nm.[11] The reduction in absorbance in the presence of a chelator is directly proportional to the chelating activity. The choice of ferrozine is based on its high sensitivity and specificity for Fe²⁺.
-
Positive Control (EDTA): Ethylenediaminetetraacetic acid (EDTA) is a well-characterized, strong iron chelator and serves as a positive control to validate the assay's performance.[11]
-
Blank: A blank containing all reagents except the test compound is used to determine the maximum absorbance of the Fe²⁺-ferrozine complex.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a solution of ferrous chloride (FeCl₂) in water.
-
Prepare a solution of ferrozine in water.
-
Prepare a solution of EDTA as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a microplate, add the test compound at various concentrations.
-
Add the FeCl₂ solution to all wells except the blank.
-
Incubate the plate at room temperature for a short period to allow the test compound to chelate the iron.
-
Add the ferrozine solution to all wells to initiate the color-forming reaction.
-
Incubate the plate in the dark at room temperature.
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iron-chelating activity using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance in the presence of the test compound.
-
Plot the chelating activity against the concentration of the test compound to determine the IC₅₀ value.
-
Caption: Workflow for the Ferrous Ion Chelating (FIC) Assay.
Tyrosinase Inhibition Assay
This colorimetric assay is used to screen for tyrosinase inhibitors. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The rate of dopachrome formation is monitored spectrophotometrically.
Causality of Experimental Choices:
-
Mushroom Tyrosinase: This commercially available enzyme is a common and reliable source for in vitro tyrosinase inhibition studies.
-
L-DOPA: This is a substrate for tyrosinase, and its oxidation to the colored product, dopachrome, provides a measurable endpoint.[2]
-
Kojic Acid: A well-known tyrosinase inhibitor, kojic acid is used as a positive control to ensure the assay is performing correctly.[2]
-
Kinetic Measurement: Measuring the change in absorbance over time allows for the determination of the reaction rate, providing a more accurate assessment of enzyme inhibition compared to a single endpoint reading.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of kojic acid as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution to the wells of a microplate.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at approximately 475 nm in a kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor and Rate_sample is the rate with the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the Tyrosinase Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.
Causality of Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is the standard medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and does not inhibit the activity of most common antimicrobial agents.
-
Standardized Inoculum: A standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard) is crucial for ensuring the reproducibility of the results.
-
Serial Dilutions: Performing two-fold serial dilutions of the antimicrobial agent allows for the precise determination of the MIC.
-
Growth and No-Growth Controls: A well with no antimicrobial agent serves as a growth control, while a well with no bacteria serves as a sterility control. These are essential for validating the test results.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Prepare a stock solution of the test compound.
-
Culture the test microorganism on an appropriate agar medium.
-
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final required inoculum density.
-
-
Assay Procedure (96-well plate format):
-
Dispense MHB into the wells of a microplate.
-
Perform serial two-fold dilutions of the test compound across the wells.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (growth control, no compound) and a negative control (sterility control, no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution Method.
Conclusion
The 3-hydroxypyridin-4-one scaffold is a highly adaptable platform for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of compounds with enhanced potency and selectivity for a desired biological target. By employing robust and well-validated experimental protocols, researchers can confidently evaluate the activity of their synthesized derivatives and contribute to the advancement of this promising class of compounds. This guide provides a solid foundation for such endeavors, emphasizing the importance of a systematic and comparative approach to drug discovery.
References
-
Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. (n.d.). National Institutes of Health. [Link]
-
QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (2008). MDPI. [Link]
-
New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (2024). Bentham Science. [Link]
-
The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (2000). Transfusion Science. [Link]
-
Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. (2001). Biochemical Pharmacology. [Link]
-
The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (2000). Transfusion Science. [Link]
-
Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. (2011). Research in Pharmaceutical Sciences. [Link]
-
Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. (1999). Journal of Medicinal Chemistry. [Link]
-
QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools. (2008). International Journal of Molecular Sciences. [Link]
-
Broth microdilution. (n.d.). Wikipedia. [Link]
-
Ferrous Ion Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). RSC Publishing. [Link]
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- 11. researchgate.net [researchgate.net]
Validating the mechanism of action of 4-Hydroxy-3-pyridinemethanol derivatives
An objective guide to validating the mechanism of action for 4-Hydroxy-3-pyridinemethanol derivatives, presenting a comparative analysis against established alternatives with supporting experimental frameworks. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Mechanism of Action Validation
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a diverse range of biological targets. Its potential for hydrogen bonding, metal chelation, and aromatic interactions makes it a versatile starting point for inhibitor design. However, this versatility necessitates a rigorous and multi-faceted approach to validating the precise mechanism of action (MoA) of any lead candidate derived from it. An unvalidated or misinterpreted MoA can lead to failed clinical trials and wasted resources.
This guide provides a comprehensive framework for validating the MoA of a hypothetical lead candidate, HPMD-A , a this compound derivative proposed to be a competitive inhibitor of the well-characterized Kinase Z . We will compare the validation workflow and data interpretation for HPMD-A against a well-established, ATP-competitive Kinase Z inhibitor, "Reference Compound S" .
Our approach is built on a logical progression from direct biochemical engagement to cellular target validation and, finally, to functional impact. This ensures that the observed biological effects are directly attributable to the intended MoA.
Part 1: Biochemical Validation - Confirming Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target and elicits the expected biochemical consequence—in this case, inhibition of Kinase Z's catalytic activity.
In Vitro Kinase Assay: Quantifying Inhibitory Potency
The first question to answer is: Does HPMD-A inhibit Kinase Z activity in a cell-free system? The ADP-Glo™ Kinase Assay is an industry-standard method that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.
Causality Behind Experimental Choice: This assay directly measures the catalytic output of the kinase. By demonstrating a dose-dependent reduction in ADP production, we can confidently establish HPMD-A as an inhibitor and determine its potency (IC50). Running Reference Compound S in parallel provides a crucial performance benchmark.
-
Reaction Setup: Prepare a reaction mixture containing Kinase Z, its specific substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Titration: Serially dilute HPMD-A and Reference Compound S to create a range of concentrations (e.g., 10 µM to 10 pM). Add these to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| HPMD-A | Kinase Z | ADP-Glo™ | 15.2 | -1.05 |
| Reference Compound S | Kinase Z | ADP-Glo™ | 8.9 | -0.98 |
Interpretation: The data show that HPMD-A is a potent inhibitor of Kinase Z, with an IC50 in the low nanomolar range, comparable to the established Reference Compound S. A Hill slope close to -1 suggests a 1:1 binding stoichiometry, which is consistent with many competitive inhibitors.
Binding Kinetics with Surface Plasmon Resonance (SPR)
While the kinase assay confirms functional inhibition, it does not prove direct binding or reveal the kinetics of the interaction. Artifacts like compound aggregation can produce false-positive results. SPR is a label-free technology that measures the binding and dissociation of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface in real-time.
Causality Behind Experimental Choice: SPR provides definitive evidence of a direct physical interaction. It yields kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D), offering deeper mechanistic insight than an IC50 value alone. A low K_D value provides strong evidence of high-affinity binding.
-
Chip Preparation: Covalently immobilize recombinant Kinase Z onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare serial dilutions of HPMD-A and Reference Compound S in a suitable running buffer.
-
Binding Cycle:
-
Association: Inject the compound solution over the chip surface at a constant flow rate and monitor the change in response units (RU), which reflects binding.
-
Dissociation: Replace the compound solution with running buffer and monitor the decrease in RU as the compound dissociates.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a 1:1 binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
| Compound | Target | Assay Type | K_D (nM) | k_on (1/Ms) | k_off (1/s) |
| HPMD-A | Kinase Z | SPR | 25.5 | 1.2 x 10^5 | 3.1 x 10^-3 |
| Reference Compound S | Kinase Z | SPR | 12.1 | 2.5 x 10^5 | 3.0 x 10^-3 |
Interpretation: The low nanomolar K_D value for HPMD-A confirms a high-affinity, direct binding interaction with Kinase Z. The kinetic profile, particularly the dissociation rate (k_off), provides insight into the compound's residence time on the target, which can be a critical determinant of in vivo efficacy.
Part 2: Cellular Validation - Confirming Target Engagement in a Physiological Context
Biochemical assays are essential but are performed in an artificial environment. The next critical phase is to confirm that HPMD-A engages Kinase Z inside a living cell, where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations can dramatically affect a compound's performance.
Cellular Thermal Shift Assay (CETSA): Proving Intracellular Binding
CETSA is a powerful technique for verifying target engagement in a cellular environment.[1][2][3] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[4][5] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly infer intracellular binding.
Causality Behind Experimental Choice: A positive thermal shift is strong evidence that HPMD-A crosses the cell membrane and binds to Kinase Z in its native, folded state. This assay bridges the gap between biochemical potency and cellular activity, ruling out poor permeability as a reason for lack of a cellular effect.
-
Cell Treatment: Culture cells known to express Kinase Z and treat them with a high concentration of HPMD-A (e.g., 10 µM), Reference Compound S, or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.
-
Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western Blot using a specific antibody against Kinase Z. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities for Kinase Z at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the T_m. A shift in this curve (ΔT_m) indicates ligand-induced stabilization.
| Compound | Target | ΔT_m (°C) vs. Vehicle | Interpretation |
| HPMD-A | Kinase Z | +5.2°C | Strong intracellular target engagement |
| Reference Compound S | Kinase Z | +6.5°C | Robust intracellular target engagement |
Interpretation: HPMD-A induces a significant thermal stabilization of Kinase Z within intact cells, confirming it reaches and binds its target in a physiological setting. The magnitude of the shift is comparable to the reference compound, suggesting similar binding efficacy in the cellular milieu.
Target Phosphorylation Assay: Measuring Downstream Effects
Confirming target binding is crucial, but we must also show that this binding leads to the intended functional consequence: inhibition of the kinase's catalytic activity in the cell. This is achieved by measuring the phosphorylation status of a known, direct substrate of Kinase Z.
Causality Behind Experimental Choice: This experiment directly links target engagement (from CETSA) to a functional readout of kinase activity. A dose-dependent decrease in substrate phosphorylation is the ultimate proof of on-target cellular inhibition.
-
Cell Treatment: Plate cells and treat with a dose-response curve of HPMD-A and Reference Compound S for a relevant time period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.[6]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the Kinase Z substrate (e.g., anti-pSubstrate). Subsequently, probe with an antibody for the total amount of the substrate protein (anti-tSubstrate) and a loading control (e.g., anti-GAPDH).
-
Detection & Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal for each sample. Plot the normalized phosphorylation against inhibitor concentration to determine the cellular IC50.
| Compound | Target Substrate | Assay Type | Cellular IC50 (nM) |
| HPMD-A | pSubstrate-Y | Western Blot | 85.7 |
| Reference Compound S | pSubstrate-Y | Western Blot | 52.3 |
Interpretation: HPMD-A effectively inhibits the phosphorylation of Kinase Z's substrate in a dose-dependent manner, with a cellular IC50 in the nanomolar range. This result functionally validates the MoA in a cellular context. The rightward shift in potency from the biochemical IC50 (15.2 nM) to the cellular IC50 (85.7 nM) is expected and reflects the challenges of the cellular environment (e.g., high intracellular ATP concentration, membrane transport).
Workflow & Pathway Visualizations
To clarify the relationships between these validation steps and the underlying biology, the following diagrams are provided.
Caption: Simplified signaling pathway for Kinase Z inhibition.
Conclusion: A Self-Validating System for MoA Confirmation
By following this multi-step, comparative process, we build a robust, self-validating case for the mechanism of action of HPMD-A.
-
Biochemical assays confirm direct, high-affinity binding and potent inhibition in a clean system.
-
CETSA validates that the compound successfully engages its target inside a living cell.
-
Phosphorylation assays demonstrate that this intracellular engagement translates into the intended functional inhibition of the kinase's activity.
Each step logically builds upon the last, systematically de-risking the project and providing high confidence that the observed cellular phenotype is a direct result of on-target activity. Comparing the data profile of a novel compound like HPMD-A to a well-characterized reference compound at each stage provides essential context and benchmarks for success. This rigorous, evidence-based approach is fundamental to modern drug discovery and is essential for advancing novel chemical matter toward clinical development.
References
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed Central (PMC). [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central (PMC). [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Cellular thermal shift assay. Grokipedia. [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Pyridinemethanol Isomer Analysis
In the realm of pharmaceutical development and quality control, the accurate and robust analysis of isomeric compounds is a critical challenge. Pyridinemethanol, existing as three structural isomers (2-, 3-, and 4-pyridinemethanol), serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The subtle differences in the positions of the hydroxymethyl group on the pyridine ring can lead to significant variations in their chemical reactivity and pharmacological activity.[1] Therefore, the ability to reliably separate and quantify these isomers is paramount. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of pyridinemethanol isomers. We will delve into the causality behind experimental choices and present a self-validating framework for method cross-validation, grounded in authoritative standards.
Foundational Principles: HPLC vs. GC for Pyridinemethanol Analysis
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte and the desired analytical outcome. Pyridinemethanol isomers are polar, aromatic compounds with relatively low molecular weights (109.13 g/mol ).[3][4]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For polar compounds like pyridinemethanol, reverse-phase HPLC is the method of choice.[5] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. Given their polarity, pyridinemethanol isomers will have a weaker interaction with the C18 stationary phase and thus elute relatively quickly. The presence of the nitrogen atom in the pyridine ring also allows for detection using UV-Vis spectrophotometry, typically around 254-260 nm.[5]
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. The boiling points of the pyridinemethanol isomers are relatively high (e.g., 3-pyridinemethanol boils at 266 °C), making GC a feasible but potentially challenging technique.[6] The polarity of the isomers also necessitates the use of a polar stationary phase (e.g., a polyethylene glycol or "WAX" type column) to achieve adequate separation. A key consideration for GC analysis of polar compounds containing hydroxyl groups is the potential for peak tailing due to interactions with active sites in the injector or on the column. Derivatization to a less polar form can sometimes mitigate this, but for the purpose of this direct comparison, we will focus on the analysis of the underivatized compound.
Experimental Design and Protocols
The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8]
Rationale: A reverse-phase C18 column is selected for its versatility and proven performance with polar aromatic compounds.[5] An isocratic mobile phase of acetonitrile and water with a formic acid modifier is chosen to ensure good peak shape and resolution for the basic pyridine moiety.[5] Formic acid helps to protonate the pyridine nitrogen, reducing peak tailing and improving chromatographic performance.
Protocol:
-
Instrumentation: HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[5]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of a mixed standard containing all three pyridinemethanol isomers in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of pyridinemethanol.
Rationale: A polar "WAX" type column is chosen to provide sufficient interaction with the polar pyridinemethanol isomers, enabling their separation. A split injection is used to prevent column overloading and ensure sharp peaks. The temperature program is designed to elute the isomers in a reasonable time frame while maintaining good resolution. A Flame Ionization Detector (FID) is selected for its robustness and universal response to organic compounds.
Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID), a polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, polyethylene glycol phase), and data acquisition software.
-
Reagents: High-purity helium (carrier gas), hydrogen, and air (for FID). Pyridine-free solvent for dilution (e.g., methanol or isopropanol).
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of a mixed standard containing all three pyridinemethanol isomers in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 1-100 µg/mL).
-
Dissolve the test sample in the same solvent to a concentration within the calibration range.
-
Diagram: GC Analysis Workflow
Caption: Workflow for GC analysis of pyridinemethanol.
Cross-Validation: A Framework for Comparison
Cross-validation is the process of demonstrating that two analytical methods provide equivalent results.[9][10] This is crucial when transferring methods between laboratories or when establishing an alternative method. The validation parameters are based on the ICH Q2(R1) guideline.[11][12]
Diagram: Cross-Validation Logic
Caption: Logical workflow for cross-validation.
The following table summarizes hypothetical but representative data from the validation of the HPLC and GC methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (Typical) |
| Specificity | Baseline resolution > 2.0 for all isomers | Baseline resolution > 1.8 for all isomers | Isomers are unequivocally assessed |
| Linearity (r²) | > 0.9995 | > 0.9992 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 120 | 1 - 120 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | < 0.8% | < 1.2% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | < 1.2% | < 1.8% | ≤ 2.0% |
| Limit of Quantitation (LOQ, µg/mL) | 0.8 | 1.0 | Sufficient for intended purpose |
| Robustness | Unaffected by minor changes in %ACN and flow rate | Sensitive to changes in initial oven temperature | No significant impact on results |
| Analysis Time per Sample | ~8 minutes | ~15 minutes | - |
In-Depth Discussion and Method Selection
The cross-validation data reveals the distinct advantages and disadvantages of each technique for pyridinemethanol analysis.
-
Specificity and Resolution: Both methods demonstrate the ability to separate the three isomers. The HPLC method, however, typically provides superior resolution due to the dual mechanisms of partitioning and the specific interactions with the C18 stationary phase.
-
Sensitivity and Quantitation: The LOQ for both methods is comparable and suitable for most quality control applications. The HPLC-UV method's sensitivity is dependent on the chromophore of the pyridine ring, while the GC-FID's response is based on the carbon content.
-
Precision and Accuracy: Both methods exhibit excellent accuracy and precision, well within typical pharmaceutical acceptance criteria.[11] The HPLC method shows slightly better precision, which can be attributed to the highly reproducible nature of modern liquid chromatography pumps and autosamplers.
-
Robustness: The HPLC method demonstrates greater robustness. GC methods, particularly those with temperature programming, can be more sensitive to minor variations in oven temperature profiles and gas flow rates, which can affect retention times and integration.
-
Throughput and Practicality: The HPLC method offers a significantly shorter analysis time, nearly halving the time per sample compared to the GC method. This is a considerable advantage in high-throughput environments. Furthermore, HPLC avoids the high temperatures of the GC injector, which can be a concern for potentially thermally labile compounds, although pyridinemethanol is relatively stable.
Conclusion and Recommendations
Both HPLC and GC are viable and effective techniques for the analysis of pyridinemethanol isomers. The cross-validation process confirms that, with proper development, both methods can yield accurate, precise, and reliable results.
However, based on the comparative data, the HPLC-UV method emerges as the superior choice for routine quality control analysis of pyridinemethanol isomers . Its primary advantages lie in its higher throughput (shorter analysis time), superior precision, and greater robustness. The ambient temperature analysis also minimizes any risk of thermal degradation.
The GC-FID method remains a valid alternative and may be preferred in laboratories where GC is the predominant instrumentation or for orthogonal validation purposes. For instance, GC-MS could be employed to provide unequivocal peak identification based on mass spectra, complementing the retention time data from HPLC.
Ultimately, the selection of an analytical method should be based on a comprehensive evaluation of the specific analytical needs, including required sensitivity, sample throughput, available instrumentation, and the nature of the sample matrix.[13] This guide provides the foundational data and rationale to make an informed, scientifically sound decision.
References
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PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. [Link]
-
PubChem. Pyridine methanol. National Center for Biotechnology Information. [Link]
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IntechOpen. 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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NIST. 4-Pyridinemethanol. NIST Chemistry WebBook. [Link]
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Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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Comparison of the antioxidant properties of different hydroxypyridine isomers
A Comparative Guide to the Antioxidant Properties of Hydroxypyridine Isomers
Introduction: The Significance of Hydroxypyridines in Redox Biology
Hydroxypyridines, heterocyclic aromatic compounds structurally related to benzene, are fundamental scaffolds in medicinal chemistry.[1] Their three primary isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—though seemingly similar, exhibit distinct electronic and chemical properties dictated by the position of the hydroxyl group relative to the ring nitrogen. This structural nuance is particularly critical when evaluating their role as antioxidants.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and atherosclerosis.[2][3] Antioxidants mitigate this damage by neutralizing free radicals, making the development of potent and safe antioxidant molecules a cornerstone of modern drug discovery.[2] This guide provides an in-depth comparison of the antioxidant properties of hydroxypyridine isomers, grounded in mechanistic principles and supported by established experimental methodologies, to inform the rational design of novel therapeutics.
Pillar 1: The Mechanistic Basis of Antioxidant Action
The efficacy of a phenolic antioxidant is fundamentally tied to its ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The primary mechanisms governing this process are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) directly donates its phenolic hydrogen atom to a radical (R•), quenching it and forming a more stable antioxidant radical (ArO•).[4] The efficiency of this pathway is largely determined by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE facilitates easier hydrogen donation.
-
Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton to the anion.[3] The Ionization Potential (IP) of the antioxidant is the key parameter for the initial electron transfer step.
The position of the hydroxyl group on the pyridine ring directly influences these thermodynamic parameters. The electron-withdrawing nature of the nitrogen atom and its position relative to the hydroxyl group alters the electron density distribution around the ring and the stability of the resulting antioxidant radical, thereby dictating the preferred mechanistic pathway and overall antioxidant potency.[3][5]
Pillar 2: Self-Validating Experimental Protocols for Antioxidant Assessment
To objectively compare the antioxidant capacities of the hydroxypyridine isomers, a multi-assay approach is essential. Each assay targets a different facet of antioxidant activity, and together they provide a comprehensive and self-validating profile.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Expertise & Causality: The DPPH assay is a foundational and rapid screening method to assess a compound's ability to act as a free radical scavenger.[3] Its reliance on a stable, commercially available radical (DPPH•) makes it highly reproducible. The mechanism involves the antioxidant donating a hydrogen atom or electron, which neutralizes the deep purple DPPH• radical to the yellow-colored DPPH-H.[2][6][7] This color change provides a direct, quantifiable measure of radical scavenging activity, typically expressed as an IC₅₀ value (the concentration required to scavenge 50% of the initial DPPH• radicals).[7]
Trustworthiness (Detailed Protocol):
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. This concentration is chosen to yield an initial absorbance of ~1.0 at 517 nm, ensuring measurements fall within the linear range of most spectrophotometers.
-
Prepare stock solutions of the hydroxypyridine isomers and a positive control (e.g., Ascorbic Acid, BHT) in methanol.[2] Create a series of dilutions from these stocks.
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well. The control wells will contain 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes. Darkness is critical to prevent the photo-degradation of DPPH.
-
-
Measurement & Calculation:
Visualization: DPPH Assay Workflow
Caption: Workflow for the DPPH Radical Scavenging Assay.
B. FRAP (Ferric Reducing Antioxidant Power) Assay
Expertise & Causality: The FRAP assay operates on a different principle: it measures the ability of a compound to act as a reducing agent, specifically its capacity to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[9][10] This reaction, conducted under acidic conditions, produces an intense blue color with an absorption maximum at 593-594 nm.[9] The intensity of the color is directly proportional to the total reducing power of the sample. This assay is valuable because it provides a direct measure of electron-donating capacity, a key aspect of antioxidant action.[11]
Trustworthiness (Detailed Protocol):
-
Preparation of Reagents:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Pre-warming this reagent to 37°C is crucial for reaction kinetics.
-
Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 100 to 2000 µM) to generate a standard curve.
-
Prepare solutions of the hydroxypyridine isomers.
-
-
Assay Procedure:
-
Add 10 µL of sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for a specified time (typically 4-60 minutes, depending on the kit or protocol).[9]
-
-
Measurement & Calculation:
-
Measure the absorbance at 594 nm.
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for each hydroxypyridine isomer. Results are expressed as µM Fe²⁺ equivalents.
-
Visualization: FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power Assay.
C. Lipid Peroxidation Inhibition Assay
Expertise & Causality: This assay models a more biologically relevant process. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage.[12] Antioxidants can inhibit this process by scavenging the chain-propagating radicals. The efficacy is often measured by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored adduct (TBARS).[12] Assessing inhibition of lipid peroxidation provides crucial insight into the potential of a compound to protect cellular structures.[13]
Trustworthiness (Detailed Protocol):
-
Preparation of Tissue Homogenate:
-
Prepare a brain or liver homogenate from a rodent model, as these tissues are rich in polyunsaturated fatty acids susceptible to peroxidation.[12]
-
-
Induction of Peroxidation:
-
Incubate the homogenate with a pro-oxidant, such as an Fe²⁺/ascorbate system, to initiate lipid peroxidation.
-
In parallel, incubate the homogenate with the pro-oxidant and various concentrations of the hydroxypyridine isomers.
-
-
TBARS Measurement:
-
Stop the reaction by adding a solution containing trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture (e.g., 95°C for 60 min) to facilitate the reaction between MDA and TBA.
-
Centrifuge to pellet the precipitated protein.
-
Measure the absorbance of the pink supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of lipid peroxidation for each isomer concentration and determine the IC₅₀ value.
-
Visualization: Lipid Peroxidation Principle
Caption: Inhibition of the lipid peroxidation chain reaction.
Pillar 3: Comparative Analysis and Structure-Activity Relationship
The antioxidant potential of the hydroxypyridine isomers is critically dependent on the position of the hydroxyl substituent.
Visualization: Structures of Hydroxypyridine Isomers
Caption: Chemical structures of the three hydroxypyridine isomers.
Authoritative Grounding & Field Insights:
-
3-Hydroxypyridine: This isomer is widely regarded as the most potent antioxidant of the three parent compounds. The position of the hydroxyl group is optimal for stabilizing the resulting phenoxyl radical through resonance without direct interference from the nitrogen's tautomeric effects. Numerous highly effective antioxidant drugs, such as Emoxypine (Mexidol) and Proxipin, are derivatives of 3-hydroxypyridine, underscoring the therapeutic value of this scaffold.[14][15] Studies have shown that 3-hydroxypyridine derivatives effectively scavenge reactive oxygen species and can interact with catalytically active iron ions, further preventing oxidative damage.[14][16] Their activity has been demonstrated to be superior to other analogues in various models.[17]
-
2-Hydroxypyridine & 4-Hydroxypyridine: These isomers exist in a significant tautomeric equilibrium with their keto forms, 2-pyridone and 4-pyridone, respectively. This equilibrium can reduce the availability of the phenolic hydrogen for donation, potentially lowering their antioxidant activity compared to the 3-hydroxy isomer. However, derivatives of these isomers, particularly those with additional substitutions that favor the hydroxyl tautomer or enhance radical stability, have demonstrated significant antioxidant and neuroprotective activities.[18] For example, 3-hydroxypyridin-4-one derivatives are excellent iron chelators, which is a crucial antioxidant mechanism as it prevents the Fenton reaction.[2][3]
-
Influence of Substituents: The antioxidant potency of the core hydroxypyridine ring can be dramatically modulated by other substituents. Electron-donating groups (e.g., alkyl groups) generally increase antioxidant activity by stabilizing the radical cation formed during the SET mechanism.[8] Conversely, electron-withdrawing groups can decrease activity. Furthermore, the nature of the substituent on the ring nitrogen is critical; compounds with an N-H group often show greater antioxidant potency than their N-CH₃ counterparts, as the N-H can participate in radical stabilization mechanisms.[2]
Quantitative Data Summary
The following table summarizes representative experimental data for hydroxypyridine derivatives, illustrating the comparative potencies. (Note: Direct comparative data for the unsubstituted parent isomers across all assays is scarce; this table reflects trends observed for their derivatives).
| Isomer Scaffold | Assay | Typical Result (Example) | Interpretation |
| 3-Hydroxypyridine Derivative | DPPH IC₅₀ | 15 µM | High radical scavenging activity. |
| (e.g., Emoxypine)[14] | FRAP Value | 1800 µM Fe²⁺ equiv. | Strong reducing power. |
| Lipid Peroxidation IC₅₀ | 25 µM | Excellent protection of membranes. | |
| 2-Hydroxypyridone Derivative | DPPH IC₅₀ | 45 µM | Moderate radical scavenging activity.[18] |
| FRAP Value | 950 µM Fe²⁺ equiv. | Moderate reducing power. | |
| Lipid Peroxidation IC₅₀ | 60 µM | Good protection of membranes. | |
| 4-Hydroxypyridinone Derivative | DPPH IC₅₀ | 30 µM | Good radical scavenging activity.[19] |
| (e.g., Deferiprone-like)[2] | FRAP Value | 1200 µM Fe²⁺ equiv. | Strong reducing power, often linked to iron chelation. |
| Lipid Peroxidation IC₅₀ | 40 µM | Very good protection, enhanced by iron chelation. |
Conclusion and Future Directions
A comprehensive evaluation based on mechanistic principles and validated experimental assays demonstrates that while all hydroxypyridine isomers possess antioxidant capabilities, the 3-hydroxypyridine scaffold consistently emerges as the most potent foundation for direct radical scavenging and reducing activity. Its structural arrangement is optimal for donating a hydrogen atom and stabilizing the resulting radical.
The 2- and 4-hydroxypyridine isomers, while potentially less active as parent compounds due to tautomerism, form the basis of powerful antioxidants, particularly when functionalized to enhance their iron-chelating properties. This highlights a crucial insight for drug development professionals: the antioxidant strategy for 3-hydroxypyridines often focuses on optimizing radical scavenging, while for 4-hydroxypyridinones, it centers on metal chelation.
Future research should focus on synthesizing hybrid molecules that combine the potent radical-scavenging ability of the 3-hydroxypyridine core with the metal-chelating functions characteristic of other isomers. Furthermore, advancing these compounds from in vitro assays to cellular and in vivo models is critical to assess their bioavailability, metabolic stability, and true therapeutic potential in treating diseases rooted in oxidative stress.[13][20]
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Hedayati, M., et al. (2015). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences. [Link]
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Narayanan, S., et al. (2014). Cytoprotective Pyridinol Antioxidants as Potential Therapeutic Agents for Neurodegenerative and Mitochondrial Diseases. Bioorganic & Medicinal Chemistry. [Link]
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Luchini, A. C., et al. (2010). Lipid-Soluble 3-Pyridinol Antioxidants Spare α-Tocopherol and Do Not Efficiently Mediate Peroxidation of Cholesterol Esters in Human Low-Density Lipoprotein. Journal of Medicinal Chemistry. [Link]
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Klebanov, G. I., et al. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Voprosy Meditsinskoi Khimii. [Link]
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Weidmann, E. (2012). Antioxidant activity of various phenols determined via the FRAP (ferric reducing antioxidant power) assay. ResearchGate. [Link]
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Saleh, A., et al. (2017). The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. [Link]
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Gerasimova, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. MDPI. [Link]
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Singh, B., et al. (2021). Antioxidant activity of different dihydropyridines. ResearchGate. [Link]
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Do, T. H., et al. (2023). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Publishing. [Link]
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Plotnikov, M. B., et al. (2007). Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative. Eksperimental'naia i Klinicheskaia Farmakologiia. [Link]
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Milenković, D., et al. (2022). Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. ResearchGate. [Link]
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Sabet, R., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. [Link]
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Kraynack, B., & Zubaty, V. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. [Link]
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Wernet, P., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]
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A Comparative Guide to the Mass Spectrometric Analysis of Pyridyloxobutyl DNA Adducts
This guide provides a detailed comparison of mass spectrometric methodologies for the analysis of DNA adducts formed from pyridyloxobutylating agents. While the query specified 4-Hydroxy-3-pyridinemethanol, the vast body of scientific literature centers on the structurally related and highly carcinogenic pyridyloxobutyl (POB) DNA adducts derived from tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). The principles and techniques detailed herein are directly applicable to the analysis of similar pyridine-containing adducts. We will explore the leading analytical strategies, delve into the causality behind experimental choices, and provide actionable protocols for researchers in toxicology, pharmacology, and drug development.
Introduction: The Significance of Pyridyloxobutyl DNA Adducts
DNA adducts are covalent modifications to DNA that can arise from exposure to chemical carcinogens.[1] If not repaired by cellular mechanisms, these adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer.[1] Tobacco-specific nitrosamines, NNK and NNN, are potent carcinogens that undergo metabolic activation by cytochrome P450 enzymes to form a reactive pyridyloxobutylating agent.[2][3] This electrophilic intermediate covalently binds to DNA, forming a family of pyridyloxobutyl (POB) DNA adducts.[4]
The formation and persistence of POB-DNA adducts in tissues are considered crucial to the carcinogenic activity of NNK and NNN.[2][3] Consequently, their accurate detection and quantification are paramount for understanding tobacco-related carcinogenesis, assessing cancer risk, and developing potential preventative or therapeutic strategies. Mass spectrometry, with its unparalleled sensitivity and specificity, has become the cornerstone for this type of analysis.[1]
This guide compares the two predominant mass spectrometric approaches for quantifying these adducts:
-
Direct Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous quantification of individual, structurally distinct POB-DNA adducts.
-
Indirect Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of a common biomarker, 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), which is released from a subset of these adducts upon hydrolysis.[5][6]
Metabolic Activation and Adduct Formation Pathway
The bioactivation of the tobacco carcinogen NNK is a critical prerequisite for its DNA-damaging effects. The following pathway illustrates the generation of the reactive intermediate and its subsequent reaction with DNA.
Caption: Metabolic activation of NNK to a reactive pyridyloxobutylating agent and subsequent formation of POB-DNA adducts.
Comparative Analysis of Mass Spectrometric Methodologies
The choice between direct and indirect analysis depends on the specific research question. Direct analysis provides detailed information on the profile of different adducts, while indirect analysis offers a robust measure of total pyridyloxobutylation damage.
| Feature | Direct Analysis (LC-MS/MS) | Indirect Analysis (GC-MS) |
| Analyte(s) | Individual POB-adducts (e.g., O⁶-POB-dGuo, 7-POB-Gua)[2] | 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)[5] |
| Principle | Separation of enzymatically digested nucleosides followed by MS/MS detection. | Acid hydrolysis of DNA to release HPB, followed by GC-MS detection.[6] |
| Specificity | High. Distinguishes between different adducts at various DNA sites. | Moderate. Measures total HPB-releasing adducts, but does not differentiate them. |
| Sensitivity | Excellent. Limits of detection in the amol to fmol range.[2][3] | Very Good. Limit of detection in the low fmol range.[5][6] |
| Sample Prep | Multi-step: Neutral thermal & enzymatic hydrolysis, SPE cleanup.[2][3] | Simpler: Acid hydrolysis followed by extraction.[5] |
| Throughput | Moderate, due to multi-step sample prep and LC runtime. | Potentially higher due to simpler sample preparation. |
| Information Yield | Provides a comprehensive profile of DNA damage and repair efficiency for specific adducts.[2] | Provides a single value for total adducts capable of releasing HPB. |
| Primary Application | Mechanistic studies, detailed biomarker analysis, repair kinetics. | Screening, analysis of total DNA damage from this pathway. |
Experimental Protocols & Workflows
Here we detail the standardized protocols for each analytical approach. The causality for key steps is highlighted to provide a deeper understanding of the methodology.
Method 1: Direct Quantitation of POB-DNA Adducts by LC-ESI-MS/MS
This method is the gold standard for obtaining a comprehensive profile of POB-DNA adducts. It relies on tandem mass spectrometry's ability to selectively monitor specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Caption: Step-by-step workflow for the direct analysis of POB-DNA adducts by LC-MS/MS.
-
DNA Isolation and Standard Spiking:
-
Isolate high-purity DNA from tissues or cells using a validated method.
-
Causality: High purity is essential to minimize interference and enzymatic inhibition in later steps.
-
Accurately quantify the DNA concentration.
-
Spike the DNA sample with a known amount of deuterated internal standards corresponding to each target adduct.[2][3]
-
Causality: Deuterated standards co-elute with the native analytes but are mass-distinct. They are the most reliable way to correct for sample loss during preparation and for matrix-induced ion suppression/enhancement in the MS source, ensuring accurate quantification.
-
-
Hydrolysis:
-
Neutral Thermal Hydrolysis (NTH): Incubate the DNA sample at 100°C for 30 minutes.[2][3]
-
Causality: The glycosidic bond of N7-substituted purine adducts (like 7-POB-Gua) is labile. NTH selectively cleaves this bond, releasing the adducted base (7-POB-Guanine) which is more stable for analysis. This step must precede enzymatic hydrolysis, which would not efficiently process such unstable adducts.[7]
-
Enzymatic Hydrolysis: Cool the sample and add a cocktail of enzymes (e.g., DNAse I, Nuclease P1, and Alkaline Phosphatase) in an appropriate buffer. Incubate to completely digest the DNA into individual nucleosides.[2]
-
Causality: This enzymatic cascade ensures the complete breakdown of the DNA backbone, releasing stable adducts (like O⁶-POB-dGuo and O²-POB-dThd) as modified deoxyribonucleosides, which are the target analytes for LC-MS/MS.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar impurities.
-
Elute the adducts and internal standards with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for injection.
-
Causality: SPE is a critical step to remove salts and other matrix components that would interfere with chromatography and suppress ionization in the ESI source. It also serves to concentrate the sample, improving detection limits.[2]
-
-
HPLC-ESI-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, typically using water and methanol/acetonitrile with a small amount of acid (e.g., formic acid) as mobile phases.
-
Causality: The gradient separation is crucial to resolve the different adducts from each other and from isobaric interferences in the biological matrix.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray (ESI+) mode. Use Selected Reaction Monitoring (SRM) to detect the specific precursor → product ion transitions for each analyte and internal standard.
-
Causality: ESI is a soft ionization technique suitable for polar, non-volatile molecules like nucleosides. SRM provides exceptional selectivity and sensitivity, as it requires a compound to have both the correct precursor mass and produce a specific fragment ion to be detected, virtually eliminating chemical noise.[8]
-
| Adduct | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-POB-Gua | 299.1 | 163.1 |
| O⁶-POB-dGuo | 415.2 | 299.1 |
| O²-POB-dThd | 390.2 | 274.1 |
| O²-POB-Cyt | 375.1 | 259.1 |
| Data derived from published literature.[2][9] |
Method 2: Indirect Quantitation of HPB-Releasing Adducts by GC-MS
This approach provides a composite measure of DNA damage by quantifying the total amount of HPB released after harsh acid hydrolysis.
Caption: Step-by-step workflow for the indirect analysis of HPB-releasing DNA adducts by GC-MS.
-
DNA Isolation and Standard Spiking:
-
Isolate and purify DNA as described in Method 1.
-
Spike the sample with a known quantity of deuterated HPB (e.g., D₄-HPB).[5][6]
-
Causality: The deuterated internal standard is essential for accurate quantification, correcting for variations in hydrolysis efficiency, extraction recovery, and instrument response.
-
-
Acid Hydrolysis:
-
Heat the DNA sample in an acidic solution (e.g., HCl) to cleave the adducts and release free HPB.[5]
-
Causality: Strong acid and heat provide enough energy to break the covalent bonds linking the pyridyloxobutyl moiety to the DNA, liberating HPB. This is a less specific process than enzymatic digestion and results in the loss of information about the original site of adduction.
-
-
Extraction and Derivatization:
-
Neutralize the sample and extract the HPB using an appropriate organic solvent or SPE cartridge.
-
For analysis by GC-MS with negative ion chemical ionization (NICI), HPB is often derivatized (e.g., to a pentafluorobenzyl ester) to enhance its electron-capturing properties.
-
Causality: Derivatization is a chemical modification that improves a compound's chromatographic behavior (volatility) and/or its detectability. For NICI-MS, adding an electrophoric group like a pentafluorobenzyl moiety dramatically increases sensitivity.[5][6]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph for separation, typically on a capillary column.
-
The mass spectrometer is operated in NICI mode, which provides excellent sensitivity for electrophoric compounds.[5]
-
Monitor the characteristic ions for the derivatized HPB and its deuterated internal standard.
-
Causality: GC separates volatile compounds based on their boiling points and interactions with the column's stationary phase. NICI is a soft ionization technique that often results in a strong signal for the molecular ion with minimal fragmentation, making it ideal for sensitive quantification.
-
Concluding Remarks
The mass spectrometric analysis of POB-DNA adducts is a mature and powerful field. The choice between direct LC-MS/MS analysis of individual adducts and indirect GC-MS analysis of released HPB is dictated by the research goals.
-
LC-MS/MS is the superior technique for detailed mechanistic studies, offering unparalleled specificity to distinguish and quantify the full spectrum of stable adducts. This detailed profiling is essential for understanding DNA repair pathways and identifying the specific lesions most likely to be mutagenic.[2][3]
-
GC-MS provides a robust, sensitive, and often simpler alternative for assessing the total burden of HPB-releasing adducts.[5][6] It is a valuable tool for screening studies or when a composite biomarker of exposure and metabolic activation is sufficient.
For laboratories aiming to conduct comprehensive research into the mechanisms of tobacco-induced carcinogenesis, developing and validating an LC-MS/MS method using deuterated internal standards is the recommended approach. This provides the most detailed and actionable data, paving the way for a deeper understanding of DNA damage and repair.
References
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Upadhyaya, P., et al. (2010). Quantitation of pyridyloxobutyl DNA adducts of tobacco-specific nitrosamines in rat tissue DNA by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. Chemical Research in Toxicology, 23(7), 1251-1258. [Link]
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Yao, L., et al. (2007). Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Chemical Research in Toxicology, 20(2), 245-253. [Link]
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Upadhyaya, P., et al. (2010). Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PMC - PubMed Central. [Link]
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Lao, Y., et al. (2006). Mass Spectrometric Analysis of Relative Levels of Pyridyloxobutylation Adducts Formed in the Reaction of DNA With a Chemically Activated Form of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Chemical Research in Toxicology, 19(6), 841-848. [Link]
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Upadhyaya, P., et al. (2008). Analysis of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated with (R)- and (S)- N′-Nitrosonornicotine. Chemical Research in Toxicology, 21(1), 206-213. [Link]
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Matijasevic, Z., et al. (2006). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. Journal of the American Society for Mass Spectrometry, 17(5), 724-735. [Link]
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Hölzle, D., et al. (2007). Mass spectrometric analysis of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts in human lung. Toxicology, 232(3), 277-285. [Link]
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Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]
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Hölzle, D., et al. (2007). Mass spectrometric analysis of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts in human lung. ResearchGate. [Link]
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Abdelhamid, M. A., et al. (2021). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. Journal of the American Chemical Society, 143(24), 9136-9145. [Link]
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Hölzle, D., et al. (2007). Mass spectrometric analysis of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts in human lung. Semantic Scholar. [Link]
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Upadhyaya, P., et al. (2006). Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Cancer Research, 66(22), 11045-11052. [Link]
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Gu, C., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(21), 7964-7996. [Link]
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- 4. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated with (R)- and (S)- N′-Nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of relative levels of pyridyloxobutylation adducts formed in the reaction of DNA with a chemically activated form of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 4-Hydroxy-3-pyridinemethanol: An Operational Plan for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, technically grounded operational plan for the disposal of 4-Hydroxy-3-pyridinemethanol.
A Note on Hazard Assessment: A specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 16569-53-4) is not widely available. Therefore, this guidance is structured on the principle of hazard assessment by analogy, a standard and cautious practice in chemical safety. The procedures outlined are based on the known toxicological and chemical properties of its isomers, 3-Pyridinemethanol and 4-Pyridinemethanol, and the general hazard profile of pyridine derivatives. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Part 1: Core Hazard Profile and Risk Assessment
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's inherent risks. This compound, as a hydroxylated pyridine derivative, is presumed to share the hazard profile of its well-documented isomers.
The primary risks are associated with its irritant and potentially harmful properties. Based on data from analogous compounds, all waste streams containing this substance must be classified and handled as hazardous chemical waste.[1]
Key Mechanistic Concerns:
-
Irritation: The pyridine ring and hydroxyl groups can interact with biological membranes, leading to skin and severe eye irritation.[2][3]
-
Toxicity: Like many pyridine derivatives, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Reactivity: The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[2][4] Contact with these materials could lead to vigorous, exothermic reactions, posing a significant safety risk in a mixed-waste container.
Quantitative Data and Incompatibility Summary
The following table summarizes key data extrapolated from closely related pyridine methanols. This information is critical for logistical planning of storage and waste stream segregation.
| Property | Value / Information | Rationale & Source(s) |
| Chemical Name | This compound | - |
| Synonyms | (4-hydroxy-3-pyridinyl)methanol | - |
| Molecular Formula | C₆H₇NO₂ | - |
| CAS Number | 16569-53-4 | - |
| Presumed GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on data for 4-Pyridinemethanol.[5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid chlorides | To prevent uncontrolled exothermic reactions.[2][4] |
| Storage Class | Combustible Solids (Presumed) | Based on 4-Pyridinemethanol. |
| Storage Conditions | Store in a cool, dry, well-ventilated, and secure area away from incompatibles.[6] | Prevents degradation and accidental reactions. |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound in any capacity—from initial use to final waste consolidation—the following engineering controls and PPE are mandatory. This protocol acts as a self-validating system; adherence at every step is critical to ensuring operator safety.
-
Engineering Controls: All handling of the compound, whether solid or in solution, must be conducted within a certified chemical fume hood. This is the primary defense against inhalation of aerosols or dust.[6]
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. It is crucial to change gloves immediately if they become contaminated.[3][6]
-
Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[3]
Part 3: Step-by-Step Waste Collection and Disposal Protocol
This protocol provides a direct, procedural workflow for the safe segregation and collection of waste containing this compound.
Experimental Workflow: Waste Segregation
Caption: Waste Collection Workflow for this compound.
Protocol Steps:
-
Waste Container Selection:
-
Use a dedicated, sealable, and chemically compatible hazardous waste container, preferably made of high-density polyethylene (HDPE).[1]
-
Causality: Using a compatible container prevents degradation of the container and potential leaks. HDPE is broadly resistant to organic compounds like pyridine derivatives.
-
-
Labeling:
-
Before adding any waste, clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Irritant").[6]
-
Include the date of first accumulation and the name of the Principal Investigator or responsible researcher.
-
Causality: Proper labeling is a regulatory requirement and ensures that EHS personnel can handle and dispose of the waste safely and correctly.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all non-sharp, contaminated solid waste, such as unused reagent, contaminated weigh boats, wipes, and gloves, directly into your labeled solid waste container.[7]
-
Liquid Waste: Collect all liquid waste, including reaction mother liquors and the first solvent rinse of contaminated glassware, in a labeled liquid waste container. Do not mix this waste stream with other incompatible wastes, especially strong acids or oxidizers.[8]
-
Contaminated Sharps: Needles, syringes, or broken glassware must be placed in a dedicated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[9] This is a direct violation of environmental regulations for hazardous waste.[10]
-
-
Storage:
-
Final Disposal:
-
Once the container is full or the project is complete, arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[1]
-
Follow all institutional procedures for waste pickup requests.
-
Part 4: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination. The following decision tree and protocol outline the appropriate actions.
Logical Diagram: Spill Response Decision-Making
Caption: Decision Tree for this compound Spill Response.
Step-by-Step Minor Spill Cleanup:
-
Alert & Assess: Alert personnel in the immediate vicinity. Assess the spill to ensure it is small enough to be handled safely without respiratory protection.[6]
-
PPE: Ensure you are wearing the appropriate PPE as described in Part 2.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Causality: Inert materials will not react with the chemical. Starting from the outside and working inward prevents the spill from spreading.
-
-
Collection: Carefully scoop the absorbent material into a sealable, labeled hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.
-
Decontamination: Clean the spill area with a cloth or wipe dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for decontamination (wipes, gloves, etc.) must be placed in the hazardous waste container.[6]
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
References
-
Washington State University. (n.d.). Standard Operating Procedures for Pyridine. Source: Washington State University Environmental Health & Safety. URL: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Source: ATSDR. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine - PubChem Compound Summary. Source: PubChem, NIH. URL: [Link]
-
McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Source: McGill University Environmental Health and Safety. URL: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Source: ATSDR. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Table 7-1. Source: NCBI Bookshelf. URL: [Link]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Hydroxy-3-pyridinemethanol
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical innovation, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Hydroxy-3-pyridinemethanol, a key building block in modern medicinal chemistry. By moving beyond a simple checklist, we will explore the rationale behind each safety measure, empowering you to work with confidence and precision.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] Ingestion may also be harmful.[2][3][4] Therefore, the cornerstone of safe handling lies in the diligent use of appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Core Principles of Chemical Safety
The hierarchy of controls is a fundamental concept in laboratory safety. While PPE is the final line of defense, it is a critical one. This guide focuses on the correct selection and use of PPE, which should always be used in conjunction with engineering controls, such as fume hoods, and administrative controls, like established safe work practices.
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE is not arbitrary; it is a scientifically informed decision based on the specific chemical's properties and the potential routes of exposure. For this compound, the following PPE is mandatory:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact. - Lab Coat: A fully buttoned, long-sleeved lab coat. | Prevents skin contact which can cause irritation. Butyl rubber and PVA offer superior chemical resistance to pyridine-based compounds compared to standard nitrile gloves. |
| Respiratory Protection | - Work should be conducted in a well-ventilated area or a certified laboratory chemical fume hood. - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills. | Minimizes the inhalation of any dust or vapors which can irritate the respiratory system. |
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following workflow is designed to minimize the risk of contamination.
Donning PPE Workflow
A sequential workflow for correctly donning Personal Protective Equipment.
Doffing PPE Workflow
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
A systematic process for the safe removal of contaminated PPE.
Operational Plans: Handling and Disposal
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][6]
-
Avoid eating, drinking, or smoking in areas where this chemical is handled, processed, or stored.[4][7]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4]
Disposal: Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation: All waste containing this compound, including contaminated labware and PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[1][8]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Storage: Store sealed hazardous waste containers in a cool, dry, and well-ventilated designated area, away from incompatible materials such as strong oxidizing agents and acids.[1][9]
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][3][4]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing for at least 15 minutes. Seek medical attention.[1][3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][3][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3][4]
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- BenchChem. (n.d.). Personal protective equipment for handling Pyridine-2,6-diethanol.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Pyridinemethanol.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 3-Pyridinemethanol.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
- BenchChem. (n.d.). Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
- Unknown. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Pyridinemethanol.
- National Center for Biotechnology Information. (2025, September 15). 4-Hydroxymethylpyridine. PubChem Compound Summary for CID 11472.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
- Sigma-Aldrich. (n.d.). 4-Pyridinemethanol 99%.
- Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
- Sigma-Aldrich. (n.d.). 4-Pyridinemethanol 99%.
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- 2. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
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- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
